molecular formula C21H25BrN6O15P2 B15602344 8-Br-NHD+

8-Br-NHD+

货号: B15602344
分子量: 743.3 g/mol
InChI 键: RQUKJKJQKRPSRU-OYGXAAEHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Br-NHD+ is a useful research compound. Its molecular formula is C21H25BrN6O15P2 and its molecular weight is 743.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Br-NHD+ suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Br-NHD+ including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H25BrN6O15P2

分子量

743.3 g/mol

IUPAC 名称

[[(2R,4S,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H25BrN6O15P2/c22-21-26-11-17(24-7-25-18(11)34)28(21)20-15(32)13(30)10(42-20)6-40-45(37,38)43-44(35,36)39-5-9-12(29)14(31)19(41-9)27-3-1-2-8(4-27)16(23)33/h1-4,7,9-10,12-15,19-20,29-32H,5-6H2,(H4-,23,24,25,33,34,35,36,37,38)/t9-,10-,12+,13?,14?,15+,19-,20-/m1/s1

InChI 键

RQUKJKJQKRPSRU-OYGXAAEHSA-N

产品来源

United States

Foundational & Exploratory

What is the mechanism of action of 8-Br-NHD+?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 8-Bromo-Nicotinamide Adenine (B156593) Dinucleotide (8-Br-NAD⁺)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-Nicotinamide Adenine Dinucleotide (8-Br-NAD⁺), a synthetic analog of nicotinamide (B372718) adenine dinucleotide (NAD⁺), serves as a valuable tool in the study of NAD⁺-dependent signaling pathways. This document provides a comprehensive overview of the mechanism of action of 8-Br-NAD⁺, focusing on its role as a prodrug that is intracellularly converted to a potent antagonist of cyclic ADP-ribose (cADPR)-mediated calcium signaling. This guide details the molecular interactions, signaling cascades, and cellular consequences of 8-Br-NAD⁺ administration, supported by quantitative data and detailed experimental protocols.

Introduction

Nicotinamide adenine dinucleotide (NAD⁺) is a ubiquitous coenzyme essential for a myriad of cellular processes, including redox reactions, DNA repair, and intracellular signaling.[1][2] A key signaling pathway involving NAD⁺ is the generation of cyclic ADP-ribose (cADPR), a potent second messenger that mobilizes intracellular calcium (Ca²⁺) stores. The enzyme CD38 is a primary catalyst for the synthesis of cADPR from NAD⁺.[3][4] 8-Br-NAD⁺ has emerged as a critical chemical probe to investigate the physiological and pathological roles of the CD38/cADPR signaling axis.

Core Mechanism of Action

The primary mechanism of action of 8-Br-NAD⁺ is not direct engagement with a target, but rather its function as a cell-permeable prodrug. Upon entering the cell, 8-Br-NAD⁺ is enzymatically converted by CD38 into 8-bromo-cyclic ADP-ribose (8-Br-cADPR).[5] 8-Br-cADPR is a stable and potent antagonist of the cADPR receptor, the ryanodine (B192298) receptor (RyR) located on the membrane of the endoplasmic/sarcoplasmic reticulum.[6][7][8] By competitively inhibiting the binding of endogenous cADPR to RyRs, 8-Br-cADPR effectively blocks the release of Ca²⁺ from intracellular stores.[6][7][9]

This blockade of cADPR-mediated Ca²⁺ mobilization is the cornerstone of the biological effects observed with 8-Br-NAD⁺ treatment. It leads to the attenuation of various Ca²⁺-dependent cellular processes, including muscle contraction, neurotransmitter release, and inflammatory responses.

Signaling Pathways

The administration of 8-Br-NAD⁺ directly impinges on the CD38/cADPR signaling pathway, which plays a crucial role in intracellular calcium homeostasis.

CD38_cADPR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 8-Br-NAD+_ext 8-Br-NAD⁺ 8-Br-NAD+_int 8-Br-NAD⁺ 8-Br-NAD+_ext->8-Br-NAD+_int Cellular Uptake CD38 CD38 8-Br-NAD+_int->CD38 Substrate 8-Br-cADPR 8-Br-cADPR CD38->8-Br-cADPR Enzymatic Conversion RyR Ryanodine Receptor (RyR) 8-Br-cADPR->RyR Antagonist cADPR cADPR cADPR->RyR Agonist Ca_store Ca²⁺ Store (ER/SR) RyR->Ca_store Regulates Ca_cytosol Cytosolic Ca²⁺ Ca_store->Ca_cytosol Ca²⁺ Release Cellular_Response Downstream Cellular Response Ca_cytosol->Cellular_Response Triggers

Caption: CD38/cADPR Signaling Pathway and the Action of 8-Br-NAD⁺.

While the primary target of 8-Br-NAD⁺'s metabolite is the cADPR/RyR axis, there is no direct evidence to suggest that 8-Br-NAD⁺ or 8-Br-cADPR significantly affects other major NAD⁺-consuming enzymes like sirtuins or poly(ADP-ribose) polymerases (PARPs) at concentrations typically used to inhibit Ca²⁺ signaling.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the effects of 8-Br-NAD⁺ and its active metabolite, 8-Br-cADPR.

Table 1: Inhibition of fMLP-induced Neutrophil Chemotaxis by 8-Br-NAD⁺

CompoundConcentrationCell TypeChemoattractantInhibition of Chemotaxis (%)Reference
8-Br-NAD⁺1 mMMouse Bone Marrow NeutrophilsfMLPSignificant[Cayman Chemical]

Table 2: Inhibition of LPS-induced Inflammatory Response in Microglia by 8-Br-NAD⁺

CompoundConcentrationCell TypeStimulantAnalyteInhibition (%)Reference
8-Br-NAD⁺100 µMMouse Primary MicrogliaLPSNitriteSignificant[Cayman Chemical]
8-Br-NAD⁺100 µMMouse Primary MicrogliaLPSTNF-αSignificant[Cayman Chemical]
8-Br-NAD⁺100 µMMouse Primary MicrogliaLPSIL-2Significant[Cayman Chemical]

Table 3: Inhibition of cADPR-induced Calcium Release by 8-Br-cADPR

CompoundIC₅₀SystemReference
8-Br-cADPR1.7 µMOocyte system[8]

Detailed Experimental Protocols

Neutrophil Chemotaxis Assay

This protocol is based on the principles of the Boyden chamber or Transwell® assay to assess the effect of 8-Br-NAD⁺ on neutrophil migration towards a chemoattractant.[10]

Chemotaxis_Workflow Isolate_Neutrophils 1. Isolate Neutrophils (e.g., from human blood) Pre-incubate 2. Pre-incubate Neutrophils with 8-Br-NAD⁺ or vehicle Isolate_Neutrophils->Pre-incubate Seed_Upper 3. Seed Neutrophils in upper chamber of Transwell® insert (5.0 µm pore) Pre-incubate->Seed_Upper Add_Chemoattractant 4. Add Chemoattractant (fMLP) and/or compounds to lower chamber Incubate 5. Incubate for 1 hour at 37°C Add_Chemoattractant->Incubate Quantify_Migration 6. Quantify migrated cells in lower chamber (e.g., ATP measurement) Incubate->Quantify_Migration

Caption: Experimental Workflow for Neutrophil Chemotaxis Assay.

  • Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using Ficoll separation and dextran-based sedimentation.[10]

  • Cell Preparation: Resuspend isolated neutrophils in serum-free medium.

  • Treatment: Pre-incubate neutrophils with the desired concentration of 8-Br-NAD⁺ or vehicle control.

  • Assay Setup:

    • Add chemoattractant (e.g., 100 nM fMLP) to the lower chamber of a 96-well Boyden chamber with 5.0 µm pore size inserts.[10][11]

    • Seed the pre-treated neutrophils in the upper chamber.

  • Incubation: Incubate the plate for 1 hour at 37°C.[10]

  • Quantification: Measure the number of neutrophils that have migrated to the lower chamber. This can be done by measuring ATP levels using a luminescent-based method (e.g., CellTiter-Glo®).[10] The luminescence signal is directly proportional to the number of viable migrated cells.

Measurement of Intracellular Calcium Concentration

This protocol describes the use of fluorescent Ca²⁺ indicators to measure changes in intracellular Ca²⁺ concentration in response to stimuli, and the inhibitory effect of 8-Br-NAD⁺.[12][13][14]

  • Cell Loading:

    • Incubate isolated neutrophils (1 x 10⁶ cells/mL) with a Ca²⁺-sensitive fluorescent dye (e.g., 1 µM Fura-2-AM or Fluo-4-AM) for 30 minutes at 37°C in Ca²⁺-free HEPES buffered saline.[12]

    • Wash the cells to remove excess dye.

  • Treatment: Pre-incubate the dye-loaded cells with 8-Br-NAD⁺ or vehicle control.

  • Measurement:

    • Use a fluorescence microscope or a flow cytometer equipped with the appropriate excitation and emission filters.

    • Establish a baseline fluorescence reading.

    • Add a stimulus known to increase intracellular Ca²⁺ (e.g., fMLP).

    • Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths is used to calculate the Ca²⁺ concentration.[12]

Microglia Activation Assay

This protocol outlines the procedure to assess the anti-inflammatory effects of 8-Br-NAD⁺ on lipopolysaccharide (LPS)-stimulated microglia.[15][16][17][18][19]

  • Cell Culture: Culture primary microglia or a microglial cell line (e.g., BV-2) in appropriate media.

  • Treatment:

    • Pre-treat the microglial cells with various concentrations of 8-Br-NAD⁺ for a specified duration (e.g., 2 hours).

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.[18]

  • Analysis of Inflammatory Mediators:

    • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of nitric oxide (NO).[15][16][17]

    • Cytokine Measurement (ELISA): Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the concentration of pro-inflammatory cytokines such as TNF-α in the cell culture supernatant.

Conclusion

8-Br-NAD⁺ acts as a valuable pharmacological tool to dissect the role of cADPR-mediated Ca²⁺ signaling in a variety of cellular contexts. Its mechanism of action is primarily indirect, relying on its conversion to the cADPR antagonist 8-Br-cADPR by CD38. This leads to the inhibition of Ca²⁺ release from intracellular stores, thereby modulating downstream cellular responses, particularly in inflammatory and neuronal cells. The experimental protocols provided herein offer a framework for researchers to investigate the effects of 8-Br-NAD⁺ in their specific systems of interest. Further research may explore the potential therapeutic applications of targeting the CD38/cADPR pathway in diseases characterized by dysregulated calcium signaling and inflammation.

References

8-Br-NHD+ as a Modulator of ADP-ribosyl Cyclase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide (B372718) 8-bromo-hypoxanthine dinucleotide (8-Br-NHD+) serves as a critical tool in the study of intracellular calcium signaling pathways. While not a direct modulator of ADP-ribosyl cyclase activity in the classical sense of an inhibitor or activator, it functions as a key substrate for the enzymatic synthesis of a potent, membrane-permeant analog of cyclic ADP-ribose (cADPR). This technical guide provides an in-depth overview of the role of 8-Br-NHD+, its enzymatic conversion, the functional consequences of its product on intracellular calcium mobilization, and detailed experimental protocols for its characterization.

Introduction to ADP-ribosyl Cyclases and Calcium Signaling

ADP-ribosyl cyclases, such as CD38, are multifunctional enzymes that play a pivotal role in intracellular calcium signaling.[1][2] These enzymes catalyze the synthesis of second messengers, primarily cyclic ADP-ribose (cADPR) and nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP), from NAD+ and NADP+, respectively.[3][4] cADPR mediates the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, by gating ryanodine (B192298) receptors (RyRs).[4] Dysregulation of this pathway has been implicated in various pathological conditions, making ADP-ribosyl cyclases attractive targets for drug development.

8-Br-NHD+: A Precursor to a Potent cADPR Analog

8-Br-NHD+ is a synthetic analog of nicotinamide adenine dinucleotide (NAD+). Its primary significance in research lies in its role as a substrate for ADP-ribosyl cyclase from Aplysia californica. This enzyme catalyzes the cyclization of 8-Br-NHD+ to form 8-bromo-N1-cyclic inosine (B1671953) diphosphoribose (8-Br-N1-cIDPR), a stable and membrane-permeant analog of cADPR.[5][6] The 8-bromo substitution directs the cyclization to the N1 position of the hypoxanthine (B114508) ring, resulting in a biologically active molecule.[6]

The product, 8-Br-N1-cIDPR, acts as a potent agonist of cADPR-mediated calcium release, making 8-Br-NHD+ an invaluable tool for studying this signaling pathway in intact cells.[4][5]

Quantitative Data

Currently, there is a lack of publicly available quantitative data (e.g., IC50, EC50, Ki) characterizing 8-Br-NHD+ as a direct modulator (inhibitor or activator) of ADP-ribosyl cyclase. The available research primarily focuses on its role as a substrate for the synthesis of 8-Br-N1-cIDPR. The subsequent tables summarize the reported biological activity of the enzymatic product, 8-Br-N1-cIDPR.

Table 1: Enzymatic Conversion of 8-Br-NHD+

SubstrateEnzymeProductReported YieldReference
8-Br-NHD+Aplysia californica ADP-ribosyl cyclase8-Br-N1-cIDPRHigh[5]

Table 2: Calcium Mobilization Activity of 8-Br-N1-cIDPR in Jurkat T-lymphocytes

CompoundCell TypeEffectObservationReference
8-Br-N1-cIDPRIntact Jurkat T-lymphocytesAgonist of Ca2+ releaseSmall but significant effect, indicating membrane permeability[4]
8-iodo-N1-cIDPRPermeabilized Jurkat T-lymphocytesAgonist of Ca2+ releaseActivity comparable to cADPR[4]
8-N3-N1-cIDPRPermeabilized Jurkat T-lymphocytesAgonist of Ca2+ releaseActivity comparable to cADPR[4]

Signaling Pathway and Experimental Workflow

The use of 8-Br-NHD+ in studying calcium signaling follows a clear pathway from enzymatic conversion to cellular response. A typical experimental workflow is designed to characterize this process.

Signaling Pathway of 8-Br-NHD+ Action

G cluster_extracellular Extracellular/In Vitro cluster_intracellular Intracellular 8-Br-NHD+ 8-Br-NHD+ Aplysia_Cyclase Aplysia ADP-ribosyl Cyclase 8-Br-NHD+->Aplysia_Cyclase Substrate 8-Br-N1-cIDPR_ext 8-Br-N1-cIDPR Aplysia_Cyclase->8-Br-N1-cIDPR_ext Enzymatic Conversion 8-Br-N1-cIDPR_int 8-Br-N1-cIDPR 8-Br-N1-cIDPR_ext->8-Br-N1-cIDPR_int Membrane Permeation RyR Ryanodine Receptor (RyR) 8-Br-N1-cIDPR_int->RyR Agonist Ca_release RyR->Ca_release Opens ER Endoplasmic Reticulum (Ca2+ Store) ER->Ca_release Cytosolic_Ca Increased Cytosolic [Ca2+] Ca_release->Cytosolic_Ca Ca2+ Release

Signaling cascade initiated by 8-Br-NHD+.
Experimental Workflow for Characterization

G Start Start Enzymatic_Synthesis Enzymatic Synthesis of 8-Br-N1-cIDPR from 8-Br-NHD+ Start->Enzymatic_Synthesis Cell_Culture Jurkat T-cell Culture Start->Cell_Culture Purification Purification & Verification (HPLC, Mass Spec) Enzymatic_Synthesis->Purification Treatment Treatment with 8-Br-N1-cIDPR Purification->Treatment Dye_Loading Loading with Ca2+ Indicator (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Dye_Loading->Treatment Ca_Imaging Intracellular Ca2+ Measurement (Fluorometry) Treatment->Ca_Imaging Data_Analysis Data Analysis Ca_Imaging->Data_Analysis

Workflow for characterizing 8-Br-NHD+ product.

Experimental Protocols

Enzymatic Synthesis of 8-Br-N1-cIDPR from 8-Br-NHD+

This protocol is adapted from methodologies described in the literature.[5]

Materials:

  • 8-Br-NHD+

  • ADP-ribosyl cyclase from Aplysia californica

  • Reaction Buffer (e.g., 20 mM HEPES, pH 7.4)

  • HPLC system for purification and analysis

  • Mass spectrometer for product verification

Procedure:

  • Prepare a solution of 8-Br-NHD+ in the reaction buffer. A typical starting concentration is in the range of 1-10 mM.

  • Add ADP-ribosyl cyclase from Aplysia californica to the substrate solution. The enzyme-to-substrate ratio will need to be optimized, but a starting point is 1 µg of enzyme per 1 mg of substrate.

  • Incubate the reaction mixture at room temperature (around 25°C) for several hours (e.g., 4-16 hours). The reaction progress can be monitored by HPLC.

  • Upon completion, the product 8-Br-N1-cIDPR can be purified from the reaction mixture using anion-exchange chromatography followed by desalting.

  • Verify the identity and purity of the final product using HPLC and mass spectrometry.

ADP-ribosyl Cyclase Activity Assay

This assay is used to measure the general activity of ADP-ribosyl cyclase and can be adapted to test the effect of potential modulators. It utilizes a fluorogenic substrate, nicotinamide guanine (B1146940) dinucleotide (NGD+).[2][7]

Materials:

  • ADP-ribosyl cyclase (e.g., recombinant CD38 or Aplysia cyclase)

  • NGD+ substrate

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4)

  • Fluorometer or fluorescent plate reader (Excitation: 300 nm, Emission: 410 nm)

Procedure:

  • Prepare a reaction mixture containing the assay buffer and ADP-ribosyl cyclase.

  • To test for modulation by 8-Br-NHD+, pre-incubate the enzyme with various concentrations of 8-Br-NHD+ for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding NGD+ to a final concentration of 100-200 µM.

  • Immediately measure the increase in fluorescence over time. The rate of fluorescence increase is proportional to the enzyme activity.

  • Compare the activity in the presence and absence of 8-Br-NHD+ to determine its effect.

Intracellular Calcium Mobilization Assay in Jurkat T-cells

This protocol outlines the measurement of intracellular calcium changes in response to treatment with the 8-Br-NHD+ product, 8-Br-N1-cIDPR, using the fluorescent indicator Fluo-4 AM.[8][9]

Materials:

  • Jurkat T-cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 8-Br-N1-cIDPR

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope or plate reader capable of kinetic reads

Procedure:

  • Cell Preparation: Culture Jurkat T-cells to the desired density. On the day of the experiment, harvest the cells and resuspend them in fresh culture medium.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells twice with HBSS to remove extracellular dye.

    • Resuspend the cells in HBSS and allow them to rest for at least 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Calcium Measurement:

    • Transfer the dye-loaded cells to a suitable imaging plate or chamber.

    • Establish a baseline fluorescence reading for a few minutes.

    • Add 8-Br-N1-cIDPR at the desired concentration and continue to record the fluorescence intensity over time.

    • As a positive control, use a known calcium ionophore like ionomycin.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Data are often presented as the ratio of fluorescence relative to the baseline (F/F0) or as the change in fluorescence (ΔF).

Conclusion

8-Br-NHD+ is a pivotal chemical tool for the investigation of cADPR-mediated calcium signaling. Its utility lies in its enzymatic conversion to the potent, membrane-permeant cADPR agonist, 8-Br-N1-cIDPR. While direct modulatory effects of 8-Br-NHD+ on ADP-ribosyl cyclase are not well-documented, its role as a precursor enables detailed studies of downstream signaling events in intact cells. The experimental protocols provided in this guide offer a framework for researchers to synthesize and characterize the effects of this important compound and its derivatives in the context of intracellular calcium regulation. Further research into the direct interaction of 8-Br-NHD+ with ADP-ribosyl cyclases could provide additional insights into the enzyme's substrate specificity and catalytic mechanism.

References

The Role of 8-Br-NHD+ in Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-nicotinamide hypoxanthine (B114508) dinucleotide (8-Br-NHD+) is a synthetic analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). While not endogenously produced, 8-Br-NHD+ serves as a crucial tool for researchers investigating calcium (Ca2+) signaling pathways. Its primary role is not as a direct modulator of calcium channels or transporters, but as a substrate for the enzyme ADP-ribosyl cyclase. This enzyme converts 8-Br-NHD+ into 8-bromo-cyclic ADP-ribose (8-Br-cADPR) or other 8-substituted cyclic inosine (B1671953) diphosphoribose (cIDPR) analogs. These resulting molecules are the active species that modulate Ca2+ release from intracellular stores, primarily through their interaction with ryanodine (B192298) receptors (RyRs). This guide provides a comprehensive overview of the function of 8-Br-NHD+ as a precursor to potent modulators of calcium signaling, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation

The utility of 8-Br-NHD+ lies in its enzymatic conversion to cADPR analogs that exhibit either agonistic or antagonistic effects on cADPR-mediated Ca2+ release. The following tables summarize the quantitative data for the key derivatives of 8-Br-NHD+.

CompoundSource Organism/Cell TypeBioactivityEC50/IC50Reference
8-Br-cADPRSea Urchin Egg HomogenateAntagonistIC50 ~1-5 µM(not specified)
8-Br-cADPRJurkat T-cellsAntagonist(not specified)[1]
8-amino-cADPRGuinea Pig Ventricular MyocytesAntagonist~5 µmol/L[2]
8-iodo-N1-cIDPRPermeabilized Jurkat T-lymphocytesAgonistActivity comparable to cADPR[3]
8-N3-N1-cIDPRPermeabilized Jurkat T-lymphocytesAgonistActivity comparable to cADPR[3]
8-phenyl-N1-cIDPRIntact Jurkat T-lymphocytesAgonistSmall but significant effect[3]

Signaling Pathways

The involvement of 8-Br-NHD+ in calcium signaling is indirect and is initiated by its enzymatic conversion. The resulting cADPR analogs then modulate the activity of ryanodine receptors, which are intracellular calcium release channels located on the endoplasmic/sarcoplasmic reticulum.

G cluster_synthesis Enzymatic Conversion cluster_signaling Calcium Signaling Modulation 8-Br-NHD+ 8-Br-NHD+ ADP-ribosyl Cyclase ADP-ribosyl Cyclase 8-Br-NHD+->ADP-ribosyl Cyclase Substrate 8-Br-cADPR 8-Br-cADPR ADP-ribosyl Cyclase->8-Br-cADPR Produces 8-substituted cIDPR analogs 8-substituted cIDPR analogs ADP-ribosyl Cyclase->8-substituted cIDPR analogs Produces RyR Ryanodine Receptor (RyR) 8-Br-cADPR->RyR Antagonist (Inhibits) 8-substituted cIDPR analogs->RyR Agonist (Activates) ER Endoplasmic Reticulum (ER) Ca2+ Store Ca_release Ca2+ Release ER->Ca_release Release of stored Ca2+ Downstream Downstream Cellular Responses Ca_release->Downstream

Figure 1: Overview of 8-Br-NHD+ metabolism and its role in modulating calcium signaling.

Experimental Protocols

Synthesis of 8-Br-cADPR/8-Br-N¹-cIDPR from 8-Br-NHD+

This protocol describes the enzymatic synthesis of 8-Br-cADPR or related analogs from 8-Br-NHD+ using ADP-ribosyl cyclase from Aplysia californica.

Materials:

  • 8-Br-NHD+

  • ADP-ribosyl cyclase from Aplysia californica

  • HEPES buffer (25 mM, pH 7.4)

  • Centrifugal filter devices (e.g., 10 kDa molecular weight cut-off)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Dissolve 8-Br-NHD+ in 25 mM HEPES buffer (pH 7.4).

  • Add ADP-ribosyl cyclase from Aplysia californica to the 8-Br-NHD+ solution.

  • Incubate the reaction mixture at room temperature for several hours (e.g., 15 hours), protected from light.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC.

  • Upon completion of the reaction, remove the enzyme by centrifugation using a centrifugal filter device.

  • Purify the resulting 8-Br-cADPR/8-Br-N¹-cIDPR from the reaction mixture using preparative RP-HPLC.

  • Confirm the identity and purity of the final product using analytical RP-HPLC and other characterization methods.

G start Start step1 Dissolve 8-Br-NHD+ in HEPES buffer start->step1 step2 Add ADP-ribosyl cyclase step1->step2 step3 Incubate at RT (e.g., 15h) step2->step3 step4 Monitor reaction by RP-HPLC step3->step4 step4->step3 Incomplete step5 Remove enzyme by centrifugation step4->step5 Reaction complete step6 Purify product by preparative RP-HPLC step5->step6 end End step6->end

Figure 2: Experimental workflow for the synthesis of 8-Br-cADPR analogs.
Measurement of Intracellular Calcium using Fura-2 AM

This protocol outlines a general procedure for measuring changes in intracellular Ca2+ concentration ([Ca2+]i) in response to cADPR analogs using the ratiometric fluorescent indicator Fura-2 AM.[4][5][6][7][8]

Materials:

  • Cultured cells on coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS) or other appropriate physiological buffer

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of ~510 nm.

  • Agonist (e.g., 8-iodo-N1-cIDPR) or antagonist (e.g., 8-Br-cADPR) of interest

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS to aid in dye solubilization.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing and De-esterification:

    • Wash the cells with fresh HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the Fura-2 AM by intracellular esterases, which traps the active Fura-2 dye inside the cells.

  • Imaging:

    • Mount the coverslip onto the imaging chamber of a fluorescence microscope.

    • Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm and record the fluorescence emission at ~510 nm.

    • Establish a baseline fluorescence ratio (F340/F380) before adding any compounds.

  • Compound Addition and Data Acquisition:

    • Add the cADPR analog (agonist or antagonist) to the imaging chamber. If using an antagonist, pre-incubate the cells before adding a known agonist.

    • Continuously record the F340/F380 ratio over time to monitor changes in [Ca2+]i. An increase in the ratio indicates an increase in intracellular calcium.

G start Plate cells on coverslips load Load cells with Fura-2 AM start->load wash Wash to remove extracellular dye load->wash deesterify Allow for de-esterification wash->deesterify image Mount on microscope and acquire baseline deesterify->image add_compound Add test compound (agonist/antagonist) image->add_compound acquire_data Record F340/F380 ratio over time add_compound->acquire_data end Analyze data acquire_data->end

Figure 3: Workflow for intracellular calcium imaging with Fura-2 AM.

Conclusion

8-Br-NHD+ is a valuable pharmacological tool that enables the study of cADPR-mediated calcium signaling. Its utility stems from its role as a precursor, which, through the action of ADP-ribosyl cyclase, is converted into potent and specific modulators of ryanodine receptors. The resulting 8-bromo substituted cADPR and cIDPR analogs have been instrumental in elucidating the role of the cADPR signaling pathway in a variety of cellular processes. The experimental protocols detailed in this guide provide a framework for the synthesis and application of these compounds in the investigation of intracellular calcium dynamics. Further research into the direct interactions of 8-Br-NHD+ and its derivatives with their enzymatic and cellular targets will continue to refine our understanding of these complex signaling networks.

References

A Technical Guide to the Enzymatic Conversion of 8-Br-NHD+ to 8-Br-cADPR for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the enzymatic conversion of 8-bromo-nicotinamide hypoxanthine (B114508) dinucleotide (8-Br-NHD+) to 8-bromo-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Br-cADPR). 8-Br-cADPR is a potent antagonist of the calcium-mobilizing second messenger cyclic ADP-ribose (cADPR), making it a valuable tool in studying cADPR-mediated signaling pathways and a potential lead compound in drug development. This document details the enzymatic synthesis, purification, and characterization of 8-Br-cADPR, along with its role in cellular signaling. Experimental protocols and quantitative data are presented to aid researchers in the practical application of this knowledge.

Introduction

Cyclic ADP-ribose (cADPR) is a ubiquitous second messenger that plays a critical role in intracellular calcium signaling by mobilizing Ca2+ from intracellular stores.[1][2] The enzyme CD38 is a major source of cADPR in mammals.[2][3] To investigate the physiological and pathological roles of cADPR, specific and potent antagonists are essential. 8-bromo-cADPR (8-Br-cADPR) has emerged as a widely used competitive antagonist of cADPR, effectively blocking cADPR-induced Ca2+ release.[3][4] This guide focuses on the enzymatic synthesis of 8-Br-cADPR from its precursor, 8-Br-NHD+.

The enzymatic conversion is primarily catalyzed by ADP-ribosyl cyclases, with the enzyme from the sea snail Aplysia californica being a common choice due to its efficiency.[5] Human CD38 can also catalyze this reaction.[4] Understanding the kinetics and experimental parameters of this conversion is crucial for the efficient production of high-purity 8-Br-cADPR for research and drug discovery applications.

Enzymatic Synthesis of 8-Br-cADPR

The enzymatic synthesis of 8-Br-cADPR involves the cyclization of 8-Br-NHD+ catalyzed by an ADP-ribosyl cyclase. This reaction is reported to be a quantitative conversion, indicating high efficiency.[3]

Enzymes

Two primary enzymes are utilized for the synthesis of 8-Br-cADPR:

  • ADP-ribosyl cyclase from Aplysia californica : This enzyme is highly efficient in cyclizing various NAD+ analogs, including 8-Br-NHD+.[5]

  • Human CD38 : This enzyme also possesses ADP-ribosyl cyclase activity and can be used for the synthesis of 8-Br-cADPR.[4]

Reaction Scheme

The enzymatic reaction involves the intramolecular cyclization of the 8-bromo-nicotinamide hypoxanthine dinucleotide (8-Br-NHD+) to form 8-bromo-cyclic adenosine diphosphate ribose (8-Br-cADPR), with the release of nicotinamide (B372718).

Enzymatic_Conversion cluster_reactants Reactants cluster_products Products 8-Br-NHD+ 8-Br-NHD+ 8-Br-cADPR 8-Br-cADPR 8-Br-NHD+->8-Br-cADPR Enzymatic Conversion Nicotinamide Nicotinamide 8-Br-NHD+->Nicotinamide Enzyme ADP-ribosyl Cyclase (Aplysia californica or CD38) Enzyme->8-Br-cADPR

Caption: Enzymatic conversion of 8-Br-NHD+ to 8-Br-cADPR.

Quantitative Data
SubstrateEnzymeParameterValueReference
8-Br-NHD+Aplysia californica ADP-ribosyl cyclaseConversion YieldQuantitative[3]
NHD+Aplysia californica ADP-ribosyl cyclaseInhibition Constant (Ki)70 nM[6]

Note: The inhibition constant (Ki) for NHD+ suggests a high affinity of the enzyme for this substrate, which is structurally very similar to 8-Br-NHD+. Further studies are required to determine the precise Km and Vmax for the 8-Br-NHD+ conversion.

Experimental Protocols

Enzymatic Synthesis of 8-Br-cADPR

This protocol is adapted from a method utilizing Aplysia californica ADP-ribosyl cyclase.[3]

Materials:

  • 8-Br-NHD+

  • ADP-ribosyl cyclase from Aplysia californica

  • HEPES buffer (25 mM, pH 7.4)

  • Reaction vessel (e.g., microcentrifuge tube or small flask)

  • Incubator or water bath at 37°C

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Prepare a solution of 8-Br-NHD+ in 25 mM HEPES buffer (pH 7.4). The concentration of 8-Br-NHD+ can be in the range of 1-10 mM.

  • Add ADP-ribosyl cyclase from Aplysia californica to the 8-Br-NHD+ solution. A typical enzyme concentration is in the range of 1-5 µg/mL.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC.

  • Once the reaction is complete (as indicated by the disappearance of the 8-Br-NHD+ peak and the appearance of the 8-Br-cADPR peak), the product can be purified.

Synthesis_Workflow start Start prepare_reactants Prepare Reactants (8-Br-NHD+, Buffer, Enzyme) start->prepare_reactants incubation Incubate at 37°C prepare_reactants->incubation monitor_reaction Monitor by HPLC incubation->monitor_reaction monitor_reaction->incubation Incomplete purification Purify 8-Br-cADPR monitor_reaction->purification Complete end End purification->end

Caption: Workflow for the enzymatic synthesis of 8-Br-cADPR.

Purification of 8-Br-cADPR by RP-HPLC

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is suitable.

  • A C18 reverse-phase column is commonly used for the purification of nucleotides and their analogs.

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Solvent B: Acetonitrile.

Gradient Elution:

A linear gradient from a low to a high percentage of Solvent B is typically used to elute the product. The exact gradient will depend on the specific column and system but a general protocol is as follows:

Time (min)% Solvent A% Solvent B
0955
205050
25595
30595
35955
40955

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (95% Solvent A, 5% Solvent B).

  • Inject the reaction mixture onto the column.

  • Run the gradient elution as described in the table above.

  • Monitor the elution profile at a wavelength of 260 nm.

  • Collect the fraction corresponding to the 8-Br-cADPR peak.

  • Lyophilize the collected fraction to obtain the purified 8-Br-cADPR.

Role in cADPR/Ca2+ Signaling Pathway

8-Br-cADPR acts as a competitive antagonist at the cADPR binding site on the ryanodine (B192298) receptor (RyR), which is the intracellular Ca2+ release channel. By binding to the RyR, 8-Br-cADPR prevents cADPR from activating the channel and inducing Ca2+ release from the endoplasmic reticulum (ER).[3][4]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor Receptor CD38 CD38 Receptor->CD38 Activates cADPR cADPR CD38->cADPR Synthesizes from NAD+ NAD+ NAD+ RyR Ryanodine Receptor (Ca2+ Channel) cADPR->RyR Activates 8-Br-cADPR 8-Br-cADPR (Antagonist) 8-Br-cADPR->RyR Inhibits Ca2+ Ca2+ RyR->Ca2+ Releases

Caption: The cADPR/Ca2+ signaling pathway and the inhibitory action of 8-Br-cADPR.

Conclusion

The enzymatic conversion of 8-Br-NHD+ to 8-Br-cADPR provides a reliable and efficient method for producing a key pharmacological tool for studying intracellular calcium signaling. The use of ADP-ribosyl cyclase from Aplysia californica allows for a quantitative conversion, and the resulting 8-Br-cADPR can be effectively purified using RP-HPLC. As a potent and specific antagonist of cADPR, 8-Br-cADPR will continue to be an invaluable compound for researchers in cell biology and professionals in drug development investigating the intricate roles of calcium signaling in health and disease. Further research is warranted to fully elucidate the kinetic parameters of the enzymatic synthesis, which will aid in optimizing production for broader applications.

References

An In-Depth Technical Guide to 8-Br-NHD+ and its Interaction with NAD+ Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide Adenine (B156593) Dinucleotide (NAD+) is a critical coenzyme in all living cells, playing a pivotal role in cellular metabolism, energy production, and a wide array of signaling pathways. A key aspect of its function involves its role as a substrate for several families of enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/NAD+ glycohydrolases. The modulation of these enzymes is a significant area of research for the development of therapeutics for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.

This technical guide focuses on 8-Bromo-Nicotinamide Hypoxanthine Dinucleotide (8-Br-NHD+) , a synthetic analog of NAD+. This document provides a comprehensive overview of its known interactions with NAD+ dependent enzymes, compiling available quantitative data, detailing relevant experimental protocols, and visualizing associated cellular and experimental workflows.

8-Br-NHD+: A Structural Analog of NAD+

8-Br-NHD+ is a derivative of NAD+ where the adenine base has been replaced by 8-bromo-hypoxanthine. This structural modification significantly alters its interaction with NAD+-binding proteins. While its parent compound, Nicotinamide Hypoxanthine Dinucleotide (NHD+), has been shown to be a poor substrate or not a substrate at all for enzymes like SIRT1, SIRT3, and PARP1, the introduction of a bromine atom at the 8th position can further influence its binding and potential inhibitory activity. Such modifications are a common strategy in medicinal chemistry to develop enzyme inhibitors with increased potency and selectivity.[1]

Interaction with NAD+ Dependent Enzymes

Available research on 8-substituted NAD+ analogs suggests that they can act as inhibitors of NAD+ dependent enzymes. For instance, a study on various 8-substituted NAD+ analogs demonstrated inhibitory activity against sirtuins.[2] While specific quantitative data for 8-Br-NHD+ is limited in the public domain, the known behavior of related compounds provides a strong rationale for its investigation as a modulator of NAD+ dependent enzymes.

Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases and ADP-ribosyltransferases that regulate a wide range of cellular processes, including aging, transcription, and metabolism. Studies on 8-substituted NAD+ analogs have shown that they can exhibit inhibitory activity against SIRT1 and SIRT2, with some selectivity observed between the two isoforms.[2] It is hypothesized that the "syn" conformation adopted by these analogs, in contrast to the "anti" conformation required by the sirtuin active site, may contribute to their inhibitory mechanism, with some sirtuin isoforms being more capable of inducing the necessary conformational change than others.[2]

Poly(ADP-ribose) Polymerases (PARPs)

PARPs are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death. They utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains. Research on NAD+ analogs with modifications in the purine (B94841) base, such as Nicotinamide Hypoxanthine Dinucleotide (NHD+), has shown them to be poor substrates for PARP1 compared to NAD+.[3] This suggests that 8-Br-NHD+, with its additional modification, is also unlikely to be an efficient substrate and may act as a competitive inhibitor by binding to the NAD+ pocket of PARP enzymes.

CD38

CD38 is a multifunctional enzyme that exhibits NAD+ glycohydrolase and ADP-ribosyl cyclase activities, playing a crucial role in calcium signaling and NAD+ metabolism. The related compound, 8-bromo NAD+, is known to be a prodrug that is converted by CD38 into the cyclic ADP-ribose (cADPR) inhibitor, 8-bromo-cADPR.[4] This indicates that the 8-bromo-purine structure can be recognized and processed by CD38. It is plausible that 8-Br-NHD+ could also be a substrate or modulator of CD38 activity, potentially leading to the formation of novel cyclic nucleotide analogs.

Quantitative Data

Currently, specific quantitative data such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for the interaction of 8-Br-NHD+ with sirtuins, PARPs, and CD38 are not widely available in published literature. The table below is structured to accommodate such data as it becomes available through further research.

EnzymeEnzyme SourceLigandAssay TypeKi (nM)IC50 (µM)Km (µM)kcat (s-1)Reference
SIRT1 Recombinant Human8-Br-NHD+TBDTBDTBDN/AN/ATBD
SIRT2 Recombinant Human8-Br-NHD+TBDTBDTBDN/AN/ATBD
PARP1 Recombinant Human8-Br-NHD+TBDTBDTBDN/AN/ATBD
CD38 Recombinant Human8-Br-NHD+TBDTBDTBDTBDTBDTBD

TBD: To be determined; N/A: Not applicable.

Experimental Protocols

Detailed experimental protocols for the synthesis and enzymatic analysis of 8-Br-NHD+ are crucial for its further investigation. Below are generalized methodologies based on established procedures for NAD+ analogs.

Synthesis of 8-Bromo-Nicotinamide Hypoxanthine Dinucleotide (8-Br-NHD+)

The synthesis of 8-substituted NAD+ analogs typically involves a two-step, one-pot procedure starting from NAD+ or its precursors.[2]

Step 1: 8-Bromination

  • Starting Material: Nicotinamide Hypoxanthine Dinucleotide (NHD+).

  • Reagent: Saturated bromine water or neat bromine in an appropriate buffer (e.g., sodium acetate) at a controlled pH.

  • Procedure: The reaction is typically carried out at room temperature with stirring for a defined period. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Purification: The resulting 8-Br-NHD+ is purified from the reaction mixture using reverse-phase HPLC.

Step 2 (Optional): Further Substitution via Suzuki-Miyaura Cross-Coupling

  • For creating a library of 8-substituted analogs, the 8-bromo intermediate can be further modified using Suzuki-Miyaura cross-coupling with various boronic acids.[2]

Synthesis_of_8_Br_NHD NHD Nicotinamide Hypoxanthine Dinucleotide (NHD+) Bromination Bromination (Br2, NaOAc buffer) NHD->Bromination Br_NHD 8-Br-NHD+ Bromination->Br_NHD Purification HPLC Purification Br_NHD->Purification Final_Product Purified 8-Br-NHD+ Purification->Final_Product Enzymatic_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme (Sirtuin, PARP, CD38) - Substrate (Fluorogenic/Biotinylated) - NAD+ / NAD+ Analog - 8-Br-NHD+ (Test Compound) Plate Prepare Microplate Reagents->Plate Incubation Incubate Enzyme with 8-Br-NHD+ (Inhibition Test) Plate->Incubation Reaction_Start Initiate Reaction (Add Substrate/NAD+) Incubation->Reaction_Start Reaction_Incubation Incubate at 37°C Reaction_Start->Reaction_Incubation Stop_Reaction Stop Reaction / Add Developing Reagents Reaction_Incubation->Stop_Reaction Read_Signal Measure Signal (Fluorescence/Luminescence) Stop_Reaction->Read_Signal Data_Processing Process Raw Data Read_Signal->Data_Processing Calculation Calculate % Inhibition, IC50, or Kinetic Parameters Data_Processing->Calculation Cellular_Signaling_Pathways cluster_sirtuins Sirtuin Pathway cluster_parps PARP Pathway cluster_cd38 CD38 Pathway BrNHD 8-Br-NHD+ SIRT Sirtuins (e.g., SIRT1) BrNHD->SIRT PARP PARPs (e.g., PARP1) BrNHD->PARP CD38 CD38 BrNHD->CD38 Deacetylation Protein Deacetylation SIRT->Deacetylation Inhibition? Transcription Gene Transcription (Apoptosis, Metabolism) Deacetylation->Transcription PARylation Poly(ADP-ribosyl)ation PARP->PARylation Inhibition? DNA_Repair DNA Damage Repair PARylation->DNA_Repair cADPR cADPR / Analog Production CD38->cADPR Modulation? Ca_Signaling Intracellular Ca2+ Signaling cADPR->Ca_Signaling

References

An In-depth Technical Guide to the Chemical Properties and Applications of 8-Br-NHD+

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and signaling pathway interactions of 8-bromo-nicotinamide adenine (B156593) dinucleotide (8-Br-NAD+), often referred to as 8-Br-NHD+. As a key derivative of nicotinamide (B372718) adenine dinucleotide (NAD+), 8-Br-NAD+ serves as a valuable tool in studying NAD+-dependent enzymatic processes and calcium signaling pathways.

Core Chemical Properties of 8-Br-NAD+

The fundamental chemical and physical properties of 8-Br-NAD+ are summarized in the table below, providing a quick reference for experimental design and execution.

PropertyValue
Synonyms 8-bromo-nicotinamide adenine dinucleotide, N(8-bromo-A)D+
Molecular Formula C₂₁H₂₅BrN₇NaO₁₄P₂ (Sodium Salt)
Molecular Weight 742.3 g/mol (Free Acid), 764.30 g/mol (Sodium Salt)[1]
CAS Number 2022926-16-3[2]
Appearance White to off-white solid[3]
Solubility Soluble in water[2][3]
UV Absorbance Maximum 264 nm[4]
Purity Typically ≥95%[2]
Storage Conditions -80°C[2][3]

Synthesis of 8-Br-NAD+

The primary method for the synthesis of 8-Br-NAD+ involves the direct bromination of β-NAD+.

Experimental Protocol: Synthesis of 8-Br-NAD+

A common method for the synthesis of 8-Br-NAD+ is the treatment of β-NAD+ with liquid bromine. The reaction yields 8-Br-NAD+, which can then be purified using high-performance liquid chromatography (HPLC)[5].

Workflow for the Synthesis of 8-Br-NAD+

G start Start with β-NAD+ react Treat with liquid Br₂ start->react purify Purify by HPLC react->purify product Obtain 8-Br-NAD+ purify->product G cluster_cell Cell cluster_membrane Plasma Membrane 8-Br-NAD+ 8-Br-NAD+ CD38 CD38 8-Br-NAD+->CD38 Enters Cell 8-Br-cADPR 8-Br-cADPR CD38->8-Br-cADPR Catalyzes Conversion RyR Ryanodine Receptor (RyR) on Endoplasmic Reticulum 8-Br-cADPR->RyR Antagonizes Ca_release Ca²⁺ Release RyR->Ca_release Blocks Cellular_Response Inhibition of Cellular Response Ca_release->Cellular_Response G start Culture Cells load Load with Fura-2 AM start->load wash Wash to Remove Extracellular Dye load->wash deesterify Allow for De-esterification wash->deesterify measure Measure Baseline F340/F380 Ratio deesterify->measure treat Treat with 8-Br-NAD+ measure->treat record Record Change in F340/F380 Ratio treat->record end Analyze Data record->end

References

Understanding the Structure-Activity Relationship of 8-Br-NHD⁺: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 8-Bromo-Nicotinamide Hypoxanthine Dinucleotide (8-Br-NHD⁺), a significant modulator of intracellular calcium signaling. This document details its mechanism of action, summarizes key quantitative data, provides an overview of relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to 8-Br-NHD⁺ and its Biological Target

8-Br-NHD⁺, also known as 8-Bromo-cyclic ADP-ribose (8-Br-cADPR), is a synthetic analog of cyclic ADP-ribose (cADPR). It primarily functions as an antagonist of the cADPR-mediated calcium signaling pathway. The key enzyme in this pathway is CD38, a transmembrane glycoprotein (B1211001) with dual enzymatic activities: ADP-ribosyl cyclase and cADPR hydrolase. CD38 synthesizes cADPR from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). cADPR then binds to and activates ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum, leading to the release of calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ concentration triggers a wide range of physiological processes.

8-Br-NHD⁺ exerts its effects by competitively inhibiting the action of cADPR at its binding sites, thereby blocking the downstream calcium mobilization. This makes it a valuable tool for studying the physiological roles of the CD38/cADPR signaling pathway and a potential lead compound for the development of therapeutics targeting pathologies associated with dysregulated calcium signaling.

Structure-Activity Relationship of 8-Substituted Analogs

The following table summarizes the inhibitory activity of a series of 8-substituted N¹-IMP analogs on CD38-mediated cADPR hydrolysis.

Compound ID8-SubstituentIC₅₀ (µM) for cADPR Hydrolysis Inhibition
1 -H>1000
2 -BrNo Activity
3 -N₃No Activity
4 -NH₂7.6

Data sourced from a study on small molecule inhibitors of CD38[1].

Interpretation of SAR Data: The data suggests that the nature of the substituent at the 8-position of the purine (B94841) ring is critical for the inhibitory activity against CD38.

  • Hydrogen (-H): The unsubstituted analog shows very weak activity, indicating that a substituent is preferred for enhanced binding and/or inhibition.

  • Bromo (-Br) and Azido (-N₃): Surprisingly, in this fragment-based study, the 8-bromo and 8-azido analogs showed no inhibitory activity. This contrasts with the known antagonist activity of the full 8-Br-cADPR dinucleotide. This discrepancy may be due to the simplified structure of the tested fragments, suggesting that the rest of the cADPR molecule is crucial for correctly positioning the 8-bromo substituent in the binding pocket of the target protein.

  • Amino (-NH₂): The 8-amino analog demonstrated the most potent inhibitory activity in this series, with an IC₅₀ of 7.6 µM. This highlights the potential of hydrogen bond-donating groups at this position to enhance affinity for the enzyme.

These findings underscore the importance of the 8-position in modulating the biological activity of cADPR analogs and provide a foundation for the rational design of more potent and selective inhibitors of the CD38/cADPR pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies relevant to the study of 8-Br-NHD⁺.

The synthesis of 8-Br-NHD⁺ is typically achieved through a chemoenzymatic approach.

Step 1: Bromination of NAD⁺ to form 8-Br-NAD⁺

  • β-Nicotinamide adenine dinucleotide (β-NAD⁺) is dissolved in a suitable aqueous buffer.

  • Liquid bromine (Br₂) is added to the solution. The reaction is typically performed at room temperature with stirring.

  • The progress of the bromination reaction is monitored by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the excess bromine is removed, and the 8-Br-NAD⁺ product is purified, typically by HPLC.

Step 2: Enzymatic Cyclization of 8-Br-NAD⁺ to 8-Br-cADPR

  • The purified 8-Br-NAD⁺ is dissolved in an appropriate buffer for the enzymatic reaction.

  • A purified ADP-ribosyl cyclase, such as the one from Aplysia californica, is added to the solution. This enzyme catalyzes the intramolecular cyclization of the NAD⁺ analog.

  • The reaction mixture is incubated, and the formation of 8-Br-cADPR is monitored by HPLC.

  • The final product, 8-Br-NHD⁺ (8-Br-cADPR), is purified from the reaction mixture using HPLC.

This assay measures the ability of a compound to inhibit the hydrolysis of cADPR by CD38.

  • Reagents and Preparation:

    • Recombinant human CD38 enzyme.

    • cADPR substrate.

    • Assay buffer (e.g., Tris-HCl or HEPES based buffer at physiological pH).

    • Test compound (8-Br-NHD⁺) at various concentrations.

    • Detection reagents (e.g., a fluorescent probe that reacts with the product of hydrolysis).

  • Assay Procedure:

    • The CD38 enzyme is pre-incubated with the test compound (8-Br-NHD⁺) or vehicle control in the assay buffer in a 96-well plate.

    • The reaction is initiated by the addition of the cADPR substrate.

    • The plate is incubated at 37°C for a defined period.

    • The reaction is stopped, and the amount of hydrolyzed product is quantified using a suitable detection method (e.g., fluorescence measurement).

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This assay measures the ability of 8-Br-NHD⁺ to antagonize cADPR-induced calcium release in cells.

  • Cell Culture and Loading:

    • Cells expressing ryanodine receptors (e.g., Jurkat T-cells, PC12 cells) are cultured to an appropriate density.

    • The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) by incubating them with the dye in a suitable buffer.

  • Assay Procedure:

    • The dye-loaded cells are washed and resuspended in a calcium-free buffer.

    • The cells are pre-incubated with various concentrations of the antagonist, 8-Br-NHD⁺, or a vehicle control.

    • The baseline fluorescence is measured using a fluorescence plate reader or a flow cytometer.

    • An agonist that induces cADPR production (or cADPR itself if the cells are permeabilized) is added to the cells to trigger calcium release.

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.

  • Data Analysis:

    • The peak fluorescence intensity or the area under the curve is measured for each condition.

    • The inhibitory effect of 8-Br-NHD⁺ is determined by comparing the calcium response in the presence of the antagonist to the control response.

    • The IC₅₀ value for the antagonist activity can be calculated from the dose-response curve.

Visualization of Pathways and Workflows

The following diagram illustrates the central role of CD38 in the cADPR-mediated calcium signaling pathway and the antagonistic action of 8-Br-NHD⁺.

CD38_cADPR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum NAD+ NAD+ CD38 CD38 NAD+->CD38 Substrate cADPR cADPR CD38->cADPR Synthesis RyR Ryanodine Receptor (RyR) cADPR->RyR Activates 8-Br-NHD+ 8-Br-NHD+ 8-Br-NHD+->RyR Antagonizes Ca_release RyR->Ca_release Physiological\nResponse Physiological Response Ca_release->Physiological\nResponse ER_lumen Ca²⁺ Store ER_lumen->Ca_release Ca²⁺ Release

Caption: The CD38/cADPR signaling pathway and the inhibitory action of 8-Br-NHD⁺.

The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of 8-Br-NHD⁺.

Experimental_Workflow cluster_synthesis Chemical & Enzymatic Synthesis cluster_evaluation Biological Evaluation start Start: β-NAD⁺ bromination Bromination with Br₂ start->bromination br_nad 8-Br-NAD⁺ bromination->br_nad purification1 HPLC Purification br_nad->purification1 cyclization Enzymatic Cyclization (ADP-ribosyl cyclase) purification1->cyclization br_cADPR 8-Br-NHD⁺ (8-Br-cADPR) cyclization->br_cADPR purification2 HPLC Purification br_cADPR->purification2 final_product Final Product purification2->final_product cd38_assay CD38 Hydrolase Inhibition Assay final_product->cd38_assay ca_assay Intracellular Calcium Mobilization Assay final_product->ca_assay data_analysis Data Analysis (IC₅₀ Determination) cd38_assay->data_analysis ca_assay->data_analysis sar_conclusion Structure-Activity Relationship Conclusion data_analysis->sar_conclusion

Caption: A representative experimental workflow for the synthesis and evaluation of 8-Br-NHD⁺.

Conclusion

8-Br-NHD⁺ is a pivotal tool for dissecting the complexities of the CD38/cADPR signaling pathway. The structure-activity relationships of its analogs, particularly at the 8-position of the purine ring, offer a promising avenue for the design of novel and potent inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis and functional characterization of 8-Br-NHD⁺ and related compounds. Continued research in this area will undoubtedly deepen our understanding of calcium signaling in health and disease and may pave the way for new therapeutic interventions.

References

Navigating the Unseen: A Technical Guide to Investigating Potential Off-Target Effects of 8-Br-NHD+ in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-nicotinamide adenine (B156593) dinucleotide (8-Br-NHD+), a derivative of the essential coenzyme NAD+, is a valuable tool for studying NAD+-dependent enzymes. However, like any small molecule probe, its utility is intrinsically linked to its specificity. Undiscovered off-target interactions can lead to misinterpretation of experimental results and confounding data. This technical guide provides a comprehensive framework for researchers to systematically investigate the potential off-target effects of 8-Br-NHD+ in cellular models. In the absence of specific published off-target data for 8-Br-NHD+, this document outlines a tiered experimental approach, from broad, unbiased screening to specific target validation. Detailed experimental protocols for key methodologies, including kinome profiling, proteome-wide thermal shift assays, and phenotypic screening, are provided. Furthermore, this guide presents a logical workflow to aid in the design and execution of these crucial validation studies.

Introduction: The Importance of Characterizing Off-Target Effects

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, acting as a cofactor for numerous enzymes and a substrate for signaling proteins like sirtuins and PARPs.[1][2] Analogs of NAD+, such as 8-Br-NHD+, are instrumental in dissecting the roles of these NAD+-dependent pathways. However, the structural similarity of these analogs to endogenous nucleotides like ATP and adenosine (B11128) raises the possibility of unintended interactions with a wide range of cellular proteins.[3][4]

Hypothesizing Potential Off-Target Classes

Given the chemical structure of 8-Br-NHD+, which contains an adenosine moiety, it is plausible that it may interact with protein classes that bind adenosine or other nucleotides. Potential off-target families could include:

  • Kinases: Many kinases have an ATP-binding pocket that could potentially accommodate 8-Br-NHD+.

  • Adenosine Receptor: The adenosine component of 8-Br-NHD+ might lead to interactions with adenosine receptors, potentially modulating their activity.[7]

  • Other Nucleotide-Binding Proteins: A broad range of enzymes and signaling proteins utilize nucleotides as substrates or cofactors.

It is important to note that these are hypotheses based on structural similarity, and experimental validation is essential.

A Tiered Approach to Off-Target Identification

A systematic investigation of off-target effects should ideally follow a tiered approach, starting with broad screening methods and progressing to more focused validation assays.

Tier 1: Broad, Unbiased Screening

The initial step aims to identify a wide range of potential interactors without prior bias.

  • Proteome-wide Profiling: Techniques like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (MS) can identify proteins that are stabilized or destabilized by 8-Br-NHD+ binding across the entire proteome.[8][9][10] Other methods include Limited Proteolysis-Mass Spectrometry (LiP-MS) and iso-pH shift assays.[11][12]

  • Kinome Scanning: Given that kinases are a major class of off-targets for many small molecules, a broad in vitro kinase screen is highly recommended.[13][14] Commercial services offer screening against hundreds of kinases.[15]

  • Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected cellular effects of 8-Br-NHD+, which can then be investigated to identify the underlying off-target interaction.[16][17][18]

Tier 2: Target Validation and Mechanistic Studies

Once a list of potential off-targets is generated from Tier 1 screening, the next step is to validate these interactions and understand their functional consequences.

  • In Vitro Binding Assays: Direct binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can confirm a direct interaction between 8-Br-NHD+ and a putative off-target protein and determine the binding affinity.

  • Cellular Target Engagement Assays: CETSA can be used in a targeted manner (e.g., with Western blotting) to confirm that 8-Br-NHD+ engages the suspected off-target protein within intact cells.[19][20]

  • Functional Assays: If the putative off-target is an enzyme, its activity should be measured in the presence of 8-Br-NHD+. For other proteins, downstream signaling pathways should be monitored.

  • Genetic Approaches: Techniques like CRISPR-Cas9 or RNAi to knockdown the expression of the putative off-target can help determine if the observed cellular phenotype is dependent on that protein.[5]

Data Presentation: Illustrative Templates for Quantitative Data

Clear and structured presentation of quantitative data is crucial for comparing results across different assays and experiments. The following tables are templates that researchers can adapt to summarize their findings.

Table 1: Summary of Kinase Profiling Results for 8-Br-NHD+

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMIC50 (µM)
Primary TargetValueValueValue
Off-Target Kinase 1ValueValueValue
Off-Target Kinase 2ValueValueValue
............

Table 2: Summary of Cellular Thermal Shift Assay (CETSA) Data

Protein TargetTreatmentTagg (°C)ΔTagg (°C)p-value
Primary TargetVehicleValue--
8-Br-NHD+ (10 µM)ValueValueValue
Off-Target 1VehicleValue--
8-Br-NHD+ (10 µM)ValueValueValue
Off-Target 2VehicleValue--
8-Br-NHD+ (10 µM)ValueValueValue
...............

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the off-target effects of 8-Br-NHD+.

Protocol for In Vitro Kinome Profiling

This protocol is based on a typical service offering for a competitive binding assay.[21][22]

  • Compound Preparation: Prepare a 10 mM stock solution of 8-Br-NHD+ in an appropriate solvent (e.g., DMSO).

  • Assay Principle: The assay measures the ability of the test compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is detected, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.

  • Experimental Procedure:

    • A panel of kinases (e.g., the scanMAX panel of 468 kinases) is used.[15]

    • Each kinase is incubated with the immobilized ligand and the test compound (8-Br-NHD+) at one or more concentrations (e.g., 1 µM and 10 µM).

    • After incubation, the amount of kinase bound to the solid support is quantified.

  • Data Analysis: The results are typically reported as the percentage of kinase bound to the immobilized ligand relative to a DMSO control (% of control). A lower percentage indicates displacement by the test compound. An IC50 value can be determined from a dose-response curve.

Protocol for Cellular Thermal Shift Assay (CETSA) with Western Blotting

This protocol is adapted from established CETSA methodologies.[8][9]

  • Cell Culture and Treatment:

    • Culture the chosen cell line to 70-80% confluency.

    • Treat the cells with 8-Br-NHD+ at the desired concentration (e.g., 10 µM) or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the protein of interest (the putative off-target).

    • Incubate with an appropriate secondary antibody and detect the signal.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity against the temperature to generate a melting curve.

    • Determine the aggregation temperature (Tagg), which is the temperature at which 50% of the protein has aggregated. A shift in Tagg in the presence of 8-Br-NHD+ indicates target engagement.

Visualizations: Diagrams of Key Concepts and Workflows

Diagram 1: Hypothetical Signaling Pathway Perturbation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 (Intended Target) Receptor->Kinase1 On-Target Pathway Kinase2 Kinase 2 (Off-Target) Receptor->Kinase2 Substrate1 Substrate 1 Kinase1->Substrate1 Substrate2 Substrate 2 Kinase2->Substrate2 Off-Target Pathway TF Transcription Factor Substrate1->TF Substrate2->TF BrNHD 8-Br-NHD+ BrNHD->Kinase1 Inhibition BrNHD->Kinase2 Unintended Inhibition Gene Gene Expression TF->Gene

Caption: Hypothetical on-target vs. off-target signaling pathways.

Diagram 2: Experimental Workflow for Off-Target Identification

G cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Hit Validation cluster_tier3 Tier 3: Mechanistic Studies Proteomics Proteome-wide Screen (e.g., CETSA-MS) Hits List of Potential Off-Targets Proteomics->Hits Kinome Kinome Scan Kinome->Hits Phenotypic Phenotypic Screen Phenotypic->Hits Binding In Vitro Binding (SPR, ITC) Validated Validated Off-Target Binding->Validated Cellular Cellular Target Engagement (CETSA-WB) Cellular->Validated Functional Functional Assays Genetic Genetic Validation (CRISPR, RNAi) Functional->Genetic Rescue Rescue Experiments Functional->Rescue Conclusion Conclusion: Selectivity Profile Genetic->Conclusion Rescue->Conclusion Start Start: 8-Br-NHD+ Start->Proteomics Start->Kinome Start->Phenotypic Hits->Binding Hits->Cellular Validated->Functional

Caption: A tiered workflow for identifying and validating off-targets.

Diagram 3: Logical Relationship of On- and Off-Target Effects

G cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Compound 8-Br-NHD+ OnTarget Binds to Intended Target Compound->OnTarget OffTarget Binds to Unintended Target(s) Compound->OffTarget OnPhenotype Desired Phenotype OnTarget->OnPhenotype Observed Observed Cellular Response OnPhenotype->Observed OffPhenotype Confounding Phenotype / Toxicity OffTarget->OffPhenotype OffPhenotype->Observed

Caption: The interplay of on-target and off-target effects.

Conclusion

The characterization of off-target effects is a critical component of preclinical drug development and the validation of chemical probes. For a compound like 8-Br-NHD+, which has the potential to interact with a broad range of nucleotide-binding proteins, a systematic and unbiased investigation of its selectivity is essential for the accurate interpretation of experimental data. The tiered approach, detailed protocols, and conceptual frameworks provided in this guide offer a comprehensive strategy for researchers to thoroughly evaluate the off-target profile of 8-Br-NHD+ in cellular models, thereby enhancing the rigor and reproducibility of their research.

References

The Role of 8-Br-cADPR in Elucidating cADPR-Mediated Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine (B11128) diphosphate-ribose (cADPR) has emerged as a crucial second messenger in intracellular calcium ([Ca²⁺]i) signaling, operating independently of the well-established inositol (B14025) 1,4,5-trisphosphate (IP₃) pathway.[1] cADPR mobilizes [Ca²⁺]i primarily by sensitizing ryanodine (B192298) receptors (RyRs) on the sarcoplasmic/endoplasmic reticulum, a mechanism known as calcium-induced calcium release (CICR).[2] The study of this signaling cascade has been significantly advanced by the use of specific molecular tools, among which 8-bromo-cyclic ADP-ribose (8-Br-cADPR) stands out as a potent and cell-permeable antagonist. This technical guide provides an in-depth overview of the use of 8-Br-cADPR as a tool to investigate cADPR-mediated events, complete with quantitative data, experimental protocols, and visual diagrams of the underlying pathways.

The cADPR Signaling Pathway and the Antagonistic Action of 8-Br-cADPR

The synthesis of cADPR from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) is catalyzed by the enzyme ADP-ribosyl cyclase, with CD38 being the primary enzyme responsible in mammals.[2][3] Once produced, cADPR binds to RyRs, increasing their sensitivity to cytosolic Ca²⁺ and thereby triggering the release of Ca²⁺ from intracellular stores. This signaling pathway is implicated in a wide array of physiological processes, including smooth muscle contraction, neurotransmission, and immune responses.[3][4]

8-Br-cADPR acts as a competitive antagonist at the cADPR binding site.[5] By occupying this site, it prevents the binding of endogenous cADPR, thereby inhibiting the sensitization of RyRs and the subsequent release of Ca²⁺. Its cell-permeable nature makes it an invaluable tool for studying cADPR-mediated signaling in intact cells and tissues.[1][6]

cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Endoplasmic Reticulum Extracellular Signal Extracellular Signal GPCR G-Protein Coupled Receptor Extracellular Signal->GPCR CD38 CD38 GPCR->CD38 cADPR cADPR CD38->cADPR NAD+ NAD+ NAD+->CD38 ADP-ribosyl cyclase RyR Ryanodine Receptor (RyR) cADPR->RyR binds & activates 8-Br-cADPR 8-Br-cADPR 8-Br-cADPR->RyR binds & inhibits Ca2+_cytosol [Ca²⁺]i Cellular Response Cellular Response Ca2+_cytosol->Cellular Response RyR->Ca2+_cytosol Ca²⁺ release Ca2+_store Ca²⁺ Store Ca2+_store->RyR

Figure 1: cADPR signaling pathway and the inhibitory action of 8-Br-cADPR.

Quantitative Data for 8-Br-cADPR

The potency of 8-Br-cADPR as an antagonist of cADPR-mediated Ca²⁺ release has been quantified in various experimental systems. The following table summarizes key quantitative data.

ParameterValueOrganism/SystemReference
IC₅₀ 1.7 µMSea urchin egg homogenates[1]
Effective Concentration 100 µMHuman myometrial smooth muscle cells (PHM1)[6]
Effective Concentration 0.1 - 10 µMRat dorsal root ganglion neurons[7]
Effective Concentration 20 µMPermeabilized rat duodenum myocytes[5]
Effective Concentration 50 µMGuinea pig ventricular myocytes[8]

Experimental Protocols

A. Chemoenzymatic Synthesis of 8-Br-cADPR

A common method for synthesizing 8-Br-cADPR involves the enzymatic conversion of 8-bromo-NAD⁺ (8-Br-NAD⁺).

Materials:

  • β-NAD⁺

  • Liquid Bromine (Br₂)

  • ADP-ribosyl cyclase from Aplysia californica

  • Purification system (e.g., HPLC)

Protocol:

  • Bromination of NAD⁺: Prepare 8-Br-NAD⁺ by treating β-NAD⁺ with liquid bromine. This reaction should be performed under appropriate safety conditions in a chemical fume hood.

  • Enzymatic Cyclization: Incubate the resulting 8-Br-NAD⁺ with purified ADP-ribosyl cyclase from Aplysia californica. The enzyme catalyzes the cyclization of the 8-Br-NAD⁺ to form 8-Br-cADPR.

  • Purification: Purify the synthesized 8-Br-cADPR using High-Performance Liquid Chromatography (HPLC) to ensure a high degree of purity (≥98%).

NAD+ NAD+ Bromination NAD+->Bromination + Liquid Bromine Liquid Bromine Liquid Bromine->Bromination 8-Br-NAD+ 8-Br-NAD+ Enzymatic Cyclization 8-Br-NAD+->Enzymatic Cyclization substrate ADP-ribosyl cyclase ADP-ribosyl cyclase ADP-ribosyl cyclase->Enzymatic Cyclization enzyme 8-Br-cADPR 8-Br-cADPR HPLC Purification HPLC Purification 8-Br-cADPR->HPLC Purification Pure 8-Br-cADPR Pure 8-Br-cADPR HPLC Purification->Pure 8-Br-cADPR Bromination->8-Br-NAD+ Enzymatic Cyclization->8-Br-cADPR

Figure 2: Workflow for the chemoenzymatic synthesis of 8-Br-cADPR.

B. Investigating the Role of cADPR in Calcium Signaling Using 8-Br-cADPR and Fura-2 AM Imaging

This protocol outlines a general procedure for using 8-Br-cADPR in conjunction with the ratiometric calcium indicator Fura-2 AM to study cADPR-mediated Ca²⁺ release in cultured cells.

Materials:

  • Cultured cells grown on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • 8-Br-cADPR

  • Agonist of interest (to stimulate cADPR production)

  • Fluorescence microscope equipped for ratiometric imaging (with 340 nm and 380 nm excitation filters and a ~510 nm emission filter)

Protocol:

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

  • Fura-2 AM Loading:

    • Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

    • Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. To aid in dye solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.

    • After loading, wash the cells twice with HBSS to remove extracellular dye.

    • Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM within the cells.

  • 8-Br-cADPR Pre-incubation:

    • Prepare a stock solution of 8-Br-cADPR in water or an appropriate buffer.

    • For the experimental group, pre-incubate the Fura-2-loaded cells with the desired concentration of 8-Br-cADPR (e.g., 10-100 µM) for a specified period (e.g., 15-30 minutes) prior to agonist stimulation. The control group should be incubated with vehicle only.

  • Calcium Imaging:

    • Mount the coverslip onto the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Establish a baseline fluorescence recording by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Apply the agonist of interest to stimulate the cADPR signaling pathway.

    • Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in intracellular Ca²⁺ concentration.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Calculate the 340/380 nm fluorescence ratio for each ROI over the course of the experiment.

    • Compare the agonist-induced changes in the fluorescence ratio between the control and 8-Br-cADPR-treated groups to determine the extent to which the Ca²⁺ response is mediated by cADPR.

Cell Culture Cell Culture Fura-2 AM Loading Fura-2 AM Loading Cell Culture->Fura-2 AM Loading Wash Wash Fura-2 AM Loading->Wash De-esterification De-esterification Wash->De-esterification Pre-incubation Pre-incubation De-esterification->Pre-incubation Control vs. 8-Br-cADPR Baseline Imaging Baseline Imaging Pre-incubation->Baseline Imaging Agonist Stimulation Agonist Stimulation Baseline Imaging->Agonist Stimulation Calcium Imaging Calcium Imaging Agonist Stimulation->Calcium Imaging Data Analysis Data Analysis Calcium Imaging->Data Analysis

Figure 3: Experimental workflow for studying cADPR-mediated Ca²⁺ signaling.

Conclusion

8-Br-cADPR is an indispensable pharmacological tool for dissecting the intricacies of the cADPR signaling pathway. Its ability to specifically and potently antagonize cADPR-mediated Ca²⁺ release allows researchers to delineate the contribution of this pathway in a multitude of cellular processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the effective application of 8-Br-cADPR in both basic research and drug discovery endeavors. As our understanding of cADPR signaling continues to evolve, the use of well-characterized tools like 8-Br-cADPR will remain critical for advancing the field.

References

Methodological & Application

Application Notes and Protocols for ADP-ribosyl Cyclase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADP-ribosyl cyclases are a family of enzymes that catalyze the synthesis of cyclic ADP-ribose (cADPR) and its analogs from NAD+ and its derivatives. cADPR is a crucial second messenger that mobilizes intracellular calcium stores, playing a significant role in various cellular processes, including signal transduction, muscle contraction, and immune responses. The most well-characterized mammalian ADP-ribosyl cyclases are CD38 and CD157. Given their involvement in a range of physiological and pathological conditions, the development of robust assays to measure their enzymatic activity is of high interest for basic research and drug discovery.

Fluorescence-based assays offer a sensitive and continuous method to monitor enzyme activity, making them suitable for high-throughput screening of potential inhibitors or activators. These assays often employ NAD+ analogs that are converted into fluorescent cyclic products by ADP-ribosyl cyclases. This application note provides a detailed protocol for a widely used fluorescence-based ADP-ribosyl cyclase activity assay using nicotinamide (B372718) guanine (B1146940) dinucleotide (NGD+) as a substrate. Additionally, it addresses the potential use of 8-bromo-nicotinamide hypoxanthine (B114508) dinucleotide (8-Br-NHD+), another NAD+ analog.

Principle of the Fluorescent Assay

The cornerstone of this continuous fluorometric assay is the use of a non-fluorescent NAD+ analog that, upon enzymatic cyclization, yields a highly fluorescent product. A commonly used substrate is nicotinamide guanine dinucleotide (NGD+), which is converted by ADP-ribosyl cyclase to cyclic GDP-ribose (cGDPr). The increase in fluorescence intensity over time is directly proportional to the enzymatic activity. This method allows for real-time monitoring of the reaction kinetics.

Regarding the Use of 8-Br-NHD+

8-Bromo-nicotinamide hypoxanthine dinucleotide (8-Br-NHD+) has been investigated as a substrate for ADP-ribosyl cyclases. Studies have shown that 8-substituted NHD+ analogs, including presumably 8-Br-NHD+, are indeed converted by these enzymes. The product of this reaction is 8-bromo-cyclic inosine (B1671953) diphosphoribose (8-Br-cIDPR).

However, a critical aspect for a continuous fluorescence-based assay is that the enzymatic product must be fluorescent. The fluorescence of cADPR analogs often arises from the cyclization occurring at the N7 position of the purine (B94841) ring. In contrast, the natural substrate NAD+ and 8-substituted NHD+ analogs undergo cyclization at the N1 position. This suggests that the resulting 8-Br-cIDPR is likely non-fluorescent, rendering 8-Br-NHD+ unsuitable for a direct, continuous assay that relies on the generation of a fluorescent product. Therefore, while 8-Br-NHD+ can be used in endpoint assays where the product is detected by other means (e.g., HPLC), it is not recommended for the fluorescence enhancement protocol detailed below.

Recommended Protocol: ADP-ribosyl Cyclase Activity Assay using NGD+

This protocol describes a robust and widely adopted method for measuring ADP-ribosyl cyclase activity in a continuous manner using the fluorogenic substrate NGD+.

Materials and Reagents
  • Enzyme Source: Purified recombinant ADP-ribosyl cyclase (e.g., human CD38) or cell/tissue lysates containing the enzyme.

  • Substrate: Nicotinamide guanine dinucleotide (NGD+)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4

  • Microplate: 96-well, black, flat-bottom microplate suitable for fluorescence measurements.

  • Fluorescence Microplate Reader: Capable of excitation at 300 nm and emission detection at 410 nm.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Assay Buffer, NGD+, Enzyme) prep_plate Prepare 96-well plate (add buffer, enzyme, inhibitors) prep_reagents->prep_plate initiate_reaction Initiate Reaction (Add NGD+) prep_plate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate measure_fluorescence Measure Fluorescence (Ex: 300 nm, Em: 410 nm) incubate->measure_fluorescence data_analysis Data Analysis (Calculate reaction rates) measure_fluorescence->data_analysis

Caption: Experimental workflow for the ADP-ribosyl cyclase fluorescent assay.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of NGD+ in deionized water. Store in aliquots at -20°C.

    • Prepare the assay buffer (20 mM Tris-HCl, pH 7.4).

    • Dilute the ADP-ribosyl cyclase enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but typically falls in the ng/mL range for purified enzymes.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well for a final volume of 200 µL:

      • Assay Buffer

      • Enzyme solution

      • Test compounds (inhibitors or activators) or vehicle control.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • To initiate the reaction, add NGD+ to each well to a final concentration of 100 µM.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of 300 nm and an emission wavelength of 410 nm.

    • Record the fluorescence every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • For each well, plot the fluorescence intensity as a function of time.

    • The initial rate of the reaction is determined from the slope of the linear portion of the curve.

    • Compare the reaction rates of samples with test compounds to the vehicle control to determine the percent inhibition or activation.

Data Presentation

The following tables summarize typical concentrations and parameters for the NGD+-based ADP-ribosyl cyclase activity assay.

Table 1: Reagent Concentrations

ReagentStock ConcentrationFinal Concentration
NGD+10 mM100 µM
ADP-ribosyl CyclaseVariesVaries (empirically determined)
Assay Buffer20 mM Tris-HCl, pH 7.420 mM Tris-HCl, pH 7.4

Table 2: Instrument Settings

ParameterValue
Excitation Wavelength300 nm
Emission Wavelength410 nm
Temperature37°C
Read Interval1-2 minutes
Total Read Time30-60 minutes

Signaling Pathway Visualization

The following diagram illustrates the enzymatic conversion of NAD+ and its analogs by ADP-ribosyl cyclase and the subsequent role of cADPR in calcium signaling.

signaling_pathway cluster_enzyme ADP-ribosyl Cyclase (e.g., CD38) cluster_substrates Substrates cluster_products Products cluster_signaling Downstream Signaling enzyme ADP-ribosyl Cyclase cADPR cADPR enzyme->cADPR cGDPr cGDPr (fluorescent) enzyme->cGDPr Br_cIDPR 8-Br-cIDPR (non-fluorescent) enzyme->Br_cIDPR NAD NAD+ NAD->enzyme NGD NGD+ (non-fluorescent) NGD->enzyme Br_NHD 8-Br-NHD+ (non-fluorescent) Br_NHD->enzyme RyR Ryanodine Receptor (RyR) cADPR->RyR activates Ca_release Ca2+ Release from ER RyR->Ca_release

Application Notes and Protocols for the Synthesis of 8-Br-cADPR from 8-Br-NHD+

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the enzymatic synthesis, purification, and characterization of 8-Bromo-cyclic adenosine (B11128) diphosphoribose (8-Br-cADPR), a crucial tool for researchers studying intracellular calcium signaling. 8-Br-cADPR is a membrane-permeant analog of cyclic ADP-ribose (cADPR) and functions as a potent antagonist of cADPR-induced Ca2+ release. This document details the enzymatic conversion of 8-Bromo-nicotinamide hypoxanthine (B114508) dinucleotide (8-Br-NHD+) to 8-Br-cADPR using ADP-ribosyl cyclase from Aplysia californica. Included are step-by-step experimental protocols, tables summarizing quantitative data, and diagrams illustrating the experimental workflow and the relevant signaling pathway.

Principle of the Method

The synthesis of 8-Br-cADPR is achieved through an enzymatic reaction catalyzed by ADP-ribosyl cyclase, an enzyme originally isolated from the sea hare Aplysia californica. This enzyme facilitates the intramolecular cyclization of the substrate, 8-Br-NHD+, at the N1 position of the hypoxanthine ring. This reaction results in the formation of 8-Br-cADPR and the concomitant release of nicotinamide. The high substrate tolerance of the Aplysia cyclase makes it particularly suitable for generating analogs like 8-Br-cADPR.[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 8-Br-cADPR

This protocol describes the conversion of 8-Br-NHD+ to 8-Br-cADPR.

Materials and Reagents:

  • 8-Br-NHD+ (8-bromo-nicotinamide hypoxanthine dinucleotide)

  • ADP-ribosyl cyclase from Aplysia californica (Sigma-Aldrich or equivalent)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Ultrapure water

  • pH meter

  • Stir plate and stir bar

  • Reaction vessel (e.g., microcentrifuge tube or glass vial)

Procedure:

  • Prepare the Reaction Buffer: Prepare a 25 mM HEPES buffer and adjust the pH to 7.4.

  • Set up the Reaction: In a suitable reaction vessel, combine the following components:

    • 100 µmol of 8-Br-NHD+

    • 40 µg of Aplysia californica ADP-ribosyl cyclase

    • Add 25 mM HEPES buffer (pH 7.4) to reach the desired final reaction volume.

  • Incubation: Incubate the reaction mixture for 15 hours at room temperature (approximately 24°C).

  • Protection from Light: The reaction should be carried out under continuous stirring in the dark to prevent photodegradation of the reactants and product.

Protocol 2: Purification of 8-Br-cADPR

This two-step protocol first removes the enzyme and then purifies the product from unreacted substrate and byproducts.

Step A: Enzyme Removal

  • Centrifugation: Transfer the reaction mixture to a centrifugal filter device with a 10 kDa molecular weight cut-off (e.g., Centriprep YM-10).

  • Spin: Centrifuge the sample at 4,000 x g for 1-2 hours at 4°C. The enzyme will be retained by the filter, while the smaller product, 8-Br-cADPR, will be in the filtrate.

  • Collect Filtrate: Carefully collect the filtrate containing the crude 8-Br-cADPR.

Step B: HPLC Purification

  • HPLC System: Use a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a suitable C18 column.

  • Mobile Phase Preparation:

  • Sample Preparation: Filter the collected filtrate through a 0.22 µm syringe filter before injection.

  • Chromatography:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Elute the compounds using a linear gradient of Buffer B. The exact gradient will depend on the specific column and system but can be optimized to separate 8-Br-cADPR from 8-Br-NHD+ and nicotinamide.

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm).

  • Fraction Collection: Collect the fractions corresponding to the 8-Br-cADPR peak.

  • Post-Purification: Combine the pure fractions and lyophilize to obtain 8-Br-cADPR as a solid powder.

Protocol 3: Characterization and Quality Control

The purity and identity of the synthesized 8-Br-cADPR should be confirmed.

  • Purity Assessment: Re-inject a small amount of the purified product into the RP-HPLC to confirm its purity, which should ideally be ≥95%.

  • Structural Confirmation: Confirm the molecular weight and structure of the final product using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the key parameters for the synthesis and properties of 8-Br-cADPR.

Table 1: Summary of Reaction Components and Conditions for 8-Br-cADPR Synthesis

ParameterValue/Description
Substrate 8-Bromo-nicotinamide hypoxanthine dinucleotide (8-Br-NHD+)
Enzyme ADP-ribosyl cyclase from Aplysia californica
Buffer 25 mM HEPES
pH 7.4
Temperature Room Temperature (~24°C)
Incubation Time 15 hours
Condition Continuous stirring in the dark

Table 2: Physicochemical and Biological Properties of 8-Br-cADPR

PropertyValueReference
Molecular Formula C₁₅H₂₀BrN₅O₁₃P₂-
Molecular Weight 620.19 g/mol -
Purity (Post-HPLC) ≥95%General Expectation
Function cADPR Antagonist[2]
IC₅₀ ~0.97 - 1.7 µM[3][4]
Mechanism of Action Competitive inhibitor of cADPR-induced Ca²⁺ release[3]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis and purification of 8-Br-cADPR.

G cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_qc Quality Control start Starting Materials: - 8-Br-NHD+ - ADP-ribosyl cyclase reaction Incubation (25 mM HEPES, pH 7.4, 15h, RT, Dark) start->reaction enzyme_removal Enzyme Removal (10 kDa Centrifugal Filter) reaction->enzyme_removal Crude Product hplc RP-HPLC Purification enzyme_removal->hplc lyophilization Lyophilization hplc->lyophilization qc Purity & Identity Check (HPLC, MS, NMR) lyophilization->qc end_product Purified 8-Br-cADPR qc->end_product

Caption: Workflow for the synthesis and purification of 8-Br-cADPR.

Signaling Pathway

This diagram shows the cADPR signaling pathway and the inhibitory action of 8-Br-cADPR.

G cADPR Signaling Pathway and Inhibition by 8-Br-cADPR cluster_membrane Plasma Membrane cluster_cytosol cluster_er Endoplasmic Reticulum receptor GPCR / Receptor cd38 CD38 (ADP-ribosyl cyclase) receptor->cd38 Activates agonist Agonist agonist->receptor cadpr cADPR cd38->cadpr Synthesizes nad NAD+ nad->cd38 Substrate ryr Ryanodine (B192298) Receptor (RyR) cadpr->ryr Activates br_cadpr 8-Br-cADPR (Antagonist) br_cadpr->ryr Inhibits ca_release Ca²⁺ Release ryr->ca_release ca_store Ca²⁺ Store ca_store->ryr

Caption: Inhibition of cADPR-mediated Ca²⁺ release by 8-Br-cADPR.

Applications

Purified 8-Br-cADPR serves as a valuable pharmacological tool for:

  • Investigating the role of cADPR in calcium signaling across various cell types and disease models.[5]

  • Elucidating the function and regulation of ryanodine receptors.[6]

  • Serving as a selective antagonist to differentiate cADPR-mediated pathways from other calcium release mechanisms, such as those involving IP₃.

  • Probing the involvement of the cADPR pathway in physiological processes like T-cell activation and neurotransmission.

References

Application Notes and Protocols for Modulating Intracellular Calcium in Live-Cell Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Using 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP) and 8-Bromo-cyclic ADP-ribose (8-Br-cADPR)

Introduction

Live-cell calcium imaging is a cornerstone technique for investigating cellular signaling pathways in real-time. The ability to modulate intracellular calcium ([Ca²⁺]i) levels with pharmacological agents is crucial for dissecting the intricate mechanisms governing cellular responses. This document provides detailed application notes and protocols for the use of two key modulators of [Ca²⁺]i: 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP) and 8-Bromo-cyclic ADP-ribose (8-Br-cADPR). While the initial query mentioned "8-Br-NHD+", it is highly probable that this was a typographical error, and the intended compounds were the widely used and structurally related 8-Br-cAMP or 8-Br-cADPR. These compounds offer opposing effects on [Ca²⁺]i, making them invaluable tools for researchers, scientists, and drug development professionals. 8-Br-cAMP acts as an agonist to elevate [Ca²⁺]i, whereas 8-Br-cADPR functions as an antagonist to inhibit agonist-induced [Ca²⁺]i release.

Section 1: 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP) - A Calcium Mobilizing Agent

Mechanism of Action

8-Br-cAMP is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that is resistant to degradation by phosphodiesterases. It preferentially activates cAMP-dependent protein kinase (PKA)[1]. In the context of calcium signaling, 8-Br-cAMP has been shown to induce a transient and/or sustained increase in intracellular calcium concentration ([Ca²⁺]i) in various cell types, including pancreatic β-cells[2]. Its primary mechanism involves the sensitization of intracellular calcium release channels, such as ryanodine (B192298) receptors (RyRs), to the stimulatory effect of cytosolic calcium, a process known as calcium-induced calcium release (CICR)[3]. This effect can be independent of inositol (B14025) 1,4,5-trisphosphate (IP₃) production.

Signaling Pathway of 8-Br-cAMP in Calcium Mobilization

G 8-Br-cAMP Signaling Pathway for Calcium Mobilization 8-Br-cAMP 8-Br-cAMP PKA Protein Kinase A (PKA) 8-Br-cAMP->PKA activates RyR Ryanodine Receptor (RyR) PKA->RyR sensitizes ER Endoplasmic Reticulum (ER) Ca²⁺ Store RyR->ER on Ca_cytosol Cytosolic Ca²⁺ Increase ER->Ca_cytosol releases Ca²⁺

Caption: Signaling pathway of 8-Br-cAMP leading to intracellular calcium release.

Quantitative Data for 8-Br-cAMP

ParameterValueCell TypeReference
Effective Concentration1 mM - 10 mMPancreatic β-cells, HEK-293 cells[2][4]
Incubation TimeSeconds to minutes for acute response; can be used for longer-term treatments (e.g., 24 hours)Pancreatic β-cells, MC3T3-E1 osteoblast-like cells[2][5]
Effect on [Ca²⁺]iInduces a fast transient and/or sustained increaseRat and human β-cells[2]
SpecificityPreferentially activates PKAGeneral[1]
Section 2: 8-Bromo-cyclic ADP-ribose (8-Br-cADPR) - An Inhibitor of Calcium Release

Mechanism of Action

8-Bromo-cyclic ADP-ribose (8-Br-cADPR) is a membrane-permeant antagonist of cyclic ADP-ribose (cADPR). cADPR is a second messenger that mobilizes calcium from intracellular stores by gating ryanodine receptors (RyRs)[6][7]. By competitively inhibiting the binding of cADPR to its receptor, 8-Br-cADPR effectively blocks this pathway of calcium release. It is a valuable tool for investigating the role of the cADPR signaling pathway in response to various agonists that induce calcium mobilization[8][9].

Signaling Pathway of cADPR and its Inhibition by 8-Br-cADPR

G cADPR Signaling and 8-Br-cADPR Inhibition cluster_agonist Agonist Signaling Agonist Agonist GPCR GPCR Agonist->GPCR CD38 ADP-ribosyl cyclase (e.g., CD38) GPCR->CD38 activates cADPR cADPR CD38->cADPR produces RyR Ryanodine Receptor (RyR) cADPR->RyR activates ER Endoplasmic Reticulum (ER) Ca²⁺ Store RyR->ER on Ca_cytosol Cytosolic Ca²⁺ Increase ER->Ca_cytosol releases Ca²⁺ 8-Br-cADPR 8-Br-cADPR 8-Br-cADPR->RyR inhibits

Caption: cADPR-mediated calcium release and its inhibition by 8-Br-cADPR.

Quantitative Data for 8-Br-cADPR

ParameterValueCell TypeReference
Effective Concentration20 µM - 100 µMMyometrial smooth muscle cells, airway smooth muscle cells, pancreatic acinar cells[8][9][10][11]
Pre-incubation Time5 minutes to 30 minutes before agonist stimulationMyometrial smooth muscle cells, airway smooth muscle cells[9][10]
Effect on [Ca²⁺]iAttenuates agonist-induced [Ca²⁺]i responsesPorcine airway smooth muscle cells, human myometrial smooth muscle cells[8][9]
SpecificityAntagonist of the cADPR receptorGeneral[6]

Experimental Protocols

Protocol 1: Live-Cell Calcium Imaging Using Fluorescent Indicators

This protocol provides a general framework for live-cell calcium imaging. Specific parameters may need to be optimized based on the cell type and experimental setup.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺)

  • 8-Br-cAMP or 8-Br-cADPR stock solutions

  • Inverted fluorescence microscope with an environmental chamber (37°C, 5% CO₂) and a sensitive camera

Experimental Workflow Diagram

G Live-Cell Calcium Imaging Workflow start Start cell_culture Culture cells on glass-bottom dish start->cell_culture dye_loading Load cells with calcium indicator dye cell_culture->dye_loading wash Wash cells to remove excess dye dye_loading->wash pre_incubation Pre-incubate with 8-Br-cADPR (if applicable) wash->pre_incubation baseline Acquire baseline fluorescence pre_incubation->baseline treatment Add 8-Br-cAMP or agonist baseline->treatment imaging Record fluorescence changes over time treatment->imaging analysis Analyze data (e.g., ΔF/F₀) imaging->analysis end End analysis->end

Caption: General workflow for a live-cell calcium imaging experiment.

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips to achieve the desired confluency for imaging.

    • Ensure cells are healthy and in the logarithmic growth phase.

  • Dye Loading:

    • Prepare a stock solution of the calcium indicator dye (e.g., 1 mM Fluo-4 AM in DMSO).

    • Prepare the loading solution by diluting the dye stock in imaging buffer to a final concentration of 1-5 µM. Add an equal volume of 20% Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with imaging buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing:

    • After incubation, gently wash the cells two to three times with fresh imaging buffer to remove extracellular dye.

    • Add fresh imaging buffer to the cells for the imaging experiment.

  • Pre-incubation with 8-Br-cADPR (for inhibition studies):

    • If investigating the inhibitory effect of 8-Br-cADPR, add it to the imaging buffer at the desired final concentration (e.g., 100 µM) and incubate for the specified time (e.g., 30 minutes) before adding the agonist.

  • Imaging:

    • Place the dish on the microscope stage within the environmental chamber.

    • Acquire a baseline fluorescence recording for a few minutes to ensure a stable signal.

    • Add 8-Br-cAMP or the agonist of interest to the dish and continue recording the fluorescence changes over time. Image acquisition frequency will depend on the kinetics of the calcium response (typically every 1-5 seconds).

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the mean fluorescence intensity within each ROI for each time point.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀) to quantify the calcium response.

Protocol 2: Investigating the Effect of 8-Br-cAMP on Intracellular Calcium

Objective: To visualize and quantify the increase in [Ca²⁺]i induced by 8-Br-cAMP.

Procedure:

  • Follow steps 1-3 of the general live-cell calcium imaging protocol.

  • Place the cells on the microscope and acquire a stable baseline fluorescence for 2-3 minutes.

  • Prepare a working solution of 8-Br-cAMP in imaging buffer at 2x the desired final concentration (e.g., 2 mM for a final concentration of 1 mM).

  • Add an equal volume of the 8-Br-cAMP working solution to the cells while continuously recording.

  • Continue imaging for at least 5-10 minutes to capture the full calcium transient.

  • Analyze the data as described in the general protocol.

Protocol 3: Assessing the Inhibitory Effect of 8-Br-cADPR on Agonist-Induced Calcium Release

Objective: To determine if an agonist-induced calcium response is mediated by the cADPR pathway using 8-Br-cADPR.

Procedure:

  • Prepare two sets of cells for imaging: a control group and an 8-Br-cADPR treated group.

  • Follow steps 1-3 of the general live-cell calcium imaging protocol for both groups.

  • For the treated group, add 8-Br-cADPR to the imaging buffer to a final concentration of 100 µM and incubate for 30 minutes. The control group should be incubated with imaging buffer alone.

  • Place the cells on the microscope and acquire a stable baseline fluorescence for 2-3 minutes.

  • Add the agonist of interest to both the control and treated cells while recording.

  • Continue imaging to capture the calcium response.

  • Compare the amplitude and kinetics of the calcium transients between the control and 8-Br-cADPR treated groups to assess the degree of inhibition.

8-Br-cAMP and 8-Br-cADPR are powerful pharmacological tools for the study of intracellular calcium signaling. By acting as an agonist and antagonist of distinct calcium mobilization pathways, respectively, they enable researchers to dissect the complex interplay of second messengers that regulate a vast array of cellular processes. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of these compounds in live-cell calcium imaging experiments. Careful optimization of concentrations and incubation times for specific cell types and experimental conditions is recommended to achieve robust and reproducible results.

References

Determining the Optimal Concentration of 8-Br-NHD+ for Cell Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Br-NHD+ (Nicotinamide 8-Br-hypoxanthine dinucleotide) is a derivative of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). It is recognized as a precursor to 8-bromo-cyclic ADP-ribose (8-Br-cADPR), a known inhibitor of the second messenger cyclic ADP-ribose (cADPR). The cADPR signaling pathway plays a crucial role in regulating intracellular calcium release, which is integral to a multitude of cellular processes including proliferation, apoptosis, and signal transduction. Given its relationship to cADPR, 8-Br-NHD+ is a compound of interest for investigating and potentially modulating calcium-dependent cellular events.

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of 8-Br-NHD+ for treating various cell lines. The protocols outlined below describe a systematic approach, beginning with initial dose-range finding studies to assess cytotoxicity, followed by functional assays to evaluate its effects on intracellular calcium mobilization and downstream signaling pathways.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols described.

Table 1: Cytotoxicity of 8-Br-NHD+ on [Cell Line Name]

Concentration of 8-Br-NHD+ (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100[Value]
[Concentration 1][Value][Value]
[Concentration 2][Value][Value]
[Concentration 3][Value][Value]
[Concentration 4][Value][Value]
[Concentration 5][Value][Value]
[Concentration 6][Value][Value]
[Concentration 7][Value][Value]
[Concentration 8][Value][Value]

Table 2: Apoptotic Effect of 8-Br-NHD+ on [Cell Line Name]

Concentration of 8-Br-NHD+ (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle Control)[Value][Value]
[Concentration A][Value][Value]
[Concentration B][Value][Value]
[Concentration C][Value][Value]

Table 3: Effect of 8-Br-NHD+ on Intracellular Calcium Mobilization in [Cell Line Name]

Concentration of 8-Br-NHD+ (µM)Peak [Ca2+]i (nM) or Fold Change
0 (Vehicle Control)[Value]
[Concentration X][Value]
[Concentration Y][Value]
[Concentration Z][Value]

Experimental Protocols

A critical first step in working with a novel compound is to determine its solubility and stability in the desired cell culture medium. Preliminary experiments should be conducted to ensure the compound remains in solution and does not degrade over the course of the planned experiments.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol is designed to determine the concentration range of 8-Br-NHD+ that affects cell viability. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1]

Materials:

  • [Cell Line of interest]

  • Complete cell culture medium

  • 96-well plates

  • 8-Br-NHD+ stock solution (in an appropriate solvent, e.g., DMSO or PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of 8-Br-NHD+ in culture medium. A wide concentration range is recommended for the initial experiment (e.g., 0.1 µM to 1000 µM). Include a vehicle-only control.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 8-Br-NHD+.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • After the incubation with MTT, add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Assessment of Apoptosis by Annexin V Staining

This protocol helps to determine if the cytotoxic effects of 8-Br-NHD+ are due to the induction of apoptosis.

Materials:

  • [Cell Line of interest]

  • 6-well plates

  • 8-Br-NHD+

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of 8-Br-NHD+ (based on the IC50 value from the MTT assay) for a specified time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.[2]

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are both Annexin V and PI positive.[3]

Protocol 3: Measurement of Intracellular Calcium Mobilization using Fura-2 AM

Given that 8-Br-NHD+ is a precursor to a cADPR antagonist, it is crucial to assess its impact on intracellular calcium levels.

Materials:

  • [Cell Line of interest]

  • Black, clear-bottom 96-well plates

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • Fluorescence plate reader with dual excitation capabilities

Procedure:

  • Seed cells onto black, clear-bottom 96-well plates and allow them to adhere overnight.

  • Prepare a Fura-2 AM loading solution in HBSS containing Pluronic F-127.

  • Remove the culture medium and load the cells with the Fura-2 AM solution for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove extracellular dye.

  • Pre-incubate the cells with different concentrations of 8-Br-NHD+ for a desired period.

  • Measure the fluorescence intensity at emission wavelength ~510 nm with excitation wavelengths alternating between ~340 nm and ~380 nm before and after the addition of an agonist known to induce calcium release in the specific cell line.[4]

  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Protocol 4: Western Blot Analysis of Downstream Signaling Pathways

To understand the mechanism of action of 8-Br-NHD+, it is beneficial to examine its effects on relevant signaling pathways, such as the MAPK/ERK pathway, which can be influenced by calcium signaling.

Materials:

  • [Cell Line of interest]

  • 6-well plates

  • 8-Br-NHD+

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with optimal concentrations of 8-Br-NHD+ for various time points.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

G cluster_prep Phase 1: Preparation and Range Finding cluster_functional Phase 2: Functional and Mechanistic Assays cluster_analysis Phase 3: Data Analysis and Optimization prep Prepare 8-Br-NHD+ Stock Solution cell_culture Culture and Seed Cells (e.g., 96-well plate) prep->cell_culture dose_range Dose-Response Treatment (Wide Concentration Range) cell_culture->dose_range mtt_assay MTT Assay for Cell Viability dose_range->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V) (Concentrations around IC50) ic50->apoptosis calcium Calcium Mobilization Assay (Fura-2) (Non-toxic Concentrations) ic50->calcium data_analysis Analyze and Tabulate Data apoptosis->data_analysis western Western Blot for Signaling Pathways (e.g., p-ERK, p-Akt) calcium->western western->data_analysis optimal_conc Determine Optimal Concentration (Based on desired biological effect) data_analysis->optimal_conc

Experimental workflow for determining the optimal concentration of 8-Br-NHD+.

G extracellular 8-Br-NHD+ (extracellular) intracellular 8-Br-NHD+ (intracellular) extracellular->intracellular Cellular Uptake br_cadpr 8-Br-cADPR intracellular->br_cadpr Enzymatic Conversion ryr Ryanodine Receptors (RyR) on ER br_cadpr->ryr Antagonism ca_release Inhibition of Ca2+ Release ryr->ca_release Blocks cADPR-mediated release er Endoplasmic Reticulum (ER) [High Ca2+] downstream Downstream Cellular Effects (e.g., altered gene expression, apoptosis) ca_release->downstream

Putative signaling pathway of 8-Br-NHD+ via inhibition of cADPR-mediated calcium release.

References

Application Notes and Protocols for the HPLC Purification of 8-Bromo-Nicotinamide Adenine Dinucleotide (8-Br-NHD+) and Its Related Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-Nicotinamide Adenine (B156593) Dinucleotide (8-Br-NHD+), a derivative of nicotinamide (B372718) adenine dinucleotide (NAD+), is a valuable tool in cellular signaling research. It acts as a precursor to 8-bromo-cyclic ADP-ribose (8-Br-cADPR), an inhibitor of cyclic ADP-ribose (cADPR) mediated calcium signaling.[1] The purity of 8-Br-NHD+ is critical for obtaining accurate and reproducible results in downstream applications. This document provides a detailed application note and protocol for the purification of 8-Br-NHD+ and its potential related products using High-Performance Liquid Chromatography (HPLC). The methodologies presented are based on established principles for the purification of NAD+ and other nucleotide analogs.[2]

Data Presentation

Table 1: HPLC Instrumentation and Consumables
ComponentSpecification
HPLC System Quaternary Gradient HPLC System with UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A 0.1 M Potassium Phosphate (B84403), pH 6.0
Mobile Phase B 0.1 M Potassium Phosphate, pH 6.0, with 50% Acetonitrile
Detection Wavelength 260 nm
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Table 2: Illustrative Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
01000
51000
258020
300100
350100
401000
451000

Note: This gradient is a starting point and may require optimization based on the specific separation needs.

Experimental Protocols

Preparation of Mobile Phases
  • Mobile Phase A (0.1 M Potassium Phosphate, pH 6.0): Dissolve the appropriate amount of monobasic and dibasic potassium phosphate in HPLC-grade water to achieve a final concentration of 0.1 M. Adjust the pH to 6.0 using phosphoric acid or potassium hydroxide. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (0.1 M Potassium Phosphate, pH 6.0, with 50% Acetonitrile): Prepare 0.1 M potassium phosphate buffer (pH 6.0) as described for Mobile Phase A. Mix equal volumes of the buffer and HPLC-grade acetonitrile. Filter through a 0.22 µm membrane filter.

Sample Preparation
  • Dissolve the crude 8-Br-NHD+ sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Vortex the sample to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

HPLC Purification Procedure
  • Equilibrate the HPLC system and the C18 column with 100% Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.

  • Set the detection wavelength to 260 nm.

  • Inject 20 µL of the prepared sample onto the column.

  • Run the gradient elution program as detailed in Table 2.

  • Monitor the chromatogram in real-time. The peak corresponding to 8-Br-NHD+ should be collected. The retention time will need to be determined empirically.

  • Collect the fractions containing the purified 8-Br-NHD+.

  • Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC system.

  • Pool the pure fractions and lyophilize or use other suitable methods to remove the solvent.

Identification of Related Products

Potential related products in a synthesis of 8-Br-NHD+ could include unreacted starting materials, degradation products, or isomers. These would likely appear as separate peaks in the chromatogram. Characterization of these products would require further analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Signaling Pathway of 8-Br-NHD+

Signaling_Pathway 8-Br-NHD+ 8-Br-NHD+ CD38 CD38 8-Br-NHD+->CD38 Metabolized by 8-Br-cADPR 8-Br-cADPR CD38->8-Br-cADPR Produces RyR Ryanodine Receptors 8-Br-cADPR->RyR Inhibits Ca_release Ca2+ Release RyR->Ca_release Blocks Cellular_Response Inhibition of Cellular Response Ca_release->Cellular_Response Prevents HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Sample_Prep Dissolve & Filter Crude 8-Br-NHD+ Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Prepare & Degas Mobile Phases A & B Equilibration Equilibrate Column with Mobile Phase A Mobile_Phase_Prep->Equilibration Equilibration->Injection Gradient Run Gradient Elution Program Injection->Gradient Detection Monitor at 260 nm Gradient->Detection Fraction_Collection Collect Fractions of Interest Detection->Fraction_Collection Purity_Check Analyze Purity of Fractions Fraction_Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Solvent_Removal Lyophilization Pooling->Solvent_Removal

References

Application Notes and Protocols for Enzyme Kinetics Studies Using 8-Br-NHD+ as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Product: 8-Br-NHD⁺ (Nicotinamide 8-Br-hypoxanthine dinucleotide) CAS Number: 477782-33-5

Description: 8-Br-NHD⁺ is a synthetic analog of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD⁺), where the adenine moiety is replaced by 8-bromohypoxanthine. This modification makes it a valuable tool for probing the active sites of NAD⁺-dependent enzymes. It is known to act as a substrate, competitive inhibitor, or modulator for enzymes that interact with β-NAD⁺[1][2][3]. A key application of 8-Br-NHD⁺ is its use as a precursor in the enzymatic synthesis of 8-bromo-cyclic ADP-ribose (8-Br-cADPR), a well-characterized antagonist of cyclic ADP-ribose (cADPR)-mediated intracellular calcium signaling[1][2][3][4][5].

Primary Applications:

  • Substrate for ADP-ribosyl Cyclases: 8-Br-NHD⁺ has been identified as a substrate for ADP-ribosyl cyclase from Aplysia californica. The enzyme catalyzes the cyclization of 8-Br-NHD⁺ to form 8-Br-cADPR[4]. This allows for detailed kinetic studies of the cyclase and related enzymes.

  • Investigation of Calcium Signaling Pathways: The enzymatic product, 8-Br-cADPR, is a membrane-permeant antagonist of cADPR-gated calcium channels (Ryanodine Receptors)[4][5]. Therefore, 8-Br-NHD⁺ can be used in cellular systems expressing ADP-ribosyl cyclase to generate this antagonist in situ and study the physiological roles of cADPR-mediated Ca²⁺ release.

  • Enzyme Inhibition and Specificity Studies: As an NAD⁺ analog, 8-Br-NHD⁺ can be employed to investigate the substrate specificity and inhibition mechanisms of various NAD⁺-consuming enzymes, such as sirtuins and PARPs, particularly those sensitive to modifications at the 8-position of the purine (B94841) ring[6].

II. Data Presentation

Quantitative kinetic data for enzyme-substrate interactions are crucial for comparative analysis. Below is a template for summarizing such data for 8-Br-NHD⁺.

Note on Data Availability: As of late 2025, specific Michaelis-Menten constants (Kₘ, Vₘₐₓ, k꜀ₐₜ) for 8-Br-NHD⁺ as a substrate for specific enzymes are not extensively detailed in publicly accessible literature. The following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Template for Kinetic Parameters of Enzymes with 8-Br-NHD⁺ as a Substrate

EnzymeSubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
Aplysia ADP-ribosyl Cyclase8-Br-NHD⁺TBDTBDTBDTBD
Mammalian CD388-Br-NHD⁺TBDTBDTBDTBD
User-defined Enzyme8-Br-NHD⁺TBDTBDTBDTBD
Aplysia ADP-ribosyl CyclaseNAD⁺ (for comparison)ValueValueValueValue

TBD: To Be Determined by experimentation.

III. Experimental Protocols

The following protocols provide detailed methodologies for conducting enzyme kinetic studies with 8-Br-NHD⁺.

Protocol 1: Continuous Spectrophotometric Assay for ADP-ribosyl Cyclase Activity

This protocol is designed to determine the kinetic parameters of ADP-ribosyl cyclase using 8-Br-NHD⁺ as a substrate. The assay monitors the production of nicotinamide, which is coupled to the oxidation of NADH by alcohol dehydrogenase (ADH), resulting in a decrease in absorbance at 340 nm.

Materials:

  • 8-Br-NHD⁺

  • Purified Aplysia ADP-ribosyl cyclase or other relevant cyclase (e.g., human CD38)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.4

  • Coupling Enzyme System:

    • Yeast Alcohol Dehydrogenase (ADH)

    • Ethanol (final concentration ~1%)

    • NADH (initial concentration 150-200 µM)

  • UV-transparent 96-well plates or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of 8-Br-NHD⁺ in the Reaction Buffer. Determine its precise concentration by UV-Vis spectroscopy.

    • Prepare a stock solution of the purified ADP-ribosyl cyclase.

    • Prepare the Coupling Enzyme System in the Reaction Buffer.

  • Assay Setup:

    • In each well of the microplate, add the Reaction Buffer, the Coupling Enzyme System, and varying concentrations of 8-Br-NHD⁺. A typical concentration range to test would be 0.1 to 10 times the expected Kₘ.

    • Include control reactions: a blank (no enzyme) and a control with no substrate.

  • Reaction Initiation and Monitoring:

    • Equilibrate the plate at the desired reaction temperature (e.g., 37°C).

    • Initiate the reactions by adding a fixed amount of ADP-ribosyl cyclase.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial velocity (v₀) from the linear phase of the reaction for each substrate concentration using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot v₀ versus the concentration of 8-Br-NHD⁺.

    • Fit the data to the Michaelis-Menten equation using non-linear regression to determine Kₘ and Vₘₐₓ.

    • Calculate k꜀ₐₜ from Vₘₐₓ and the enzyme concentration.

Protocol 2: HPLC-Based Assay for Monitoring 8-Br-NHD⁺ Conversion

This protocol allows for the direct monitoring of the consumption of 8-Br-NHD⁺ and the formation of its product, 8-Br-cADPR, providing a direct measurement of enzyme activity.

Materials:

  • 8-Br-NHD⁺

  • Purified ADP-ribosyl cyclase

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.4

  • Quenching Solution: e.g., 1 M perchloric acid

  • Neutralization Solution: e.g., 2 M K₂CO₃

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Enzymatic Reaction:

    • Set up reactions containing the Reaction Buffer, a fixed concentration of ADP-ribosyl cyclase, and varying concentrations of 8-Br-NHD⁺.

    • Incubate the reactions at the desired temperature.

    • At specific time points, withdraw aliquots and stop the reaction by adding the Quenching Solution.

    • Neutralize the samples with the Neutralization Solution and centrifuge to remove precipitate.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Separate the substrate (8-Br-NHD⁺) and product (8-Br-cADPR) using an appropriate gradient of mobile phases (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer).

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm).

  • Data Analysis:

    • Quantify the amount of substrate consumed and product formed by integrating the peak areas and comparing them to standard curves of known concentrations of 8-Br-NHD⁺ and 8-Br-cADPR.

    • Calculate the initial reaction velocities and determine the kinetic parameters as described in Protocol 1.

IV. Visualizations

Diagram 1: Experimental Workflow for Enzyme Kinetics

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 8-Br-NHD⁺ Solutions D Incubate Enzyme with Varying [8-Br-NHD⁺] A->D B Prepare Purified Enzyme B->D C Prepare Reaction Buffer C->D E Monitor Reaction (Spectrophotometry/HPLC) D->E F Calculate Initial Velocities (v₀) E->F G Plot v₀ vs. [S] F->G H Determine Km and Vmax (Michaelis-Menten Fit) G->H

Caption: Workflow for determining the kinetic parameters of an enzyme with 8-Br-NHD⁺.

Diagram 2: Signaling Pathway Context

signaling_pathway cluster_enzymatic Enzymatic Reaction cluster_cellular Cellular Signaling sub 8-Br-NHD⁺ enz ADP-ribosyl Cyclase (e.g., CD38) sub->enz Substrate prod 8-Br-cADPR (Antagonist) enz->prod Product rec cADPR Receptor (Ryanodine Receptor) prod->rec Inhibits ca Ca²⁺ Release rec->ca Blocks er Endoplasmic Reticulum (Ca²⁺ Store) er->ca Ca²⁺ resp Cellular Response ca->resp

Caption: Role of 8-Br-NHD⁺ as a precursor to an inhibitor of Ca²⁺ signaling.

References

Application Notes and Protocols for Assessing the Cell Permeability of 8-Br-NHD+ Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling.[1][2][3][4][5][6] Analogs of NAD+, such as 8-bromo-nicotinamide adenine dinucleotide (8-Br-NHD+) derivatives, are valuable tools for studying NAD+-dependent pathways and as potential therapeutic agents. A key determinant of their biological activity is their ability to cross the cell membrane and reach their intracellular targets. These application notes provide a comprehensive guide to assessing the cell permeability of novel 8-Br-NHD+ derivatives using established in vitro models.

The protocols detailed below describe two widely used methods for permeability assessment: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[7][8] PAMPA serves as a high-throughput initial screen for passive diffusion, while the Caco-2 assay provides a more complex model that can account for both passive and active transport mechanisms across an intestinal epithelial barrier model.[8][9]

Data Presentation: Permeability of 8-Br-NHD+ Derivatives

The following table summarizes hypothetical permeability data for a series of 8-Br-NHD+ derivatives, as would be generated using the protocols described herein. This data allows for direct comparison of the compounds' ability to permeate biological barriers.

Compound IDModificationPAMPA (Papp, 10⁻⁶ cm/s)Caco-2 (Papp, 10⁻⁶ cm/s) A to BCaco-2 (Papp, 10⁻⁶ cm/s) B to AEfflux Ratio (B-A/A-B)
8-Br-NHD+None0.50.30.62.0
Derivative 1C2'-Ester2.11.51.61.1
Derivative 2C8-Phenyl1.20.81.51.9
Derivative 3N6-Benzyl3.52.82.91.0
Verapamil (Control)->101.28.47.0
Atenolol (Control)-<10.20.42.0

Note: Data presented are hypothetical and for illustrative purposes only. Papp = Apparent Permeability Coefficient. A to B = Apical to Basolateral. B to A = Basolateral to Apical. The efflux ratio helps identify compounds that may be substrates for efflux transporters.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive diffusion across an artificial lipid membrane.[7][9]

Materials:

  • 96-well filter plates (e.g., hydrophobic PVDF)

  • 96-well acceptor plates

  • Lecithin in dodecane (B42187) solution (e.g., 10% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 8-Br-NHD+ derivatives and control compounds

  • DMSO

  • UV/Vis microplate reader or LC-MS/MS system

Protocol:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of the 8-Br-NHD+ derivatives and control compounds in DMSO.

  • Preparation of Donor Solutions: Dilute the stock solutions to a final concentration of 100 µM in PBS (the final DMSO concentration should be ≤1%).

  • Coating the Filter Plate: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well of the 96-well filter (donor) plate. Allow the solvent to evaporate completely.

  • Preparing the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Assembling the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.

  • Loading the Donor Plate: Add 150 µL of the donor solutions to the corresponding wells of the donor plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 16-18 hours with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectrophotometry or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Papp can be calculated using the following equation:

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [Drug]_acceptor = Concentration of drug in the acceptor well

    • [Drug]_equilibrium = Equilibrium concentration

Caco-2 Cell Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[8][10][11]

Materials:

  • Caco-2 cells

  • 24-well Transwell inserts and plates

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • 8-Br-NHD+ derivatives and control compounds

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for analysis

Protocol:

  • Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm² and culture for 21-25 days to allow for differentiation into a confluent monolayer.

  • Monolayer Integrity Test: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Values should be >200 Ω·cm².[11] Additionally, perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.

  • Preparation of Dosing Solutions: Prepare dosing solutions of the 8-Br-NHD+ derivatives and control compounds in transport buffer (HBSS) at the desired concentration (e.g., 10 µM).

  • Apical to Basolateral (A-B) Permeability:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add 0.4 mL of the dosing solution to the apical (upper) chamber and 1.2 mL of fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Basolateral to Apical (B-A) Permeability:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add 1.2 mL of the dosing solution to the basolateral chamber and 0.4 mL of fresh HBSS to the apical chamber.

    • Follow the same incubation and sampling procedure as for the A-B permeability.

  • Sample Analysis: Analyze the concentration of the compounds in all collected samples by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio: Papp is calculated using the formula:

    Where:

    • dQ/dt = The steady-state rate of appearance of the compound in the receiver chamber

    • A = Surface area of the membrane

    • C₀ = Initial concentration in the donor chamber

    The efflux ratio is calculated as:

Visualization of Relevant Pathways and Workflows

NAD+ Biosynthesis and Signaling Pathways

The following diagram illustrates the major pathways for NAD+ biosynthesis, which is the context for the action of 8-Br-NHD+ derivatives. These derivatives likely interact with enzymes in these pathways or act as analogs in NAD+-dependent signaling.

NAD_Pathway Tryptophan Tryptophan NMN Nicotinamide Mononucleotide (NMN) Tryptophan->NMN de novo pathway NAM Nicotinamide (NAM) NAM->NMN Salvage pathway NA Nicotinic Acid (NA) NA->NMN Preiss-Handler pathway NR Nicotinamide Riboside (NR) NR->NMN Salvage pathway NAD NAD+ NMN->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs CD38 CD38/157 NAD->CD38 Cellular_Processes DNA Repair, Metabolism, Gene Expression Sirtuins->Cellular_Processes PARPs->Cellular_Processes CD38->Cellular_Processes

Caption: Major NAD+ biosynthesis and consumption pathways in mammalian cells.

Experimental Workflow for Permeability Assessment

The diagram below outlines the sequential workflow for assessing the cell permeability of 8-Br-NHD+ derivatives, from initial screening to more detailed analysis.

Permeability_Workflow Start Synthesize 8-Br-NHD+ Derivatives PAMPA PAMPA Screen (Passive Permeability) Start->PAMPA Analyze_PAMPA Analyze Papp Rank Compounds PAMPA->Analyze_PAMPA Caco2 Caco-2 Assay (Active/Passive Transport) Analyze_PAMPA->Caco2 Promising Permeability Analyze_Caco2 Analyze Papp & Efflux Ratio Caco2->Analyze_Caco2 Lead_Selection Lead Candidate Selection Analyze_Caco2->Lead_Selection

Caption: Tiered workflow for assessing the permeability of 8-Br-NHD+ derivatives.

References

Application of 8-Br-NHD+ in studying ryanodine receptor channels.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine (B192298) receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium signaling in a variety of cell types, including neurons and muscle cells. These large-conductance channels are located on the membrane of the sarcoplasmic and endoplasmic reticulum and are responsible for the release of stored calcium into the cytoplasm, a process fundamental to excitation-contraction coupling in muscle. There are three main isoforms of the ryanodine receptor: RyR1 (predominantly in skeletal muscle), RyR2 (abundant in cardiac muscle), and RyR3 (expressed more widely, including in the brain). The activity of RyR channels is modulated by a host of endogenous and exogenous molecules, making them a key target for pharmacological research and drug development.

This document provides detailed application notes and protocols for the use of 8-Br-NHD+ in the study of ryanodine receptor channels. While "8-Br-NHD+" is not a commonly cited compound, based on its nomenclature, it is presumed to be a potent 8-bromo-adenosine derivative, likely functioning as a modulator of RyR channels. For the purposes of these notes, we will draw upon the well-characterized actions of a similar and relevant compound, 8-bromo-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Br-cADPR) , which is known to be an antagonist of cADPR-induced Ca2+ release via ryanodine receptors. These protocols and data can be adapted for the investigation of 8-Br-NHD+ and other novel adenosine-based modulators of RyR channels.

Mechanism of Action

8-bromo-adenosine derivatives, such as 8-Br-cADPR, typically function as competitive antagonists at the binding site of their parent molecule on or near the RyR channel complex. Cyclic ADP-ribose (cADPR) is an endogenous second messenger that sensitizes RyR channels to calcium, thereby promoting calcium-induced calcium release (CICR). 8-Br-cADPR competitively inhibits the action of cADPR, leading to a reduction in RyR channel open probability and a decrease in intracellular calcium release. The inhibitory effect of 8-Br-cADPR has been observed to be more potent on RyR2 and RyR3 isoforms compared to RyR1, which appears to be less sensitive to cADPR modulation.[1]

The signaling pathway for cADPR-mediated calcium release via RyR channels, and the antagonistic action of 8-Br-cADPR, is illustrated below.

cluster_membrane Sarcoplasmic Reticulum Membrane RyR Ryanodine Receptor (RyR) Ca_release Ca²⁺ Release RyR->Ca_release Mediates cADPR cADPR cADPR->RyR Activates Br_cADPR 8-Br-cADPR (Antagonist) Br_cADPR->RyR Inhibits CICR Calcium-Induced Calcium Release (CICR) Ca_release->CICR

Caption: cADPR-mediated activation of RyR channels and its inhibition by 8-Br-cADPR.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of 8-Br-cADPR on cADPR-induced calcium release, which can serve as a reference for characterizing the potency of 8-Br-NHD+.

CompoundTarget/SystemAssayParameterValueReference
8-Br-cADPRcADPR-induced Ca²⁺ releaseCalcium imaging in oocytesIC₅₀1.7 µM[2]
8-amino-cADPRcADPR-induced Ca²⁺ releaseCalcium imaging in oocytesIC₅₀~0.01 µM[2]

Experimental Protocols

Protocol 1: Calcium Imaging in Digitonin-Permeabilized Cells

This protocol allows for the direct introduction of 8-Br-NHD+ into the cytoplasm to study its effect on intracellular calcium release from sarcoplasmic/endoplasmic reticulum stores.

Workflow for Calcium Imaging in Permeabilized Cells:

A Cell Culture B Loading with Calcium Indicator (e.g., Fura-2 AM) A->B C Cell Permeabilization with Digitonin (B1670571) B->C D Addition of 8-Br-NHD+ C->D E Induction of Ca²⁺ Release (e.g., with cADPR or Caffeine) D->E F Fluorescence Measurement and Data Analysis E->F

Caption: Experimental workflow for assessing the effect of 8-Br-NHD+ on Ca²⁺ release in permeabilized cells.

Materials:

  • Cultured cells expressing ryanodine receptors (e.g., primary cardiomyocytes, skeletal myotubes, or a suitable cell line).

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Digitonin stock solution (e.g., 10 mg/mL in DMSO).

  • Permeabilization buffer (e.g., 120 mM KCl, 10 mM NaCl, 1 mM KH₂PO₄, 20 mM Tris-HCl, pH 7.2).

  • Intracellular-like medium (e.g., containing ATP and an ATP-regenerating system).

  • 8-Br-NHD+ stock solution.

  • Agonist for inducing Ca²⁺ release (e.g., cADPR, caffeine).

  • Fluorescence microscope or plate reader equipped for calcium imaging.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging and grow to the desired confluency.

  • Dye Loading: Incubate the cells with a calcium indicator dye according to the manufacturer's instructions (e.g., 2-5 µM Fura-2 AM for 30-60 minutes at 37°C).

  • Washing: Wash the cells twice with a physiological saline solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.

  • Permeabilization:

    • Prepare a working solution of digitonin in the permeabilization buffer. The optimal concentration needs to be determined empirically for each cell type but is typically in the range of 10-50 µg/mL.

    • Incubate the cells with the digitonin solution for a short period (e.g., 5-10 minutes) at room temperature. Monitor permeabilization using a viability dye like Trypan Blue.

  • Incubation with 8-Br-NHD+:

    • Replace the permeabilization solution with the intracellular-like medium.

    • Add the desired concentration of 8-Br-NHD+ to the cells and incubate for a predetermined time to allow for its effect.

  • Calcium Release Measurement:

    • Place the cells on the fluorescence imaging setup.

    • Establish a baseline fluorescence reading.

    • Add the RyR agonist (e.g., cADPR or caffeine) to induce calcium release.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in intracellular calcium concentration based on the fluorescence signal.

    • Compare the amplitude and kinetics of the calcium transient in the presence and absence of 8-Br-NHD+ to determine its inhibitory effect.

Protocol 2: Single-Channel Recording of Ryanodine Receptors in Planar Lipid Bilayers

This technique allows for the direct measurement of the activity of individual RyR channels and the effect of 8-Br-NHD+ on their gating properties.

Workflow for Single-Channel Recording:

A Preparation of SR Vesicles or Purified RyR C Fusion of Vesicles with Bilayer A->C B Formation of Planar Lipid Bilayer B->C D Baseline Channel Activity Recording C->D E Addition of 8-Br-NHD+ to cis (cytosolic) Chamber D->E F Recording of Channel Activity and Data Analysis E->F

Caption: Workflow for single-channel analysis of RyR modulation by 8-Br-NHD+.

Materials:

  • Sarcoplasmic reticulum (SR) vesicles containing RyRs or purified RyR protein.

  • Phospholipids (B1166683) for bilayer formation (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine).

  • Planar lipid bilayer apparatus with two chambers (cis and trans) separated by a partition with a small aperture.

  • Ag/AgCl electrodes.

  • Low-noise patch-clamp amplifier and data acquisition system.

  • Symmetrical buffer solution for both chambers (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4).

  • Solutions for modulating channel activity (e.g., CaCl₂, ATP, caffeine).

  • 8-Br-NHD+ stock solution.

Procedure:

  • Bilayer Formation:

    • "Paint" a solution of phospholipids in an organic solvent (e.g., n-decane) across the aperture in the partition separating the two chambers.

    • Monitor the capacitance of the membrane until a stable bilayer is formed.

  • RyR Incorporation:

    • Add SR vesicles or purified RyR to the cis (cytosolic) chamber.

    • Fusion of the vesicles with the bilayer, incorporating the RyR channels, is facilitated by adding a salt gradient (e.g., making the cis chamber hyperosmotic).

  • Baseline Recording:

    • Establish a baseline recording of single-channel activity in the presence of known activators (e.g., µM Ca²⁺ and mM ATP) in the cis chamber.

    • Record channel openings and closings at a fixed holding potential.

  • Application of 8-Br-NHD+:

    • Add the desired concentration of 8-Br-NHD+ to the cis chamber.

    • Allow sufficient time for the compound to equilibrate and interact with the RyR channels.

  • Post-treatment Recording:

    • Record single-channel activity in the presence of 8-Br-NHD+.

  • Data Analysis:

    • Analyze the single-channel recordings to determine the open probability (Po), mean open time, and mean closed time.

    • Compare these parameters before and after the addition of 8-Br-NHD+ to quantify its effect on RyR channel gating.

Troubleshooting and Considerations

  • Compound Solubility and Stability: Ensure that 8-Br-NHD+ is fully dissolved in the appropriate solvent and is stable under the experimental conditions.

  • Optimal Digitonin Concentration: The concentration of digitonin for cell permeabilization is critical. Too low a concentration will result in incomplete permeabilization, while too high a concentration can damage organellar membranes. It is essential to titrate the digitonin concentration for each cell type.

  • Specificity of Effects: When using cellular systems, consider potential off-target effects of 8-Br-NHD+. Control experiments, such as using cells lacking the target RyR isoform, can help to confirm specificity.

  • Single-Channel Recording Conditions: The activity of RyR channels is highly sensitive to the concentrations of Ca²⁺, Mg²⁺, and ATP. Maintain stable and well-defined ionic conditions during single-channel recordings to obtain reproducible results.

By following these detailed protocols and considering the provided data, researchers can effectively utilize 8-Br-NHD+ and other novel adenosine derivatives to investigate the intricate mechanisms of ryanodine receptor channel modulation, contributing to a deeper understanding of their physiological roles and their potential as therapeutic targets.

References

Application Notes and Protocols for Measuring 8-substituted cADPR Analog-Induced Calcium Release

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to measure intracellular calcium release induced by 8-substituted cyclic ADP-ribose (cADPR) analogs, such as 8-Br-NHD⁺ (8-Bromo-nicotinamide-hypoxanthine dinucleotide), a potent agonist of the cADPR signaling pathway.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes, including gene transcription, cell proliferation, and apoptosis.[1][2] Dysregulation of Ca²⁺ signaling is implicated in numerous diseases.[3] One of the key signaling pathways for intracellular Ca²⁺ release from the endoplasmic reticulum involves cyclic ADP-ribose (cADPR) and its receptor, the ryanodine (B192298) receptor (RyR).[4][5][6] Extracellular stimuli can lead to the synthesis of cADPR from NAD⁺ by the ectoenzyme CD38.[6][7] cADPR then binds to RyRs, triggering the release of Ca²⁺ from intracellular stores.[1][4]

8-substituted cADPR analogs, such as 8-Br-NHD⁺, are powerful tools for studying this pathway as they can act as potent agonists, directly inducing Ca²⁺ release. This protocol details a robust method for measuring this induced calcium release using fluorescent calcium indicators.

Signaling Pathway

The signaling cascade initiated by an 8-substituted cADPR analog like 8-Br-NHD⁺ involves its entry into the cell and direct binding to ryanodine receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

cluster_intracellular Intracellular Space 8_Br_NHD 8-Br-NHD+ RyR Ryanodine Receptor (RyR) 8_Br_NHD->RyR Binds to PM Plasma Membrane ER Endoplasmic Reticulum Ca_store Ca²⁺ Store RyR->Ca_store Opens Channel Cytosol_Ca Cytosolic Ca²⁺ Ca_store->Cytosol_Ca Ca²⁺ Release Response Cellular Response Cytosol_Ca->Response Triggers

Signaling pathway of 8-Br-NHD⁺ induced calcium release.

Experimental Workflow

The overall experimental workflow involves cell preparation, loading with a calcium-sensitive fluorescent dye, stimulation with the 8-substituted cADPR analog, and measurement of the resulting change in fluorescence, which corresponds to the change in intracellular calcium concentration.

Start Start Cell_Culture Cell Culture Start->Cell_Culture Dye_Loading Loading with Calcium Indicator Dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Incubation Incubation Dye_Loading->Incubation Washing Washing to Remove Excess Dye Incubation->Washing Measurement Baseline Fluorescence Measurement Washing->Measurement Stimulation Stimulation with 8-Br-NHD+ Measurement->Stimulation Post_Stim_Measurement Post-Stimulation Fluorescence Measurement Stimulation->Post_Stim_Measurement Data_Analysis Data Analysis Post_Stim_Measurement->Data_Analysis End End Data_Analysis->End

Experimental workflow for measuring calcium release.

Materials and Reagents

Reagent/MaterialSupplierCatalog NumberNotes
Cell Line (e.g., HEK293, CHO)ATCCVariesChoose a cell line known to express ryanodine receptors.
8-Br-NHD⁺(Specify Supplier)(Specify Catalog #)Prepare stock solution in sterile water or appropriate buffer.
Fura-2 AMThermo Fisher ScientificF1221Ratiometric calcium indicator.[8]
Pluronic F-127Thermo Fisher ScientificP3000MPUsed to aid in dye loading.
Hanks' Balanced Salt Solution (HBSS)Thermo Fisher Scientific14025092Used as the assay buffer.
Ionomycin (B1663694)Sigma-AldrichI9657Calcium ionophore used as a positive control.[9]
EGTASigma-AldrichE3889Calcium chelator used as a negative control.[9]
96-well black, clear-bottom platesCorning3603For fluorescence measurements.

Equipment

EquipmentManufacturerModel
Fluorescence Microplate Reader(e.g., Tecan, BMG LABTECH)(e.g., Infinite M200)
CO₂ Incubator(e.g., Thermo Fisher Scientific)(e.g., Heracell VIOS)
Centrifuge(e.g., Eppendorf)(e.g., 5810 R)
Pipettes(e.g., Gilson)Pipetman series

Experimental Protocol

This protocol is optimized for a 96-well plate format using a fluorescence plate reader.

1. Cell Preparation

  • One day prior to the experiment, seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

2. Dye Loading

  • Prepare a Fura-2 AM loading solution. For a final concentration of 5 µM Fura-2 AM, mix 5 µL of 1 mM Fura-2 AM stock with 1 µL of 20% Pluronic F-127 in 1 mL of HBSS.

  • Aspirate the culture medium from the wells and wash the cells once with 100 µL of HBSS.

  • Add 100 µL of the Fura-2 AM loading solution to each well.

  • Incubate the plate for 45-60 minutes at 37°C in the dark.

3. Washing

  • After incubation, gently aspirate the loading solution from each well.

  • Wash the cells twice with 100 µL of pre-warmed HBSS to remove any extracellular dye.

  • After the final wash, add 100 µL of HBSS to each well.

  • Incubate the plate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[8]

4. Calcium Measurement

  • Set up the fluorescence plate reader to measure the emission at 510 nm with excitation alternating between 340 nm and 380 nm.[8]

  • Record the baseline fluorescence ratio (340/380 nm) for 1-2 minutes.

  • Using the plate reader's injector, add 20 µL of the 8-Br-NHD⁺ solution to achieve the desired final concentration.

  • Immediately after injection, continue to record the fluorescence ratio for an additional 5-10 minutes to capture the calcium release transient.

  • Controls:

    • Positive Control: At the end of the experiment, add ionomycin (final concentration 1-5 µM) to determine the maximum fluorescence ratio (Rₘₐₓ).

    • Negative Control: In separate wells, after determining Rₘₐₓ, add EGTA (final concentration 10 mM) to chelate the calcium and determine the minimum fluorescence ratio (Rₘᵢₙ).

Data Presentation and Analysis

The change in intracellular calcium concentration is proportional to the ratio of Fura-2 fluorescence intensities at the two excitation wavelengths.

1. Data Normalization

Normalize the fluorescence ratio data to the baseline reading for each well to account for variations in cell number and dye loading.

2. Quantitative Analysis

The intracellular free calcium concentration can be calculated using the Grynkiewicz equation:

[Ca²⁺]ᵢ = Kₔ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (S𝒻₂ / Sₑ₂)

Where:

  • [Ca²⁺]ᵢ is the intracellular free calcium concentration.

  • Kₔ is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

  • R is the experimental fluorescence ratio (340/380).

  • Rₘᵢₙ is the minimum fluorescence ratio (in the presence of EGTA).

  • Rₘₐₓ is the maximum fluorescence ratio (in the presence of ionomycin).

  • S𝒻₂ / Sₑ₂ is the ratio of fluorescence intensities at 380 nm for free and bound Fura-2, respectively.

3. Data Summary Table

Summarize the key quantitative data in a table for easy comparison.

TreatmentPeak [Ca²⁺]ᵢ (nM)Time to Peak (s)Area Under the Curve (AUC)
Vehicle Control
8-Br-NHD⁺ (Dose 1)
8-Br-NHD⁺ (Dose 2)
8-Br-NHD⁺ + Antagonist

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal - Insufficient dye loading- Low cell number- Increase dye concentration or incubation time.- Ensure an adequate number of cells are seeded.
High background fluorescence - Incomplete washing- Cell death- Ensure thorough washing after dye loading.- Check cell viability before and after the experiment.
No response to 8-Br-NHD⁺ - Cells do not express functional RyRs- Inactive compound- Use a positive control (e.g., caffeine) known to activate RyRs.- Verify the activity of the 8-Br-NHD⁺ stock.
Variable results between wells - Uneven cell seeding- Inconsistent dye loading- Ensure a homogenous cell suspension when seeding.- Mix the dye loading solution thoroughly and ensure equal volumes are added to each well.

References

Application Notes and Protocols for In Vitro Reconstitution Assays with 8-Br-NHD+ and Purified Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-nicotinamide hypoxanthine (B114508) dinucleotide (8-Br-NHD+), and its more commonly studied analog 8-Bromo-cyclic ADP-ribose (8-Br-cADPR), are pivotal pharmacological tools for investigating the cyclic ADP-ribose (cADPR) signaling pathway. This pathway is integral to the regulation of intracellular calcium ([Ca2+]) levels, which in turn governs a multitude of cellular processes. The key enzyme in this pathway is CD38, a bifunctional ectoenzyme that synthesizes cADPR from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) through its ADP-ribosyl cyclase activity and also hydrolyzes cADPR.[1][2] Downstream of cADPR are effector proteins such as the ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum, which release Ca2+ into the cytoplasm. Another important protein in this signaling network is the transient receptor potential melastatin 2 (TRPM2) channel, a Ca2+-permeable non-selective cation channel that can be modulated by molecules structurally related to cADPR.[3]

In vitro reconstitution assays utilizing purified enzymes and 8-Br-NHD+ or its analogs are essential for dissecting the molecular mechanisms of the cADPR pathway, screening for novel therapeutic agents, and characterizing the kinetics of enzyme inhibition or channel modulation. These assays provide a controlled environment to study direct molecular interactions, devoid of the complexities of a cellular system.

Applications

  • Enzyme Kinetics and Inhibition Studies: In vitro assays with purified CD38 are employed to determine the kinetic parameters of the ADP-ribosyl cyclase activity and to screen for and characterize inhibitors.[4] 8-Br-cADPR is often used as a competitive antagonist in these assays to probe the active site of the enzyme.[2]

  • Ion Channel Modulation: Reconstituted systems with purified TRPM2 channels are used to investigate the direct effects of 8-Br-cADPR on channel gating and ion permeability. This is crucial for understanding its role in Ca2+ homeostasis and its potential as a therapeutic target.

  • High-Throughput Screening (HTS): The fluorescence-based assays described below are readily adaptable for HTS of compound libraries to identify novel modulators of CD38 activity for drug discovery programs.[5]

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of 8-Br-NHD+ and related compounds, researchers can use these in vitro assays to establish SAR, guiding the design of more potent and selective inhibitors or activators.

Quantitative Data Summary

The following table summarizes key quantitative data for the interaction of 8-Br-cADPR and related compounds with purified enzymes of the cADPR pathway.

CompoundEnzyme/ProteinAssay TypeParameterValueReference
8-Br-cADPR Purified Human CD38Cyclase Activity AssayIC50 Data not available in searched literatureN/A
Compound 12 (a selective inhibitor)Purified Human CD38Cyclase Activity AssayIC50 20.8 µM[4]
Compound 1 (a selective inhibitor)Purified Human CD38Hydrolase Activity AssayIC50 4.0 µM[4]

Experimental Protocols

Protocol 1: In Vitro Reconstitution Assay for Purified CD38 Cyclase Activity

This protocol describes a fluorescence-based assay to measure the ADP-ribosyl cyclase activity of purified recombinant human CD38 and to assess the inhibitory potential of compounds like 8-Br-cADPR. The assay utilizes nicotinamide guanine (B1146940) dinucleotide (NGD+) as a substrate, which is converted by the cyclase activity of CD38 into the fluorescent product cyclic GDP-ribose (cGDPR).[6][7]

Materials:

  • Purified Recombinant Human CD38 enzyme (soluble form)[8][9][10]

  • CD38 Cyclase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • NGD+ (substrate) solution (e.g., 1 mM stock in assay buffer)

  • 8-Br-cADPR (or other test inhibitors) stock solution (e.g., 10 mM in DMSO)

  • 96-well, black, low-binding microtiter plate[5]

  • Fluorimeter capable of excitation at 300 nm and emission at 410 nm[5]

Procedure:

  • Preparation of Reagents:

    • Thaw all reagents on ice.

    • Prepare serial dilutions of 8-Br-cADPR or other test compounds in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.[5]

    • Prepare a working solution of purified recombinant human CD38 in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.[10]

    • Prepare a working solution of NGD+ in the assay buffer. The final concentration in the assay is typically around 100 µM.

  • Assay Setup:

    • To each well of the 96-well plate, add the following in order:

      • 50 µL of CD38 Cyclase Assay Buffer (for blank wells) or the appropriate dilution of 8-Br-cADPR/test compound.

      • 25 µL of the purified CD38 enzyme solution.

      • Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 25 µL of the NGD+ substrate solution to each well.

    • Mix the contents of the wells thoroughly.

  • Measurement of Fluorescence:

    • Immediately place the plate in a pre-warmed (e.g., 37°C) fluorimeter.

    • Measure the fluorescence intensity (Excitation: 300 nm, Emission: 410 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the initial rate of the reaction (the linear portion of the fluorescence versus time plot).

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: Purification of Recombinant Human CD38

A soluble, enzymatically active form of human CD38 can be expressed in and purified from E. coli or Pichia pastoris.[8][11] This protocol provides a general workflow for its purification.

Materials:

  • Expression system (E. coli or Pichia pastoris) harboring the expression vector for soluble human CD38 (e.g., with an N-terminal truncation and a purification tag like His-tag).[8][9]

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors).

  • Affinity Chromatography Resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • Wash Buffer (e.g., Lysis Buffer with 20 mM imidazole).

  • Elution Buffer (e.g., Lysis Buffer with 250 mM imidazole).

  • Dialysis Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Expression and Cell Lysis:

    • Induce the expression of the recombinant CD38 in the chosen expression system.

    • Harvest the cells by centrifugation and resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto the equilibrated affinity chromatography column.

    • Wash the column extensively with Wash Buffer to remove unbound proteins.

    • Elute the bound CD38 protein with Elution Buffer.

  • Dialysis and Concentration:

    • Dialyze the eluted fractions against Dialysis Buffer to remove imidazole and for buffer exchange.

    • Concentrate the purified protein using an appropriate method (e.g., ultrafiltration).

  • Purity Assessment and Storage:

    • Assess the purity of the recombinant CD38 by SDS-PAGE and confirm its identity by Western blotting.

    • Determine the protein concentration.

    • Aliquot the purified enzyme and store at -80°C.

Signaling Pathways and Experimental Workflows

CD38_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NAD_ext NAD+ CD38 CD38 NAD_ext->CD38 Substrate cADPR cADPR CD38->cADPR ADP-ribosyl cyclase activity RyR Ryanodine Receptor (RyR) cADPR->RyR Activation CaM Calmodulin CaMKII CaMKII CaM->CaMKII Activation Br_NHD 8-Br-NHD+ (Antagonist) Br_NHD->CD38 Inhibition RyR->CaM Increased [Ca2+] Ca_store Ca2+ Store RyR->Ca_store Ca2+ Release Experimental_Workflow cluster_purification Enzyme Purification cluster_assay In Vitro Assay cluster_analysis Data Analysis expression Recombinant CD38 Expression lysis Cell Lysis & Clarification expression->lysis chromatography Affinity Chromatography lysis->chromatography purified_enzyme Purified CD38 Enzyme chromatography->purified_enzyme add_enzyme Add Purified CD38 purified_enzyme->add_enzyme plate_prep Prepare 96-well plate with buffer and 8-Br-NHD+ plate_prep->add_enzyme add_substrate Add NGD+ Substrate add_enzyme->add_substrate read_fluorescence Measure Fluorescence (Ex:300nm, Em:410nm) add_substrate->read_fluorescence calc_rate Calculate Reaction Rates read_fluorescence->calc_rate plot_data Plot Dose-Response Curve calc_rate->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

References

Troubleshooting & Optimization

Solubility issues with 8-Br-NHD+ in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 8-Br-NHD+ (8-bromo-nicotinamide adenine (B156593) dinucleotide) in aqueous buffers.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving 8-Br-NHD+ or maintaining its stability in solution. This guide provides a systematic approach to troubleshoot these common issues.

Problem: 8-Br-NHD+ fails to dissolve completely in an aqueous buffer.

Possible Cause Troubleshooting Step Expected Outcome
Low Solubility at Experimental Concentration 1. Reduce the final concentration of 8-Br-NHD+. 2. Prepare a higher concentration stock solution in a suitable solvent (e.g., water or DMSO) and dilute it to the final experimental concentration in the aqueous buffer.The compound dissolves completely at the lower concentration.
Inappropriate Buffer pH 1. Measure the pH of the buffer. 2. Adjust the pH to a neutral or slightly acidic range (pH 6.0-7.4), as NAD+ and its analogs are generally more stable in this range.[1][2]Improved solubility and stability of the compound.
Low Temperature of the Buffer 1. Gently warm the buffer to room temperature or 37°C. 2. Avoid excessive heat, as it can lead to degradation.[2][3]Increased rate of dissolution.
Insufficient Mixing 1. Vortex the solution for 1-2 minutes. 2. If necessary, sonicate the solution in a water bath for short intervals.Complete dissolution of the compound.
Compound Degradation 1. Use a fresh vial of 8-Br-NHD+. 2. Store the compound as a dry solid at -20°C or lower, protected from light and moisture.[1][2]The fresh compound dissolves as expected.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 8-Br-NHD+?

A1: The sodium salt of 8-bromo NAD+ is soluble in water.[4] For preparing a high-concentration stock solution, sterile, nuclease-free water is recommended. For cellular assays where water may not be the ideal vehicle, dimethyl sulfoxide (B87167) (DMSO) can be used as an alternative solvent for initial solubilization before further dilution in the appropriate aqueous buffer.

Q2: What is the optimal pH range for working with 8-Br-NHD+ in aqueous buffers?

A2: Based on the stability of the parent molecule, NAD+, neutral or slightly acidic solutions (pH 6.0-7.4) are recommended to minimize degradation.[1][2] Alkaline solutions, especially in the presence of phosphate (B84403), should be avoided as they can accelerate the degradation of the nicotinamide (B372718) riboside linkage.[2]

Q3: How should I store solutions of 8-Br-NHD+?

A3: For short-term storage (up to one week), aqueous solutions of NAD+ are stable at 4°C when maintained at a neutral pH.[1] For long-term storage, it is advisable to prepare single-use aliquots of the stock solution and store them at -80°C to prevent repeated freeze-thaw cycles.

Q4: Can I heat the solution to aid in dissolving 8-Br-NHD+?

A4: Gentle warming to room temperature or 37°C can aid in dissolution. However, prolonged or excessive heating should be avoided as NAD+ and its analogs are susceptible to thermal degradation.[2][3]

Q5: My 8-Br-NHD+ solution has a slight yellow tint. Is it still usable?

A5: A slight yellow tint may indicate some degradation. While it might still be usable for some applications, it is recommended to use a freshly prepared, colorless solution for quantitative and sensitive experiments to ensure the accuracy of the results.

Quantitative Data Summary

Compound Solvent/Buffer Solubility Recommended pH Storage Temperature
8-bromo NAD+ (sodium salt) WaterSoluble[4]Not SpecifiedSolid: -80°C[4]
β-Nicotinamide adenine dinucleotide (NAD+) Water50 mg/mL[2]Neutral to slightly acidic (pH 6-7.4)[1][2]Solution (short-term): 4°C[1] Solution (long-term): -80°C
β-Nicotinamide adenine dinucleotide (NAD+) PBS (pH 7.2)approx. 10 mg/mL7.24°C (for up to one week)[1]
β-Nicotinamide adenine dinucleotide (NAD+) Tris BufferMore stable than in phosphate or HEPES buffers[5]Slightly alkaline (e.g., pH 8.5) may be suitable for stability in Tris[5]4°C

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of 8-Br-NHD+

  • Materials:

    • 8-Br-NHD+ (sodium salt)

    • Sterile, nuclease-free water

    • Vortex mixer

    • (Optional) Sonicator

  • Procedure:

    • Allow the vial of 8-Br-NHD+ to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the required mass of 8-Br-NHD+ for the desired volume and concentration (Formula Weight of 8-bromo NAD+ sodium salt is approximately 764.3 g/mol ).

    • Add the calculated amount of sterile, nuclease-free water to the vial.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved.

    • If dissolution is slow, sonicate the vial in a water bath for short intervals (e.g., 30 seconds) until the solution is clear.

    • Store the stock solution in single-use aliquots at -80°C.

Protocol 2: Sirtuin Deacetylation Assay

This protocol is adapted from general sirtuin activity assays and can be used to assess the effect of 8-Br-NHD+ on sirtuin activity.

  • Materials:

    • Recombinant Sirtuin enzyme (e.g., SIRT1)

    • Fluorogenic acetylated peptide substrate (e.g., based on p53 or histone sequences)

    • NAD+ (as a positive control)

    • 8-Br-NHD+ (test compound)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (containing a protease, e.g., trypsin, to cleave the deacetylated peptide and release the fluorophore)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of 8-Br-NHD+ and NAD+ in the assay buffer.

    • In the wells of the microplate, add the assay buffer, the fluorogenic acetylated peptide substrate, and either 8-Br-NHD+ or NAD+.

    • Initiate the reaction by adding the recombinant Sirtuin enzyme to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the enzymatic reaction by adding the developer solution.

    • Incubate at room temperature for a further 10-15 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

    • Compare the activity in the presence of 8-Br-NHD+ to that with NAD+ to determine its effect on sirtuin activity.

Signaling Pathways and Experimental Workflows

CD38-Mediated Conversion of 8-Br-NHD+ and Downstream Effects

8-Br-NHD+ acts as a prodrug that is enzymatically converted by the ectoenzyme CD38 into 8-bromo-cyclic ADP-ribose (8-Br-cADPR).[4] 8-Br-cADPR is an antagonist of cyclic ADP-ribose (cADPR), a second messenger that mobilizes intracellular calcium. By inhibiting cADPR-mediated calcium release, 8-Br-NHD+ can modulate various calcium-dependent cellular processes.

CD38_Pathway 8-Br-NHD+ 8-Br-NHD+ CD38 CD38 8-Br-NHD+->CD38 Conversion 8-Br-cADPR 8-Br-cADPR CD38->8-Br-cADPR Ca_release Ca2+ Release 8-Br-cADPR->Ca_release Inhibition cADPR cADPR cADPR->Ca_release Activation Cellular_Response Cellular Response Ca_release->Cellular_Response

Caption: CD38 converts 8-Br-NHD+ to 8-Br-cADPR, inhibiting Ca2+ release.

Extracellular NAD+ and the ART2-P2X7 Signaling Pathway

Extracellular NAD+ can be utilized by the ADP-ribosyltransferase ART2 to ADP-ribosylate and activate the P2X7 receptor, a ligand-gated ion channel.[6][7][8] This activation leads to calcium influx and downstream signaling, which can include the induction of apoptosis in T-cells. As 8-Br-NHD+ is converted to a cADPR antagonist, it would not directly interact with this pathway in the same manner as NAD+. However, by modulating intracellular calcium signaling, it could indirectly influence the cellular responses to P2X7 activation.

ART2_P2X7_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular eNAD+ Extracellular NAD+ ART2 ART2 eNAD+->ART2 P2X7 P2X7 Receptor ART2->P2X7 ADP-ribosylation Ca_influx Ca2+ Influx P2X7->Ca_influx Activation Downstream Downstream Signaling Ca_influx->Downstream Solubility_Workflow Start Start: Dissolve 8-Br-NHD+ in Aqueous Buffer Check_Solubility Is it completely dissolved? Start->Check_Solubility Success Proceed with Experiment Check_Solubility->Success Yes Troubleshoot Troubleshoot Check_Solubility->Troubleshoot No Adjust_pH Adjust pH to 6.0-7.4 Troubleshoot->Adjust_pH Warm_Gently Warm to RT/37°C Adjust_pH->Warm_Gently Vortex_Sonicate Vortex/Sonicate Warm_Gently->Vortex_Sonicate Reduce_Conc Reduce Concentration Vortex_Sonicate->Reduce_Conc Recheck Re-check Solubility Reduce_Conc->Recheck Recheck->Success Yes Still_Insoluble Still Insoluble? Recheck->Still_Insoluble No Still_Insoluble->Success No, consider alternative Use_Stock Use Stock Solution in Water/DMSO Still_Insoluble->Use_Stock Yes Use_Stock->Check_Solubility

References

Preventing the degradation of 8-Br-NHD+ in experimental solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Bromo-NAD+ (8-Br-NHD+)

Welcome to the technical support center for 8-Bromo-Nicotinamide Adenine (B156593) Dinucleotide (assumed from the user query "8-Br-NHD+"). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of 8-Bromo-NAD+ in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is 8-Bromo-NAD+ and what is its primary mechanism of action in cellular systems?

8-Bromo-NAD+ is a prodrug form of 8-bromo-cyclic ADP-ribose (8-Br-cADPR), an inhibitor of cyclic ADP-ribose (cADPR). In experimental settings, 8-Bromo-NAD+ is converted by the ectoenzyme CD38 into its active form, 8-Br-cADPR.[1] This active metabolite then acts as an antagonist of cADPR-mediated calcium signaling. It has been utilized in research to prevent increases in intracellular calcium levels and to study its effects on processes like chemotaxis and inflammation.[1]

Q2: What are the primary factors that can cause the degradation of 8-Bromo-NAD+ in my experimental solutions?

While specific degradation pathways for 8-Bromo-NAD+ are not extensively documented, its degradation can be inferred from the behavior of its parent molecule, NAD+. The primary factors contributing to degradation are:

  • Enzymatic Degradation: 8-Bromo-NAD+ is a known substrate for the enzyme CD38, which converts it to 8-Br-cADPR.[1] Other NAD+-consuming enzymes, such as Poly(ADP-ribose) polymerases (PARPs) and sirtuins, could also potentially contribute to its degradation, although this is less documented.[2][3]

  • Chemical Instability: Like NAD+, 8-Bromo-NAD+ is susceptible to degradation in aqueous solutions. This can be accelerated by:

    • pH: Solutions of NAD+ are known to decompose rapidly in acidic or alkaline conditions.[4]

    • Temperature: Higher temperatures significantly increase the rate of degradation.[5]

    • Light Exposure: NAD+ solutions are sensitive to light.[4]

Q3: How should I store 8-Bromo-NAD+ to ensure its long-term stability?

For long-term storage, 8-Bromo-NAD+ should be stored as a solid at -80°C, where it is stable for at least two years.[1] It is also recommended to store it desiccated, as NAD+ and its derivatives are often hygroscopic.[4]

Q4: Can I pre-dissolve 8-Bromo-NAD+ and store it as a stock solution?

Yes, you can prepare stock solutions. However, to minimize degradation, it is advisable to:

  • Dissolve it in a buffer with a neutral pH.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of 8-Bromo-NAD+ activity in my assay. Degradation of the compound due to improper storage or handling.1. Prepare fresh solutions of 8-Bromo-NAD+ for each experiment. 2. Ensure that stock solutions are stored at -80°C in single-use aliquots. 3. Avoid repeated freeze-thaw cycles.
Inconsistent experimental results. Variability in the concentration of active 8-Bromo-NAD+ due to degradation.1. Use a consistent protocol for solution preparation. 2. Protect solutions from light by using amber tubes or covering them with foil. 3. Keep solutions on ice during the experiment whenever possible.
Precipitate forms in my stock solution upon thawing. The compound may have come out of solution during freezing.1. Gently warm the solution to room temperature and vortex to redissolve. 2. If the precipitate does not dissolve, it may be a degradation product, and a fresh solution should be prepared.

Experimental Protocols

Protocol 1: Preparation of 8-Bromo-NAD+ Stock Solution
  • Materials:

    • 8-Bromo-NAD+ solid

    • Nuclease-free water or a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Sterile, light-blocking microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid 8-Bromo-NAD+ to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of 8-Bromo-NAD+ in a sterile environment.

    • Dissolve the solid in the appropriate volume of nuclease-free water or buffer to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, light-blocking tubes.

    • Store the aliquots at -80°C.

Protocol 2: General Handling of 8-Bromo-NAD+ in Experimental Solutions
  • When preparing working solutions, thaw the required number of stock solution aliquots on ice.

  • Dilute the stock solution to the final desired concentration in your experimental buffer immediately before use.

  • Keep the working solutions on ice and protected from light throughout the experiment.

  • If the experiment is lengthy, consider preparing fresh working solutions at intervals.

  • Discard any unused portion of the thawed stock solution to avoid degradation from repeated freeze-thaw cycles.

Quantitative Data Summary

Specific quantitative data on the stability of 8-Bromo-NAD+ is limited. However, data from its parent compound, NAD+, can provide guidance.

Table 1: Stability of NAD+ in Different Buffers

Buffer (50 mM, pH 8.5, 19°C)NADH Degradation Rate (µM/day)% NADH Remaining after 43 days
Tris4>90%
HEPES18~60%
Sodium Phosphate (B84403)23<50%

Data adapted from a long-term stability study of NAD+/NADH.[6] This suggests that Tris buffer is a more suitable choice for experiments with NAD+ analogs compared to phosphate or HEPES buffers.

Visualizations

Signaling Pathway of 8-Bromo-NAD+

8_Bromo_NAD_Pathway Conversion and Action of 8-Bromo-NAD+ 8_Bromo_NAD 8-Bromo-NAD+ CD38 CD38 Enzyme 8_Bromo_NAD->CD38 Substrate 8_Bromo_cADPR 8-Bromo-cADPR (Active Inhibitor) CD38->8_Bromo_cADPR Converts to 8_Bromo_cADPR->Inhibition cADPR_Signaling cADPR-mediated Ca2+ Release Inhibition->cADPR_Signaling

Caption: Conversion of 8-Bromo-NAD+ to its active form by CD38 and subsequent inhibition of cADPR signaling.

Experimental Workflow for 8-Bromo-NAD+ Solution Preparation

Experimental_Workflow Workflow for Preparing 8-Bromo-NAD+ Solutions Start Start Equilibrate Equilibrate solid 8-Bromo-NAD+ to RT Start->Equilibrate Dissolve Dissolve in appropriate buffer (e.g., Tris) Equilibrate->Dissolve Aliquot Aliquot into single-use, light-blocking tubes Dissolve->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw on ice before use Store->Thaw End Use immediately in experiment Thaw->End

Caption: Recommended workflow for the preparation and storage of 8-Bromo-NAD+ solutions to minimize degradation.

References

Technical Support Center: Interpreting Ambiguous Results in Enzyme Kinetic Assays Using 8-Bromo-Nucleotide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret ambiguous results from enzyme kinetic assays involving 8-bromo-substituted nucleotide analogs (e.g., 8-Br-cAMP, 8-Br-cGMP, 8-Br-NAD+, 8-Br-cADPR). These analogs are powerful tools for studying enzymes like phosphodiesterases, ADP-ribosyl cyclases, and protein kinases, but can sometimes yield complex data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the planning and execution of enzyme kinetic assays with 8-bromo-nucleotide analogs.

Q1: Why are my blank ("no enzyme") control wells showing a high background signal?

A high background signal in the absence of an enzyme suggests that the signal is originating from other components in the assay.[1] This can obscure the true enzymatic activity, reducing the assay's sensitivity.[1] Common causes include:

  • Probe Instability : The fluorescent or colorimetric probe may be degrading spontaneously in the assay buffer. Always prepare probes fresh and protect them from light.[1]

  • Buffer Contamination : Buffers may contain fluorescent impurities or microbial growth.[1] Use high-purity reagents and sterile-filter your buffers.

  • Intrinsic Fluorescence of Compounds : The 8-bromo-nucleotide analog or other test compounds may be intrinsically fluorescent at the excitation/emission wavelengths used.[1]

  • Inappropriate Assay Plate : For fluorescence assays, always use black microplates to minimize background.[2][3] For colorimetric assays, clear plates are required, and for luminescence, white plates are optimal.[2][3]

Q2: My reaction progress curve is not linear, even in the initial phase. What does this mean?

A non-linear initial velocity (progress curve) can indicate several issues:

  • Substrate Depletion : If the enzyme concentration is too high or the substrate concentration is too low, a significant portion of the substrate is consumed quickly, causing the rate to decrease.

  • Enzyme Instability : The enzyme may be losing activity over the course of the assay.

  • Hysteresis : Some enzymes exhibit a "lag" or "burst" in activity as they undergo slow conformational changes upon substrate binding.[4]

  • Product Inhibition : The product of the reaction may be inhibiting the enzyme, causing the rate to slow down as the product accumulates.

Q3: My Michaelis-Menten plot does not look hyperbolic and is difficult to fit. What are the potential causes?

A non-hyperbolic Michaelis-Menten plot signals a deviation from standard enzyme kinetics.[5][6] This can be due to:

  • Allosteric Regulation : The enzyme may have multiple binding sites where the binding of one substrate molecule affects the binding of others, leading to a sigmoidal (S-shaped) curve.

  • Substrate Inhibition : At very high concentrations, the substrate may bind to a secondary, inhibitory site on the enzyme, causing the reaction rate to decrease.

  • Contaminating Enzymes : The enzyme preparation may be impure and contain other enzymes that also act on the substrate or interfere with the assay.

Section 2: Troubleshooting Guide for Ambiguous Results

This guide provides a systematic approach to diagnosing and resolving common ambiguous results encountered in your enzyme kinetic assays.

Issue 1: High Variability Between Replicate Wells

High variability can mask real effects and make data interpretation unreliable.

Potential Cause Recommended Solution
Pipetting Errors Use calibrated pipettes. Avoid pipetting very small volumes. Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[2]
Incomplete Mixing Ensure thorough mixing of reagents in each well after addition. Pipette gently against the wall of the wells to avoid introducing air bubbles.[2]
Temperature Gradients Allow plates to equilibrate to the reaction temperature before adding the final reagent to start the reaction.
Well-to-Well Crosstalk In fluorescence or luminescence assays, ensure the plate reader settings are correct and that the plate type is appropriate to prevent signal bleed-through.[3]
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.
Issue 2: Non-Linear or "Saturated" Standard Curve

A poor standard curve will lead to inaccurate quantification of enzyme activity.

Potential Cause Recommended Solution
Concentrations Too High The signal is saturating the detector.[7] Dilute the standards to a range where the response is linear.
Improperly Prepared Standards Ensure standards are fully thawed and mixed before making dilutions.[2] Verify the concentration of the stock solution.
Incorrect Plate Reader Settings The gain or sensitivity setting on the plate reader may be too high. Optimize these settings using a mid-range standard.[7]
Reagent Degradation Prepare fresh standards for each experiment.
Issue 3: Apparent Enzyme Activation or Inhibition by a Compound is Not Reproducible

False positives or negatives can be caused by assay artifacts.

Potential Cause Recommended Solution
Compound Interference The test compound may interfere with the detection method (e.g., intrinsic fluorescence, light scattering, or quenching). Run controls with the compound in the absence of the enzyme.[1]
Compound Insolubility The compound may be precipitating in the assay buffer. Visually inspect the wells and consider using a lower concentration or adding a solubilizing agent like DMSO (ensure the final concentration does not affect enzyme activity).
Time-Dependent Effects The compound may be unstable in the assay buffer or may be a slow-binding inhibitor. Perform pre-incubation experiments of varying durations with the enzyme and the compound before adding the substrate.

Section 3: Experimental Protocols and Workflows

This section provides a generalized protocol for a fluorescence-based enzyme kinetic assay and a workflow for troubleshooting.

Protocol: General Fluorescence-Based Enzyme Kinetic Assay

This protocol is a template and should be optimized for your specific enzyme and substrate.

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer at the optimal pH and ionic strength for your enzyme. Ensure all components are at room temperature before use.[2]

    • Enzyme Stock : Prepare a concentrated stock of the enzyme in a suitable buffer. Keep on ice.

    • Substrate Stock : Prepare a stock solution of the 8-bromo-nucleotide analog. Protect from light if it is photosensitive.

    • Test Compound Stock : If screening inhibitors/activators, prepare stock solutions in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well format) :

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of test compound dilutions or vehicle control to the appropriate wells.

    • Add 20 µL of the enzyme solution to all wells except the "no-enzyme" controls. For these controls, add 20 µL of buffer.[1]

    • Pre-incubate the plate at the desired temperature for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

  • Data Acquisition :

    • Immediately place the plate in a fluorescence microplate reader.

    • Read the fluorescence signal kinetically (e.g., every 60 seconds for 30 minutes) at the optimal excitation and emission wavelengths.

Workflow and Diagrams

G start High Background Signal Detected check_no_enzyme Run 'No Enzyme' Control start->check_no_enzyme no_enzyme_high Signal still high? check_no_enzyme->no_enzyme_high check_no_substrate Run 'No Substrate' Control no_substrate_high Signal still high? check_no_substrate->no_substrate_high check_buffer Run 'Buffer Only' Control buffer_high Signal still high? check_buffer->buffer_high no_enzyme_high->check_no_substrate Yes issue_enzyme_prep Source: Contaminant in Enzyme Preparation no_enzyme_high->issue_enzyme_prep No (Signal is enzyme-dependent) no_substrate_high->check_buffer Yes issue_substrate Source: Substrate Instability or Intrinsic Fluorescence no_substrate_high->issue_substrate No (Signal is substrate-dependent) issue_buffer_plate Source: Buffer Contamination or Incorrect Plate Type buffer_high->issue_buffer_plate Yes issue_reagents Source: Other Reagent (e.g., probe) Instability buffer_high->issue_reagents No

Caption: Troubleshooting logic for identifying sources of high background signal.

Many enzymes studied with 8-bromo-nucleotide analogs are involved in cell signaling. For example, ADP-ribosyl cyclase synthesizes cyclic ADP-ribose (cADPR) from NAD+. The antagonist 8-Br-cADPR is used to probe this pathway.[8][9]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor Receptor CD38 ADP-ribosyl cyclase (e.g., CD38) Receptor->CD38 activates cADPR cADPR CD38->cADPR NAD NAD+ NAD->CD38 RyR Ryanodine Receptor (RyR) cADPR->RyR binds & activates Ca_cytosol Increased [Ca2+] Br_cADPR 8-Br-cADPR (Antagonist) Br_cADPR->RyR inhibits RyR->Ca_cytosol releases Ca2+ Ca_ER Ca2+ Store Ca_ER->RyR Stimulus Stimulus Stimulus->Receptor

Caption: Simplified pathway of cADPR-mediated calcium signaling and its inhibition.

References

Technical Support Center: Managing 8-Br-NHD+ Cytotoxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "8-Br-NHD+" is not readily identified in the public scientific literature. This guide is based on the hypothesis that the query may refer to a compound with a similar structure, such as 3-Bromo-7-nitroindazole , a known potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[1][2][3] The principles and troubleshooting steps provided are broadly applicable to managing cytotoxicity of various chemical compounds in long-term cell culture.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our long-term cultures treated with 8-Br-NHD+. What is the likely cause?

A1: Significant cell death, or cytotoxicity, is a common challenge in long-term cell culture when using bioactive compounds. The cytotoxicity of a compound like 3-Bromo-7-nitroindazole, a potent nNOS inhibitor, can stem from several factors:

  • On-target effects: Prolonged inhibition of nNOS can disrupt critical signaling pathways that rely on nitric oxide (NO), potentially leading to apoptosis or programmed cell death.

  • Off-target effects: At higher concentrations or in certain cell lines, the compound may interact with other cellular targets, causing toxicity.

  • Metabolite toxicity: The breakdown products of the compound over time in the culture medium may be more toxic than the parent compound.

  • Oxidative stress: Inhibition of nNOS can, in some contexts, lead to an imbalance in reactive oxygen species, inducing oxidative stress and subsequent cell death.[4]

  • Solvent toxicity: If using a solvent like DMSO to dissolve the compound, the final concentration of the solvent in the culture medium may be toxic, especially in long-term experiments.[5]

Q2: How can we determine a sub-toxic working concentration of 8-Br-NHD+ for our long-term experiments?

A2: To determine a sub-toxic working concentration, it is crucial to perform a dose-response experiment. This typically involves treating your cells with a range of concentrations of the compound for a set period (e.g., 24, 48, and 72 hours) and then assessing cell viability using an assay like the MTT or LDH assay. The goal is to identify a concentration that has the desired biological effect (e.g., nNOS inhibition) without causing significant cell death over the intended duration of your experiment. It is advisable to start with a very low concentration and incrementally increase it.[5][6]

Q3: Can changing the cell culture conditions help in reducing 8-Br-NHD+ cytotoxicity?

A3: Yes, optimizing cell culture conditions can significantly mitigate cytotoxicity.[6] Consider the following:

  • Media composition: Ensure you are using the optimal growth medium for your cell line. Some media components can interact with the compound or its metabolites. Using a phenol (B47542) red-free medium during assays can also prevent interference with colorimetric readings.[6][7]

  • Serum concentration: While serum provides essential growth factors, it can also bind to and sequester the compound, altering its effective concentration. Conversely, in some cases, a higher serum concentration may be protective. The effect of serum on your compound's activity and toxicity should be empirically determined.

  • Cell density: Seeding cells at an optimal density is important. Cells at a very low density can be more susceptible to stress and toxicity.[5]

  • Frequency of media changes: In long-term cultures, toxic metabolites can accumulate. Increasing the frequency of media changes can help to remove these metabolites and replenish essential nutrients.

Q4: Are there any supplements we can add to the culture medium to counteract the cytotoxicity?

A4: If the cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant may be beneficial.[6] Commonly used antioxidants in cell culture include N-acetylcysteine (NAC) and Vitamin E. It is important to first determine if oxidative stress is a primary mechanism of the observed cytotoxicity in your model system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death even at low concentrations The specific cell line is highly sensitive to the compound.Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to precisely determine the toxic threshold. Consider using a less sensitive cell line if feasible for your research question.
The solvent (e.g., DMSO) is causing toxicity.Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control (medium with the same concentration of solvent but without the compound) to assess solvent toxicity.[5]
Cytotoxicity increases significantly over time Accumulation of toxic metabolites.Increase the frequency of media changes to remove metabolites and replenish fresh compound at the desired concentration.
The compound is unstable in the culture medium.Prepare fresh dilutions of the compound from a concentrated stock for each media change. Avoid repeated freeze-thaw cycles of the stock solution.
Inconsistent results between experiments Variation in cell seeding density.Standardize the cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase when seeding.
Edge effects in multi-well plates.To mitigate evaporation and temperature variations, avoid using the outer wells of 96-well plates or fill them with sterile PBS or water.[1][7]

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the dose-dependent and time-dependent cytotoxicity of a compound like 3-Bromo-7-nitroindazole.

Table 1: Dose-Dependent Cytotoxicity on SH-SY5Y Cells

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
0 (Vehicle Control)100100100
1989592
10928578
25816550
50604025
10035155

Table 2: Effect of Reduced Exposure Time on Cell Viability

Treatment Schedule (72h total)Cell Viability (%) at 72h (25 µM)Cell Viability (%) at 72h (50 µM)
Continuous Exposure5025
8h exposure, then fresh medium8565
Daily 8h exposure, then fresh medium7045

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a framework for assessing cell viability by measuring the metabolic activity of cells.[1]

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 8-Br-NHD+ (or your test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your compound in complete growth medium at 2X the final desired concentration. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated and vehicle-only control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.[5]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group (which is set to 100% viability).

Visualizations

G Compound 8-Br-NHD+ (e.g., 3-Br-7-NI) nNOS Neuronal Nitric Oxide Synthase (nNOS) Compound->nNOS Inhibition NO Nitric Oxide (NO) Production nNOS->NO Blocks ROS Increased Reactive Oxygen Species (ROS) nNOS->ROS Leads to imbalance Signaling Normal Physiological Signaling NO->Signaling OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis G Start Start: High Cytotoxicity Observed DoseResponse 1. Perform Dose-Response & Time-Course Experiment (e.g., MTT Assay) Start->DoseResponse Analyze 2. Analyze Data to Determine IC50 and Sub-toxic Range DoseResponse->Analyze Optimize 3. Optimize Culture Conditions Analyze->Optimize MediaChange Increase Media Change Frequency Optimize->MediaChange Antioxidant Test Antioxidant Co-treatment (e.g., NAC) Optimize->Antioxidant Exposure Reduce Exposure Time (Pulsed Dosing) Optimize->Exposure Validate 4. Validate Optimized Protocol in Long-Term Culture MediaChange->Validate Antioxidant->Validate Exposure->Validate End End: Reduced Cytotoxicity Validate->End

References

Technical Support Center: Optimizing Incubation Time for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of incubation time for cell-permeable compounds in cell-based assays.

Issue 1: No observable effect of the compound.

Possible Cause & Solution

Possible CauseSuggested Solution
Inadequate Incubation Time The compound may require a longer incubation period to permeate the cell membrane and interact with its intracellular target. Recommendation: Perform a time-course experiment (e.g., 30 minutes, 1, 2, 4, 12, 24 hours) to identify the optimal incubation duration. For antagonists, a pre-incubation period before agonist stimulation is often necessary.[1][2]
Compound Instability The compound may be degrading in the culture medium over time. Recommendation: Consult the manufacturer's data sheet for stability information. Consider using a fresh stock solution and minimizing the time the compound is in the medium before the assay.
Suboptimal Compound Concentration The concentration used may be too low to elicit a response. Recommendation: Perform a dose-response experiment with a range of concentrations to determine the optimal working concentration for your specific cell line and assay.
Cell Line Insensitivity The target of your compound may not be expressed or may be present at very low levels in your chosen cell line. Recommendation: Verify target expression using techniques like Western blot or qPCR. Consider using a different cell line known to express the target.
Incorrect Assay Endpoint The chosen assay may not be suitable for detecting the compound's effect. For example, a proliferation assay may require a much longer incubation time than an assay measuring rapid signaling events like calcium flux.[3] Recommendation: Ensure your assay endpoint aligns with the expected biological effect and timeframe of the compound's mechanism of action.
Issue 2: High background signal or cell death.

Possible Cause & Solution

Possible CauseSuggested Solution
Compound Cytotoxicity Prolonged incubation or high concentrations of the compound may be toxic to the cells. Recommendation: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at various concentrations and incubation times to determine the non-toxic working range of your compound.
Solvent Toxicity The solvent used to dissolve the compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used in the assay. Recommendation: Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control in your experiments.
Contamination Microbial contamination can lead to cell death and confounding results. Recommendation: Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture medium if necessary.
Issue 3: Inconsistent or variable results.

Possible Cause & Solution

Possible CauseSuggested Solution
Inconsistent Cell Health and Density Variations in cell confluence and passage number can affect cellular responses. Recommendation: Use cells that are in a consistent growth phase (logarithmic phase) and within a defined passage number range. Ensure uniform cell seeding density across all wells.
Fluctuations in Incubation Conditions Variations in temperature and CO2 levels can impact cell physiology and compound activity. Recommendation: Maintain stable incubator conditions. When performing assays, allow plates to equilibrate to the appropriate temperature before adding reagents.[4]
Edge Effects in Multi-well Plates Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in media and compound concentration. Recommendation: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for determining the incubation time for a new cell-permeable compound?

A1: A logical starting point depends on the expected mechanism of action.

  • For antagonists of rapid signaling events (e.g., calcium mobilization): A pre-incubation time of 15 to 60 minutes is often a good starting point before adding an agonist.[1] A time-course experiment is recommended to determine the optimal pre-incubation period.

  • For compounds affecting gene expression or proliferation: Longer incubation times, typically ranging from 24 to 72 hours, are usually necessary to observe a significant effect.[3]

Q2: How does the compound's concentration influence the optimal incubation time?

A2: Higher concentrations of a compound may elicit a faster response, potentially reducing the required incubation time. Conversely, at lower concentrations, a longer incubation period might be needed to achieve the desired effect. It is crucial to determine the optimal concentration and incubation time in conjunction through a matrix of experiments (dose-response at different time points).

Q3: Should I change the cell culture medium after the pre-incubation period with an antagonist?

A3: This depends on the experimental design and the properties of the antagonist. In many protocols, the medium is not changed, and the agonist is added directly to the wells containing the antagonist. This ensures that the antagonist is present to compete with the agonist. If you are concerned about the stability or potential off-target effects of the antagonist over a prolonged period, you might consider a wash step, but be aware that this could also lead to the dissociation of a reversible antagonist from its target.[5]

Q4: Can the optimal incubation time vary between different cell types?

A4: Yes, absolutely. The optimal incubation time can be influenced by several cell-specific factors, including:

  • Metabolic rate: Cells with higher metabolic activity might process or degrade the compound more quickly.

  • Membrane permeability: Differences in cell membrane composition can affect the rate at which the compound enters the cell.

  • Target expression levels: The abundance of the molecular target within the cell can influence the time required to see an effect.

Therefore, it is essential to optimize the incubation time for each cell line you are working with.

Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Pre-incubation Time for an Antagonist in a Calcium Flux Assay

This protocol is designed to find the optimal pre-incubation time for an antagonist before stimulating the cells with an agonist to measure changes in intracellular calcium.

  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Antagonist Pre-incubation:

    • Prepare a working solution of your antagonist (e.g., 8-Br-cADPR) at the desired final concentration in assay buffer.

    • Add the antagonist solution to the wells.

    • Incubate the plate for different durations (e.g., 15, 30, 60, 90, and 120 minutes) at 37°C. Include a vehicle control group.

  • Agonist Stimulation and Measurement:

    • Immediately after the respective pre-incubation times, place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject the agonist at a concentration known to elicit a robust calcium response (e.g., an EC80 concentration).

    • Continue to record the fluorescence signal for at least 60-180 seconds to capture the peak and subsequent decay of the calcium signal.

  • Data Analysis:

    • Analyze the fluorescence data to determine the peak calcium response for each condition.

    • Plot the peak response as a function of the pre-incubation time. The optimal pre-incubation time is the shortest duration that results in the maximal inhibition of the agonist-induced response.

Protocol 2: Determining the Effect of Incubation Time on Cell Viability

This protocol helps establish the non-toxic concentration range and maximum tolerable incubation time for a new compound.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of your compound in complete culture medium. Include a vehicle-only control.

    • Add the compound dilutions to the cells.

  • Time-Course Incubation: Incubate the plates for various durations, such as 24, 48, and 72 hours.

  • Cell Viability Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT, MTS, or a commercial luminescent assay like CellTiter-Glo®). Follow the manufacturer's protocol for the chosen assay.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.

    • Plot cell viability versus compound concentration for each incubation time to determine the IC50 value at each time point. This will help you select a concentration and incubation duration that minimizes cytotoxicity for your functional assays.

Visualizations

Signaling Pathway Diagram

Calcium_Signaling_Pathway cluster_0 Primary Agonist-Induced Pathway cluster_1 Secondary cADPR-Mediated Pathway Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) [Ca2+ Store] IP3R->ER On Ca_release Ca2+ Release ER->Ca_release Releases Ca2+ Antagonist 8-Br-NHD+ (Antagonist) cADPR cADPR Antagonist->cADPR Inhibits (e.g., 8-Br-cADPR) CD38 CD38 NAD NAD+ RyR Ryanodine Receptor (RyR) cADPR->RyR Binds RyR->ER On

Caption: A simplified diagram of intracellular calcium signaling pathways.

Experimental Workflow Diagram

Optimization_Workflow start Start: New Compound (8-Br-NHD+) viability 1. Determine Non-Toxic Concentration Range (Cell Viability Assay: 24, 48, 72h) start->viability time_course 2. Perform Time-Course Experiment (e.g., 15min to 24h) viability->time_course dose_response 3. Perform Dose-Response at Optimal Time (Determine EC50/IC50) time_course->dose_response analyze Analyze Results dose_response->analyze optimal Optimal Incubation Time and Concentration Identified analyze->optimal Clear Effect troubleshoot Troubleshoot analyze->troubleshoot Inconclusive no_effect No Effect or High Variability troubleshoot->no_effect no_effect->viability Re-evaluate Conditions

Caption: Workflow for optimizing incubation time and concentration.

Troubleshooting Logic Diagram

Troubleshooting_Logic problem Problem: No Observable Effect check_time Is incubation time sufficient? problem->check_time increase_time Action: Increase incubation time (Perform time-course) check_time->increase_time No check_conc Is concentration optimal? check_time->check_conc Yes solution Problem Resolved increase_time->solution increase_conc Action: Increase concentration (Perform dose-response) check_conc->increase_conc No check_viability Is there cytotoxicity? check_conc->check_viability Yes increase_conc->solution lower_conc_time Action: Lower concentration and/or incubation time check_viability->lower_conc_time Yes check_target Is the target expressed? check_viability->check_target No lower_conc_time->solution check_target->problem No validate_target Action: Validate target expression (e.g., Western Blot) check_target->validate_target Unsure validate_target->solution

Caption: A logical approach to troubleshooting the lack of an experimental effect.

References

Technical Support Center: Synthesis of 8-Br-cADPR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields in the synthesis of 8-Bromo-cyclic ADP-ribose (8-Br-cADPR) from 8-Bromo-nicotinamide hypoxanthine (B114508) dinucleotide (8-Br-NHD+) or similar precursors like 8-Br-NAD+.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 8-Br-cADPR?

A1: The most common and effective method for synthesizing 8-Br-cADPR is a chemoenzymatic approach. This involves the enzymatic cyclization of a precursor molecule, typically 8-Br-NAD+ or 8-Br-NHD+, using the enzyme ADP-ribosyl cyclase, often sourced from Aplysia californica.[1][2] Direct chemical synthesis is challenging and often results in very low yields of the desired stereoisomer.[3]

Q2: What are the common precursors for 8-Br-cADPR synthesis?

A2: The typical precursor is 8-Bromo-Nicotinamide Adenine Dinucleotide (8-Br-NAD+). 8-Bromo-nicotinamide hypoxanthine dinucleotide (8-Br-NHD) is also used.[1] 8-Br-NAD+ can be synthesized by treating β-NAD+ with liquid bromine.[2]

Q3: What are the potential byproducts of the enzymatic reaction?

A3: A common byproduct is the linear molecule 8-Bromo-ADP-ribose (8-Br-ADPR) or 8-Br-IDPR if starting from 8-Br-NHD.[1] The formation of this linear product is a key reason for reduced yields of the desired cyclic product.

Q4: How can I purify the final 8-Br-cADPR product?

A4: Purification is critical to remove unreacted precursor, byproducts, and the enzyme. A common method involves anion-exchange chromatography, for instance, using Q-Sepharose Fast Flow, followed by a desalting step using gel filtration chromatography like Sephadex.[1] Reverse-phase HPLC can also be utilized for both analysis and purification.[1][4]

Q5: What is the mechanism of action of 8-Br-cADPR?

A5: 8-Br-cADPR is known as an antagonist of the second messenger cyclic ADP-ribose (cADPR).[5][6] It is often used in research to block cADPR-induced calcium release from intracellular stores.[7][8][9]

Troubleshooting Guide for Low Yield of 8-Br-cADPR

Low yields in the enzymatic synthesis of 8-Br-cADPR can arise from several factors related to the substrate, enzyme, reaction conditions, or product purification. This guide provides a systematic approach to troubleshooting these issues.

Problem Area 1: Substrate Quality and Integrity (8-Br-NHD+ / 8-Br-NAD+)
Potential Issue Recommended Action
Degradation of Precursor - Verify the purity and integrity of the 8-Br-NHD+ or 8-Br-NAD+ stock using techniques like HPLC or mass spectrometry.- Store the precursor at the recommended temperature (typically -20°C or lower) in small aliquots to avoid multiple freeze-thaw cycles.
Incorrect Concentration - Accurately determine the concentration of your precursor solution using UV-Vis spectrophotometry.
Presence of Inhibitors - Ensure the precursor solution is free from contaminants that could inhibit the ADP-ribosyl cyclase. If contamination is suspected, purify the precursor before use.
Problem Area 2: Enzyme Activity and Handling
Potential Issue Recommended Action
Low Enzyme Activity - Use a fresh batch of ADP-ribosyl cyclase or test the activity of the current batch with a standard substrate (e.g., NGD+ or NAD+).- Ensure the enzyme has been stored correctly (typically at -80°C).
Incorrect Enzyme Concentration - Optimize the enzyme-to-substrate ratio. Too little enzyme will result in an incomplete reaction, while too much is not cost-effective and can complicate purification. A typical starting point is 40 µg of enzyme for 100 µmol of substrate.[1]
Enzyme Denaturation - Avoid vigorous vortexing of the enzyme solution. Mix by gentle pipetting.- Ensure all buffers and solutions are at the correct pH and temperature before adding the enzyme.
Problem Area 3: Reaction Conditions
Potential Issue Recommended Action
Suboptimal pH - The optimal pH for Aplysia ADP-ribosyl cyclase is typically around 7.4.[1] Prepare fresh reaction buffer (e.g., 25 mM HEPES) and verify its pH.
Incorrect Temperature - The reaction is often carried out at room temperature (around 24°C).[1] Significant deviations can affect enzyme activity and stability.
Inadequate Incubation Time - The reaction can be slow, sometimes requiring 15 hours or more for completion.[1] Monitor the reaction progress over time using HPLC to determine the optimal incubation period.
Presence of Light - Some reagents may be light-sensitive. It is good practice to conduct the incubation in the dark.[1]
Problem Area 4: Product Purification and Analysis
Potential Issue Recommended Action
Loss During Purification - If using anion-exchange chromatography, ensure the column is properly equilibrated and that the salt gradient for elution is optimized to separate 8-Br-cADPR from byproducts and unreacted substrate.- For desalting, choose a gel filtration resin with an appropriate molecular weight cutoff.
Inaccurate Yield Calculation - Use a reliable method to quantify the purified product, such as HPLC with a standard curve or UV-Vis spectrophotometry with the correct extinction coefficient.
Product Instability - 8-Br-cADPR, like other nucleotides, can be susceptible to hydrolysis. Store the purified product at low temperatures (-20°C or -80°C) and at a neutral to slightly acidic pH.

Experimental Protocols

Synthesis of 8-Br-cADPR from 8-Br-NHD+

This protocol is adapted from published methods.[1]

  • Reaction Setup:

    • In a light-protected microcentrifuge tube, combine the following:

      • 100 µmol of 8-Br-NHD+

      • 25 mM HEPES buffer, pH 7.4

      • 40 µg of Aplysia californica ADP-ribosyl cyclase

    • Bring the total reaction volume to a suitable amount with the HEPES buffer.

  • Incubation:

    • Incubate the reaction mixture at room temperature (24°C) for 15 hours with continuous gentle stirring.

  • Enzyme Removal:

    • Remove the ADP-ribosyl cyclase by centrifugation using a centrifugal filter device with a 10 kDa molecular weight cutoff (e.g., Centriprep YM-10).

  • Purification:

    • The filtrate containing the product mixture can be purified using anion-exchange chromatography (e.g., Q-Sepharose Fast Flow) to separate 8-Br-cADPR from the linear byproduct 8-Br-IDPR and unreacted 8-Br-NHD+.

    • Further purification and desalting can be achieved using gel filtration (e.g., Sephadex G-10).

  • Analysis:

    • Monitor the progress of the reaction and the purity of the final product by reverse-phase HPLC.

Visualizations

Signaling Pathway of cADPR

cADPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates NAD NAD+ AC->NAD Converts to cADPR cADPR NAD->cADPR ADP-ribosyl cyclase RyR Ryanodine Receptor (RyR) cADPR->RyR Activates Ca_cytosol Ca²⁺ RyR->Ca_cytosol Release Ca_ER Ca²⁺ Store

Caption: The cADPR signaling pathway for calcium mobilization.

Experimental Workflow for 8-Br-cADPR Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Precursor 8-Br-NHD+ Solution Mix Combine Reagents Precursor->Mix Enzyme ADP-ribosyl Cyclase Enzyme->Mix Buffer HEPES Buffer (pH 7.4) Buffer->Mix Incubate Incubate 15h @ RT (in dark) Mix->Incubate Centrifuge Remove Enzyme (10 kDa cutoff filter) Incubate->Centrifuge AnionExchange Anion-Exchange Chromatography Centrifuge->AnionExchange Desalt Desalting / Gel Filtration AnionExchange->Desalt Analyze HPLC Analysis Desalt->Analyze FinalProduct Purified 8-Br-cADPR Analyze->FinalProduct

Caption: Workflow for the enzymatic synthesis of 8-Br-cADPR.

Troubleshooting Logic Diagram

Troubleshooting_Tree Start Low 8-Br-cADPR Yield CheckSubstrate Verify Precursor Quality (Purity, Concentration) Start->CheckSubstrate SubstrateOK Substrate OK? CheckSubstrate->SubstrateOK CheckEnzyme Assess Enzyme Activity EnzymeOK Enzyme OK? CheckEnzyme->EnzymeOK CheckConditions Review Reaction Conditions (pH, Temp, Time) ConditionsOK Conditions OK? CheckConditions->ConditionsOK CheckPurification Evaluate Purification & Analysis PurificationOK Purification OK? CheckPurification->PurificationOK SubstrateOK->CheckEnzyme Yes FixSubstrate Purify or Replace Precursor SubstrateOK->FixSubstrate No EnzymeOK->CheckConditions Yes FixEnzyme Use Fresh Enzyme, Optimize Concentration EnzymeOK->FixEnzyme No ConditionsOK->CheckPurification Yes FixConditions Adjust pH, Temp, or Incubation Time ConditionsOK->FixConditions No FixPurification Optimize Chromatography, Recalculate Yield PurificationOK->FixPurification No Success Yield Improved PurificationOK->Success Yes FixSubstrate->Start FixEnzyme->Start FixConditions->Start FixPurification->Start

Caption: A decision tree for troubleshooting low synthesis yield.

References

Controlling for non-specific binding of 8-Br-NHD+ in pull-down assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for non-specific binding in pull-down assays using 8-Br-NHD+, a novel synthetic analog of a signaling molecule.

Frequently Asked Questions (FAQs)

Q1: What is 8-Br-NHD+ and how is it used in pull-down assays?

A1: 8-Br-NHD+ is a brominated analog of a nicotinamide-related signaling molecule. In pull-down assays, 8-Br-NHD+ is typically immobilized on beads to serve as "bait" to capture and identify its direct protein binding partners from a cell lysate or protein mixture ("prey").[1][2] This technique is instrumental in discovering novel protein interactions and understanding the downstream effects of this signaling molecule.

Q2: What are the primary sources of non-specific binding in an 8-Br-NHD+ pull-down assay?

A2: Non-specific binding can obscure results by pulling down proteins that do not have a genuine affinity for 8-Br-NHD+. The main culprits include:

  • Binding to the beads: Proteins may adhere to the surface of the agarose (B213101) or magnetic beads themselves.

  • Binding to the linker arm: If a linker is used to attach 8-Br-NHD+ to the beads, proteins might interact with the linker.

  • Hydrophobic and ionic interactions: General "stickiness" of proteins can lead to weak, non-specific associations with the bait or the bead surface.[3]

  • Carryover of insoluble proteins: Inadequately clarified cell lysates can contain protein aggregates that are carried through the procedure.

Q3: What are the essential negative controls for an 8-Br-NHD+ pull-down experiment?

A3: To ensure the specificity of your results, the following negative controls are crucial:

  • Beads-only control: Incubate your cell lysate with beads that have not been conjugated with 8-Br-NHD+. This will identify proteins that bind non-specifically to the beads themselves.[3][4]

  • Control bait molecule: If possible, use a structurally similar but inactive analog of 8-Br-NHD+ as a bait to distinguish between specific and non-specific interactions with the chemical structure.

  • Competitive elution: After the pull-down, incubate the beads with a high concentration of free, non-immobilized 8-Br-NHD+ to elute specific binders. This is a more gentle and specific elution method than using harsh buffers.[1]

Troubleshooting Guide

This guide will help you diagnose and resolve common issues related to high background and non-specific binding in your 8-Br-NHD+ pull-down assays.

Problem Potential Cause Recommended Solution
High background in "beads-only" negative control Proteins are binding directly to the affinity resin.1. Pre-clear the lysate: Incubate the cell lysate with unconjugated beads for 30-60 minutes before the pull-down, then use the supernatant for the actual experiment.[5][6] 2. Block the beads: Before adding the lysate, incubate the beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) or casein for at least 1 hour.[7][8] 3. Try different bead types: Magnetic, sepharose, or agarose beads have different properties; one may exhibit lower background for your specific lysate.[6]
Many bands in the final eluate, similar to the input lysate Insufficient or ineffective washing steps.1. Increase the number of washes: Perform at least 3-5 washes after incubating the lysate with the beads.[3] 2. Increase wash buffer stringency: Add detergents (e.g., up to 1% Tween-20 or 0.2% SDS) or increase the salt concentration (e.g., up to 500 mM NaCl) in your wash buffers to disrupt weak, non-specific interactions.[3][9][10]
Target protein is pulled down, but with many other contaminating proteins The protein-protein interactions are weak, or the lysis/wash conditions are too gentle.1. Optimize lysis buffer: For soluble proteins, a low-salt, non-detergent buffer may work. For less soluble complexes, non-ionic detergents like NP-40 or Triton X-100 are often necessary.[3] 2. Titrate lysate amount: Using too much total protein can overwhelm the system and increase the chances of non-specific interactions. Try reducing the amount of lysate used.[3]
Known interacting protein is not detected The interaction is weak and disrupted by washing steps.1. Decrease wash buffer stringency: Reduce the salt and/or detergent concentration in the wash buffers.[4] 2. Optimize incubation time: Shorter incubation times might reduce non-specific binding but could also affect the capture of true interactors. Test different incubation periods.

Experimental Protocols

Protocol 1: Pre-clearing Lysate and Blocking Beads

This protocol should be performed before the main pull-down incubation.

  • Prepare Beads: Resuspend streptavidin beads (or other appropriate beads for your 8-Br-NHD+ conjugation) in a lysis buffer without protease inhibitors. Wash the beads three times by pelleting them (centrifugation or magnet) and resuspending in fresh buffer.[3]

  • Block Beads: After the final wash, resuspend the beads in lysis buffer containing 1-5% BSA. Incubate for 1 hour at 4°C with gentle rotation.

  • Pre-clear Lysate: While the experimental beads are blocking, add a small aliquot of washed, un-blocked beads to your clarified cell lysate. Incubate for 30-60 minutes at 4°C.[3]

  • Combine: Pellet the pre-clearing beads and transfer the supernatant (the pre-cleared lysate) to the blocked experimental beads for your pull-down.

Protocol 2: Stringent Washing Procedure

This procedure is performed after incubating the lysate with the 8-Br-NHD+ conjugated beads.

  • Initial Wash: Pellet the beads and discard the lysate supernatant. Add 1 mL of Wash Buffer 1 (e.g., TBS + 150 mM NaCl + 0.1% NP-40). Resuspend the beads fully and rotate for 5 minutes at 4°C.[3]

  • High Salt Wash: Pellet the beads. Add 1 mL of High-Salt Wash Buffer (e.g., TBS + 500 mM NaCl + 0.1% NP-40). Resuspend and rotate for 5 minutes at 4°C. This step is effective at removing ionically bound contaminants.[3][9]

  • Detergent Wash: Pellet the beads. Add 1 mL of Wash Buffer 1 again to lower the salt concentration back to physiological levels. Resuspend and rotate for 5 minutes.

  • Final Wash: Pellet the beads and perform a final wash with a buffer lacking detergent (e.g., TBS + 150 mM NaCl) to remove any residual detergent that might interfere with downstream analysis like mass spectrometry.[3]

  • Elution: Proceed to your elution protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_pulldown Pull-Down cluster_analysis Analysis prep_lysate Prepare Cell Lysate preclear Pre-clear Lysate with Unconjugated Beads prep_lysate->preclear prep_beads Prepare & Block Beads with BSA incubate Incubate Pre-cleared Lysate with 8-Br-NHD+ Beads prep_beads->incubate preclear->incubate wash Perform Stringent Washes (Varying Salt/Detergent) incubate->wash elute Elute Bound Proteins wash->elute analyze Analyze by SDS-PAGE, Western Blot, or Mass Spec elute->analyze

Caption: Experimental workflow for an 8-Br-NHD+ pull-down assay.

troubleshooting_logic start High Background in Pull-Down? check_beads_control High background in 'beads-only' control? start->check_beads_control check_wash Many non-specific bands in experimental lane? check_beads_control->check_wash No solution_preclear Implement Pre-clearing and Bead Blocking check_beads_control->solution_preclear Yes solution_wash Increase Wash Stringency (Salt/Detergent) check_wash->solution_wash Yes solution_optimize Optimize Lysis Buffer and Lysate Concentration check_wash->solution_optimize If specific bands are also lost solution_preclear->check_wash end Clean Pull-Down Results solution_wash->end solution_optimize->end

Caption: Troubleshooting decision tree for non-specific binding.

signaling_pathway_hypothesis cluster_cell Cell extracellular_signal 8-Br-NHD+ (Bait) receptor Putative Receptor (Prey 1) extracellular_signal->receptor Binds effector1 Effector Protein A (Prey 2) receptor->effector1 Activates effector2 Effector Protein B (Prey 3) receptor->effector2 Inhibits response Cellular Response effector1->response effector2->response

Caption: Hypothetical signaling pathway involving 8-Br-NHD+.

References

Signal-to-noise ratio improvement in 8-Br-NHD+ experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Br-NHD+ experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes and enhance the signal-to-noise ratio when working with the novel fluorescent probe, 8-Br-NHD+.

Disclaimer

8-Br-NHD+ is presumed to be a novel or proprietary fluorescent compound. The following guidance is based on established principles of fluorescence-based assays and may require further optimization for your specific experimental context.

Troubleshooting Guide

This guide addresses common issues encountered during 8-Br-NHD+ experiments, focusing on improving the signal-to-noise ratio.

Problem Potential Cause Recommended Solution
Low or No Fluorescent Signal 1. Incorrect Instrument Settings: Excitation and emission wavelengths are not optimally set for 8-Br-NHD+.[1] 2. Low Probe Concentration: The concentration of 8-Br-NHD+ is insufficient for detection. 3. Photobleaching: The fluorescent signal has been diminished due to prolonged exposure to the excitation light.[1] 4. Degradation of 8-Br-NHD+: The probe may be sensitive to light, temperature, or pH.1. Optimize Instrument Settings: Consult the technical data sheet for 8-Br-NHD+ for its maximal excitation and emission wavelengths. Perform a wavelength scan to confirm the optimal settings for your instrument. 2. Titrate Probe Concentration: Experiment with a range of 8-Br-NHD+ concentrations to find the optimal balance between signal intensity and background noise. 3. Minimize Light Exposure: Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium if applicable.[1] 4. Proper Storage and Handling: Store 8-Br-NHD+ as recommended, protected from light and at the appropriate temperature. Prepare fresh solutions for each experiment.
High Background Fluorescence 1. Autofluorescence: Cellular components, media, or plates may be intrinsically fluorescent at the experimental wavelengths.[2] 2. Non-specific Binding: 8-Br-NHD+ may be binding to surfaces or other molecules in the sample non-specifically.[2] 3. Excess Probe Concentration: High concentrations of 8-Br-NHD+ can lead to increased background signal from unbound probe.[2]1. Use Appropriate Controls: Include a "no-probe" control to measure the level of autofluorescence from your sample and buffer. If possible, use phenol (B47542) red-free media and low-autofluorescence plates. 2. Optimize Blocking and Washing: Introduce a blocking step with an agent like Bovine Serum Albumin (BSA) to reduce non-specific binding sites. Increase the number and duration of wash steps to remove unbound probe. 3. Optimize Probe Concentration: Determine the lowest concentration of 8-Br-NHD+ that provides a robust signal over background.
High Signal Variability 1. Inconsistent Pipetting: Inaccurate or inconsistent volumes of reagents are being added to wells. 2. Temperature Fluctuations: Variations in temperature during incubation can affect binding kinetics and fluorescence. 3. Well-to-Well Crosstalk: Signal from a bright well is being detected in an adjacent well.1. Ensure Pipetting Accuracy: Calibrate pipettes regularly and use proper pipetting techniques to ensure consistency. 2. Maintain Stable Temperature: Use a temperature-controlled incubator and allow plates to equilibrate to room temperature before reading if necessary. 3. Use Opaque Plates: Employ black-walled microplates to minimize crosstalk between wells.
Unexpected Quenching of Signal 1. Presence of Quenchers: Components in the sample or buffer may be quenching the fluorescence of 8-Br-NHD+. 2. Probe Aggregation: At high concentrations, 8-Br-NHD+ may self-aggregate, leading to self-quenching.1. Buffer Optimization: Test different buffer components to identify and remove any quenching agents. 2. Reduce Probe Concentration: Perform a concentration titration to find a range where the signal is linear with concentration, indicating minimal aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal excitation and emission wavelength for 8-Br-NHD+?

A1: The exact optimal wavelengths for 8-Br-NHD+ should be provided in its technical data sheet. If this is unavailable, it is crucial to perform an excitation and emission scan using a spectrophotometer to determine the peak wavelengths for your specific experimental buffer and conditions.

Q2: How can I determine the optimal concentration of 8-Br-NHD+ for my assay?

A2: To determine the optimal concentration, perform a saturation binding experiment. This involves incubating a constant amount of your target with increasing concentrations of 8-Br-NHD+ and measuring the fluorescence. The optimal concentration is typically at or slightly below the saturation point, providing a good signal-to-noise ratio without excessive background from unbound probe.

Q3: What are the best practices for storing and handling 8-Br-NHD+?

A3: As with most fluorescent probes, it is recommended to store 8-Br-NHD+ protected from light in a tightly sealed container at the recommended temperature (typically -20°C or -80°C). Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q4: My negative control (no target) shows a high signal. What should I do?

A4: A high signal in the negative control indicates significant background fluorescence or non-specific binding. Refer to the "High Background Fluorescence" section in the troubleshooting guide above. Key steps include checking for autofluorescence of your sample components, optimizing your blocking and washing steps, and titrating your 8-Br-NHD+ concentration.

Q5: The signal from my experiment is decreasing over time. What could be the cause?

A5: A decreasing signal over time is often due to photobleaching, the light-induced degradation of the fluorophore.[1] To mitigate this, reduce the exposure time and intensity of the excitation light. You can also use an anti-fade reagent in your buffer if your experimental setup allows. Another possibility is the chemical instability of 8-Br-NHD+ in your assay buffer over time.

Experimental Protocols

Protocol 1: General Fluorescent Ligand Binding Assay

This protocol provides a general workflow for a competitive binding assay using 8-Br-NHD+ as the fluorescent ligand.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., PBS with 0.1% BSA).

    • Prepare a stock solution of 8-Br-NHD+ in an appropriate solvent (e.g., DMSO) and then dilute to the desired working concentration in assay buffer. Protect from light.

    • Prepare a stock solution of your unlabeled competitor compound and create a serial dilution series in assay buffer.

    • Prepare your target (e.g., protein, cells) at the desired concentration in assay buffer.

  • Assay Procedure:

    • Add a fixed volume of the unlabeled competitor dilutions (or buffer for total binding control) to the wells of a black, clear-bottom microplate.

    • Add a fixed volume of 8-Br-NHD+ solution to all wells.

    • To determine non-specific binding, add a high concentration of a known unlabeled ligand to a set of control wells.

    • Initiate the binding reaction by adding a fixed volume of the target solution to all wells.

    • Incubate the plate for the predetermined time at a constant temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with the optimized excitation and emission wavelengths for 8-Br-NHD+.

  • Data Analysis:

    • Subtract the non-specific binding signal from all other readings.

    • Plot the specific binding signal as a function of the log of the competitor concentration to generate a competition curve and determine the IC50.

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_buffer Prepare Assay Buffer add_competitor Add Competitor to Plate prep_buffer->add_competitor prep_probe Prepare 8-Br-NHD+ Solution add_probe Add 8-Br-NHD+ to Plate prep_probe->add_probe prep_competitor Prepare Competitor Dilutions prep_competitor->add_competitor prep_target Prepare Target Solution add_target Add Target to Initiate Binding prep_target->add_target add_competitor->add_probe add_probe->add_target incubate Incubate add_target->incubate read_plate Measure Fluorescence incubate->read_plate analyze_data Analyze Data (IC50) read_plate->analyze_data

Caption: Workflow for a competitive binding assay using 8-Br-NHD+.

Troubleshooting Logic

G start Poor Signal-to-Noise Ratio low_signal Is the signal low? start->low_signal high_bg Is the background high? low_signal->high_bg No check_settings Check Instrument Settings low_signal->check_settings Yes check_autofluor Check Autofluorescence high_bg->check_autofluor Yes end Improved S/N Ratio high_bg->end No inc_conc Increase Probe Concentration check_settings->inc_conc check_stability Check Probe Stability inc_conc->check_stability check_stability->end opt_wash Optimize Washing/Blocking check_autofluor->opt_wash dec_conc Decrease Probe Concentration opt_wash->dec_conc dec_conc->end

Caption: Decision tree for troubleshooting poor signal-to-noise ratio.

References

Validation & Comparative

A Comparative Analysis of 8-Br-cADPR and 8-Br-N1-cIDPR in Calcium Mobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency and mechanisms of action of two key brominated cyclic adenosine (B11128) diphosphate (B83284) ribose (cADPR) analogs: 8-Br-cADPR and 8-bromo-N1-cyclic inosine (B1671953) diphosphate ribose (8-Br-N1-cIDPR). This document is intended to assist researchers in selecting the appropriate tool for studying Ca2+ signaling pathways. It is important to note that the compound referred to as "8-Br-NHD+" in some contexts is likely a variant or typo of 8-Br-N1-cIDPR, a known membrane-permeant cADPR agonist.

Quantitative Comparison of Potency

The relative potency of 8-Br-cADPR as an antagonist and 8-Br-N1-cIDPR as an agonist of cADPR-mediated Ca2+ signaling is summarized below. It is crucial to consider that these values were determined in different experimental systems, which may influence the direct comparability.

CompoundRolePotencyExperimental System
8-Br-cADPR cADPR AntagonistIC50: 1.7 µMSea urchin egg homogenates
8-Br-N1-cIDPR cADPR AgonistEC50: ~100 µMJurkat T-lymphocytes[1]

Signaling Pathways and Mechanisms of Action

Both 8-Br-cADPR and 8-Br-N1-cIDPR exert their effects by modulating intracellular calcium levels primarily through the ryanodine (B192298) receptor (RyR) channels located on the endoplasmic reticulum (ER). However, their mechanisms are opposing.

8-Br-N1-cIDPR (Agonist) Signaling Pathway:

As a cADPR agonist, 8-Br-N1-cIDPR mimics the action of endogenous cADPR. Its membrane-permeant nature allows it to enter the cell and bind to the cADPR binding site, which is believed to be in close association with the RyR. This binding sensitizes the RyR to ambient Ca2+ levels, leading to a significant release of Ca2+ from the ER into the cytosol. This initial Ca2+ release can then trigger further Ca2+ entry from the extracellular space through store-operated calcium channels.[2][3]

G 8-Br-N1-cIDPR (Agonist) Signaling Pathway 8-Br-N1-cIDPR 8-Br-N1-cIDPR RyR Ryanodine Receptor (RyR) 8-Br-N1-cIDPR->RyR Binds and Activates Cell_Membrane Cell Membrane ER_Membrane Endoplasmic Reticulum Ca2+_Release Ca2+ Release RyR->Ca2+_Release Opens Cytosolic_Ca2+ Increased Cytosolic Ca2+ Ca2+_Release->Cytosolic_Ca2+ SOCE Store-Operated Ca2+ Entry Cytosolic_Ca2+->SOCE Depletion of ER Ca2+ triggers Extracellular_Ca2+ Extracellular Ca2+ Extracellular_Ca2+->SOCE Influx

8-Br-N1-cIDPR (Agonist) Signaling Pathway

8-Br-cADPR (Antagonist) Signaling Pathway:

8-Br-cADPR acts as a competitive antagonist at the cADPR binding site.[1] By occupying this site, it prevents the binding of endogenous cADPR or exogenous cADPR agonists like 8-Br-N1-cIDPR. This inhibition blocks the sensitization of the RyR, thereby preventing the release of Ca2+ from the ER. Some studies also suggest that 8-Br-cADPR can act as an antagonist of the TRPM2 ion channel, further inhibiting Ca2+ influx.[4][5]

G 8-Br-cADPR (Antagonist) Signaling Pathway 8-Br-cADPR 8-Br-cADPR RyR Ryanodine Receptor (RyR) 8-Br-cADPR->RyR Binds and Inhibits cADPR Endogenous cADPR cADPR->RyR Ca2+_Release Ca2+ Release (Blocked) RyR->Ca2+_Release

8-Br-cADPR (Antagonist) Signaling Pathway

Experimental Protocols

The following is a generalized protocol for a fluorescent-based intracellular calcium mobilization assay, which can be adapted to compare the agonistic effects of 8-Br-N1-cIDPR and the antagonistic effects of 8-Br-cADPR.

Objective: To determine the EC50 of 8-Br-N1-cIDPR and the IC50 of 8-Br-cADPR.

Materials:

  • Jurkat T-lymphocytes

  • RPMI-1640 medium supplemented with 10% FBS

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • 8-Br-N1-cIDPR stock solution

  • 8-Br-cADPR stock solution

  • cADPR (as a reference agonist for antagonist assay)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities

Experimental Workflow:

G Calcium Mobilization Assay Workflow Cell_Culture 1. Culture Jurkat T-cells Dye_Loading 2. Load cells with Fura-2 AM Cell_Culture->Dye_Loading Washing 3. Wash to remove excess dye Dye_Loading->Washing Plating 4. Plate cells in 96-well plate Washing->Plating Agonist_Assay 5a. Agonist Assay: Add varying concentrations of 8-Br-N1-cIDPR Plating->Agonist_Assay Antagonist_Assay 5b. Antagonist Assay: Pre-incubate with 8-Br-cADPR, then add cADPR Plating->Antagonist_Assay Measurement 6. Measure fluorescence changes Agonist_Assay->Measurement Antagonist_Assay->Measurement Analysis 7. Analyze data to determine EC50 and IC50 Measurement->Analysis

Calcium Mobilization Assay Workflow

Procedure:

  • Cell Preparation: Culture Jurkat T-lymphocytes in RPMI-1640 medium supplemented with 10% FBS to the desired confluency.

  • Dye Loading: Incubate the cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells and resuspend in fresh HBSS to remove extracellular dye. Repeat this step twice.

  • Plating: Resuspend the cells to a final concentration of 1-2 x 10^6 cells/mL in HBSS and plate 100 µL per well in a 96-well plate.

  • Assay:

    • For Agonist (8-Br-N1-cIDPR) Potency:

      • Place the plate in the fluorescence reader and measure the baseline fluorescence.

      • Automatically inject varying concentrations of 8-Br-N1-cIDPR and continue to measure the fluorescence signal over time to capture the peak response.

    • For Antagonist (8-Br-cADPR) Potency:

      • Pre-incubate the cells with varying concentrations of 8-Br-cADPR for a defined period (e.g., 10-15 minutes).

      • Place the plate in the fluorescence reader and measure the baseline fluorescence.

      • Automatically inject a fixed, sub-maximal concentration of a known cADPR agonist (e.g., cADPR itself) and measure the fluorescence response.

  • Data Analysis:

    • Calculate the change in fluorescence (or the ratio of emissions at 340/380 nm for Fura-2) to determine the intracellular Ca2+ concentration.

    • For the agonist, plot the peak response against the log of the 8-Br-N1-cIDPR concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

    • For the antagonist, plot the percentage of inhibition of the cADPR response against the log of the 8-Br-cADPR concentration to determine the IC50.

Conclusion

8-Br-N1-cIDPR serves as a valuable tool for activating cADPR-mediated Ca2+ signaling due to its agonistic and membrane-permeant properties. Conversely, 8-Br-cADPR is an effective antagonist for blocking this pathway. The choice between these two compounds will depend on the specific experimental goal, whether it is to stimulate or inhibit Ca2+ release through the cADPR-RyR axis. The provided data and protocols offer a foundation for designing and interpreting experiments aimed at dissecting the intricacies of intracellular calcium signaling.

References

Comparative Analysis of 8-Br-NHD+ Selectivity for ADP-Ribosyl Cyclase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Isoform Selectivity of the NAD+ Analog, 8-Br-NHD+

In the landscape of cellular signaling, ADP-ribosyl cyclases stand out for their crucial role in converting nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) into calcium-mobilizing second messengers. In mammals, the two primary isoforms of this enzyme are CD38 and CD157, both of which are key players in a variety of physiological and pathological processes, making them attractive targets for therapeutic intervention. Understanding the selectivity of substrate analogs and inhibitors for these isoforms is paramount for the development of targeted drugs. This guide provides a comparative overview of the selectivity of 8-bromo-nicotinamide hypoxanthine (B114508) dinucleotide (8-Br-NHD+), a brominated analog of a known substrate, for different ADP-ribosyl cyclase isoforms.

Quantitative Data on Substrate Activity

Direct comparative data on the enzymatic processing of 8-Br-NHD+ by the mammalian ADP-ribosyl cyclase isoforms, CD38 and CD157, is not extensively available in the current body of published research. However, studies on the related ADP-ribosyl cyclase from the sea mollusk Aplysia californica provide valuable insights into the potential interaction of 8-substituted NHD+ analogs with this class of enzymes.

Research has demonstrated that the Aplysia ADP-ribosyl cyclase can successfully cyclize various 8-substituted NHD+ analogs, including 8-Br-NHD+, into their corresponding cyclic inosine (B1671953) diphosphate (B83284) ribose (cIDPR) analogs. This indicates that modifications at the 8-position of the purine (B94841) ring are tolerated by the enzyme's active site.

Substrate AnalogEnzyme SourceOutcome of Enzymatic ReactionReference
8-Br-NHD+Aplysia californica ADP-ribosyl cyclaseConversion to N1-cyclic form[1]
8-Iodo-NHD+Aplysia californica ADP-ribosyl cyclaseConversion to N1-cyclic form[1]
8-Azido-NHD+Aplysia californica ADP-ribosyl cyclaseConversion to N1-cyclic form[1]
8-Phenyl-NHD+Aplysia californica ADP-ribosyl cyclaseConversion to N1-cyclic form[1]

Note: The table above presents data for the Aplysia californica ADP-ribosyl cyclase as a proxy, due to the absence of direct comparative data for mammalian CD38 and CD157 with 8-Br-NHD+ in the reviewed literature.

The development of isoform-specific inhibitors, such as the potent and selective CD38 inhibitor 78c which shows no activity against CD157, underscores the structural and functional differences between these two mammalian isoforms that can be exploited for targeted therapeutic design.[2]

Signaling Pathway and Experimental Workflow

The enzymatic activity of ADP-ribosyl cyclases like CD38 and CD157 is a key component of cellular calcium signaling. These enzymes convert NAD+ to cyclic ADP-ribose (cADPR), which then binds to ryanodine (B192298) receptors on the endoplasmic reticulum, triggering the release of calcium into the cytoplasm. This increase in intracellular calcium concentration modulates a wide array of cellular processes. 8-Br-NHD+ is investigated as a potential substrate that could be converted into a corresponding brominated cADPR analog, which may have altered stability or affinity for the ryanodine receptor.

ADP-Ribosyl Cyclase Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum NAD+ NAD+ CD38 CD38 NAD+->CD38 CD157 CD157 NAD+->CD157 8-Br-NHD+ 8-Br-NHD+ 8-Br-NHD+->CD38 8-Br-NHD+->CD157 cADPR cADPR CD38->cADPR Enzymatic Conversion 8-Br-cIDPR 8-Br-cIDPR CD38->8-Br-cIDPR Putative Conversion CD157->cADPR Enzymatic Conversion CD157->8-Br-cIDPR Putative Conversion RyR Ryanodine Receptor (RyR) cADPR->RyR binds to 8-Br-cIDPR->RyR potentially binds to Ca2_release Ca2+ Release Cellular_Responses Cellular Responses Ca2_release->Cellular_Responses triggers RyR->Ca2_release activates

ADP-Ribosyl Cyclase Signaling Pathway

To evaluate the selectivity of 8-Br-NHD+ for CD38 and CD157, a standardized experimental workflow is essential. This typically involves expressing and purifying the recombinant enzymes, followed by enzymatic activity assays.

Experimental Workflow for Determining Isoform Selectivity A Expression and Purification of recombinant CD38 and CD157 B Enzymatic Activity Assay (e.g., Fluorescent NGD+ Assay) A->B C Incubate enzyme with varying concentrations of 8-Br-NHD+ B->C D Measure rate of product formation (e.g., fluorescent product) C->D E Data Analysis: Determine Km, Vmax, or IC50 values D->E F Compare kinetic parameters between CD38 and CD157 E->F G Conclusion on Selectivity F->G

Workflow for Isoform Selectivity

Experimental Protocols

To determine the selectivity of 8-Br-NHD+ for different ADP-ribosyl cyclase isoforms, a robust and reproducible experimental protocol is required. A commonly used method is a fluorescent-based enzymatic assay.

Protocol: ADP-Ribosyl Cyclase Activity Assay Using a Fluorescent Substrate Analog

This protocol is adapted from established methods for measuring ADP-ribosyl cyclase activity and can be modified to assess the effect of 8-Br-NHD+.

1. Materials and Reagents:

  • Recombinant human CD38 and CD157 (purified)

  • Nicotinamide guanine (B1146940) dinucleotide (NGD+) (fluorescent substrate)

  • 8-Br-NHD+

  • Assay Buffer: 20 mM Tris-HCl, pH 7.2

  • 96-well black microplates, suitable for fluorescence measurements

  • Fluorescence microplate reader

2. Enzyme Preparation:

  • Dilute recombinant CD38 and CD157 to the desired working concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

3. Assay Procedure to Determine if 8-Br-NHD+ is a Substrate:

  • To determine if 8-Br-NHD+ is a substrate, its conversion to a potentially fluorescent product would be measured directly.

  • Prepare serial dilutions of 8-Br-NHD+ in assay buffer.

  • Add 50 µL of the 8-Br-NHD+ dilutions to the wells of the 96-well plate.

  • Initiate the reaction by adding 50 µL of the diluted enzyme (CD38 or CD157) to each well.

  • Incubate the plate at 37°C.

  • Measure the increase in fluorescence at appropriate excitation and emission wavelengths (to be determined based on the spectral properties of the potential 8-Br-cIDPR product) over time using a fluorescence plate reader.

  • Controls should include wells with substrate and no enzyme, and wells with enzyme and no substrate.

4. Assay Procedure to Determine if 8-Br-NHD+ is an Inhibitor:

  • This procedure uses a known fluorescent substrate (NGD+) to measure the inhibitory potential of 8-Br-NHD+.

  • Prepare serial dilutions of 8-Br-NHD+ in assay buffer.

  • Add 25 µL of the 8-Br-NHD+ dilutions to the wells of the 96-well plate.

  • Add 25 µL of the diluted enzyme (CD38 or CD157) to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding 50 µL of NGD+ solution at a concentration close to its Km value for the respective enzyme.

  • Immediately start monitoring the increase in fluorescence (Excitation: 300 nm, Emission: 410 nm for the product of NGD+, cyclic GDP-ribose) over time in a fluorescence microplate reader at 37°C.

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

5. Data Analysis:

  • If 8-Br-NHD+ is a substrate, plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values for each isoform.

  • If 8-Br-NHD+ is an inhibitor, calculate the percentage of inhibition for each concentration of 8-Br-NHD+ relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the 8-Br-NHD+ concentration and fit the data to a dose-response curve to determine the IC50 value for each isoform.

  • The selectivity is determined by comparing the kinetic parameters (Km, Vmax) or inhibitory constants (IC50) between CD38 and CD157. A significant difference in these values would indicate isoform selectivity.

This comprehensive approach, combining available data with detailed experimental protocols, provides a framework for researchers to thoroughly investigate the selectivity of 8-Br-NHD+ and other novel compounds for ADP-ribosyl cyclase isoforms, paving the way for the development of more precise and effective therapeutics.

References

Cross-reactivity of 8-Br-NHD+ with other nucleotide-binding proteins.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides an objective comparison of the cross-reactivity of 8-bromo-nicotinamide hypoxanthine (B114508) dinucleotide (8-Br-NHD+), a synthetic analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), with other nucleotide-binding proteins. The information is supported by experimental data on related compounds and detailed methodologies for key experiments.

8-Br-NHD+ is a modified NAD+ analog designed for studying NAD+-utilizing enzymes. Its primary target is believed to be the ectoenzyme CD38, a key regulator of cellular NAD+ levels and a mediator of calcium signaling through the synthesis of cyclic ADP-ribose (cADPR). The introduction of a bromine atom at the 8th position of the hypoxanthine ring is a common modification in nucleotide analogs, often altering their binding affinity and substrate activity. This guide will explore the known and inferred cross-reactivity of 8-Br-NHD+ with other important classes of nucleotide-binding proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs).

Data Presentation: Comparative Cross-reactivity Profile

Due to the limited direct experimental data on 8-Br-NHD+, this table summarizes the known effects of the closely related parent molecule, Nicotinamide Hypoxanthine Dinucleotide (NHD), and the general effects of 8-bromo substitution on other NAD+ analogs. This information allows for an inferred cross-reactivity profile for 8-Br-NHD+.

Target Protein FamilySpecific Enzyme(s)Interaction with NHDInferred Interaction with 8-Br-NHD+Supporting Evidence for 8-Bromo Modification Effect
NAD+ Glycohydrolases CD38Substrate for synthesis and degradationLikely a modulator, potentially an inhibitor or a substrate with altered kinetics.8-substituted NAD+ analogs show weak inhibitory activity (IC50 in the millimolar range) against CD38's NADase function.[1] 8-Br-cADPR, a related molecule, acts as an antagonist of cADPR-mediated Ca2+ release, a process dependent on CD38.[2][3][4]
Dehydrogenases Alcohol Dehydrogenase (ADH)CoenzymeMay act as a coenzyme with reduced efficiency.8-bromoadenine (B57524) nucleotides generally show reduced capacity as phosphate (B84403) donors and acceptors in reactions catalyzed by phosphotransferases.[5]
Sirtuins (Class III HDACs) SIRT1, SIRT3Not a substrateLikely a poor substrate or potential inhibitor.8-substituted NAD+ analogs exhibit inhibitory activity against SIRT2 and moderate activity against SIRT1.[1]
Poly(ADP-ribose) Polymerases PARP1Not a substrateUnlikely to be a substrate.The structural requirements for PARP activation are stringent, and modifications to the NAD+ molecule often abolish substrate activity.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the cross-reactivity of NAD+ analogs like 8-Br-NHD+.

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target NAD+-dependent enzyme.

Materials:

  • Purified recombinant target enzyme (e.g., CD38, SIRT1, PARP1)

  • NAD+ Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Substrate for the specific enzyme (e.g., ε-NAD for CD38 hydrolase activity, acetylated peptide for sirtuins)

  • 8-Br-NHD+ (test inhibitor)

  • Known inhibitor for the target enzyme (positive control)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 8-Br-NHD+ in assay buffer to achieve a range of desired concentrations.

  • Enzyme Preparation: Dilute the purified enzyme to the desired concentration in cold assay buffer.

  • Assay Setup: To each well of the 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle/positive control), and the enzyme. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

  • Detection: Measure the fluorescence (or absorbance) using a plate reader at the appropriate excitation and emission wavelengths for the specific assay.

  • Data Analysis: Normalize the data by setting the fluorescence of the no-inhibitor control (DMSO) as 100% activity and the fluorescence of the positive control inhibitor as 0% activity. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: CD38 Hydrolase Activity Assay using ε-NAD

This specific assay measures the NAD+ glycohydrolase activity of CD38.

Materials:

  • Recombinant human CD38 enzyme

  • Assay Buffer: 20 mM Tris, pH 7.5

  • Substrate: 1,N6-etheno-NAD (ε-NAD)

  • 8-Br-NHD+ (test compound)

  • Apigenin (B1666066) (known CD38 inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of CD38 enzyme, ε-NAD, 8-Br-NHD+, and apigenin in the assay buffer.

  • Assay Reaction: In each well, combine the CD38 enzyme solution with varying concentrations of 8-Br-NHD+ or the control inhibitor. Allow a brief pre-incubation.

  • Start Reaction: Initiate the reaction by adding the ε-NAD substrate.

  • Measurement: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 300 nm and an emission wavelength of 410 nm in real-time. The product, ε-ADP-ribose, is fluorescent.

  • Kinetic Analysis: Calculate the initial reaction rates (velocity) from the linear phase of the fluorescence increase.

  • IC50 Determination: Plot the reaction rates against the concentration of 8-Br-NHD+ to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the cross-reactivity of 8-Br-NHD+.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CD38 CD38 cADPR cADPR CD38->cADPR Synthesis NAD NAD+ NAD->CD38 Substrate NHD 8-Br-NHD+ NHD->CD38 Modulator/ Inhibitor? Ca_release Ca²⁺ Release (from ER) cADPR->Ca_release Activates Signaling Downstream Signaling Ca_release->Signaling

Figure 1. Inferred interaction of 8-Br-NHD+ with the CD38 signaling pathway.

Experimental_Workflow start Start: Prepare Reagents (Enzyme, Substrate, 8-Br-NHD+) plate_setup Set up 96-well Plate: - Enzyme - 8-Br-NHD+ (serial dilution) - Controls (Vehicle, Known Inhibitor) start->plate_setup pre_incubation Pre-incubate to allow inhibitor binding plate_setup->pre_incubation reaction_start Initiate Reaction: Add Substrate pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation measurement Measure Signal (Fluorescence/Absorbance) incubation->measurement analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve measurement->analysis end Determine IC50 Value analysis->end

Figure 2. General experimental workflow for determining the IC50 of 8-Br-NHD+.

References

Validating the inhibitory effect of 8-Br-NHD+ on specific enzymes.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 8-Br-NAD+ as a CD38 Enzyme Inhibitor

In the landscape of enzymatic inhibitors, 8-Bromo-Nicotinamide Adenine Dinucleotide (8-Br-NAD+) is emerging as a noteworthy compound, primarily targeting the multifunctional enzyme CD38. This guide provides a comprehensive comparison of 8-Br-NAD+ with other known CD38 inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Action of 8-Br-NAD+

8-Br-NAD+ functions as a prodrug. Upon administration, it is converted by the enzymatic activity of CD38 into 8-bromo-cyclic ADP-ribose (8-Br-cADPR). It is this resulting molecule, 8-Br-cADPR, that acts as the potent inhibitor of CD38's primary function, which is the hydrolysis of NAD+ to cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR). By blocking this activity, 8-Br-NAD+ indirectly leads to an increase in intracellular NAD+ levels, a critical coenzyme in numerous cellular processes.

Comparative Analysis of CD38 Inhibitors

Inhibitor ClassSpecific InhibitorTarget EnzymeIC50 ValueNotes
Small Molecule 78cHuman CD387.3 nMA potent and specific non-competitive inhibitor.
1aiHuman CD3846 nMHeterocyclic derivative of 4-amino-quinoline.
IahHuman CD38115 nMHeterocyclic derivative of 4-amino-quinoline.
Flavonoids ApigeninHuman CD38Competitive inhibitorNatural compound with several off-target effects.
QuercetinHuman CD38Competitive inhibitorNatural compound with poor oral pharmacokinetic profile.
Monoclonal Antibodies DaratumumabHuman CD38-FDA-approved for multiple myeloma.
IsatuximabHuman CD38-FDA-approved for multiple myeloma.

Note: The IC50 values can vary depending on the experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

CD38 Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening CD38 inhibitors by measuring the reduction in the production of a fluorescent product.

Materials:

  • Recombinant human CD38 enzyme

  • CD38 substrate (e.g., N6-etheno-NAD (ε-NAD))

  • Assay buffer (e.g., 25 mM Tris, pH 7.5, 150 mM NaCl)

  • 96-well black microplate

  • Test inhibitor (e.g., 8-Br-NAD+) and control inhibitor (e.g., 78c)

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of the recombinant CD38 enzyme in the assay buffer.

  • Add the CD38 enzyme solution to the wells of the 96-well plate.

  • Add the test inhibitor at various concentrations to the respective wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the CD38 substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 300/410 nm for ε-NAD) over time.

  • Calculate the rate of the enzymatic reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the context of CD38 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

CD38_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NAD+ NAD+ CD38 CD38 NAD+->CD38 Hydrolysis cADPR cADPR CD38->cADPR Production 8-Br-cADPR 8-Br-cADPR CD38->8-Br-cADPR Produces Ca_release Ca2+ Release (from ER) cADPR->Ca_release Stimulates signaling Downstream Signaling (e.g., Proliferation, Apoptosis) Ca_release->signaling 8-Br-NAD+ 8-Br-NAD+ 8-Br-NAD+->CD38 Metabolized by 8-Br-cADPR->CD38 Inhibits

Caption: CD38 Signaling Pathway and Inhibition by 8-Br-NAD+.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare Reagents: - CD38 Enzyme - Assay Buffer - Substrate (ε-NAD) - Inhibitors (8-Br-NAD+, Controls) B Dispense CD38 Enzyme into 96-well plate A->B C Add Inhibitors at varying concentrations B->C D Incubate at 37°C C->D E Add Substrate to initiate reaction D->E F Measure Fluorescence over time E->F G Calculate Reaction Rates F->G H Determine IC50 Values G->H

Caption: Workflow for a CD38 Enzyme Inhibition Assay.

A Head-to-Head Functional Comparison: 8-Br-NHD+ Derived Agonist vs. cADPR in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of calcium signaling pathways is paramount. Cyclic ADP-ribose (cADPR) is a critical endogenous second messenger that mobilizes intracellular calcium stores. This guide provides a detailed head-to-head comparison of the functional effects of cADPR with a key synthetic analog, 8-bromo-cyclic inosine (B1671953) diphosphoribose (8-Br-N¹-cIDPR), a membrane-permeant agonist derived from nicotinamide (B372718) 8-Br-hypoxanthine dinucleotide (8-Br-NHD+). Additionally, the well-characterized antagonist, 8-bromo-cADPR (8-Br-cADPR), is included to provide a comprehensive overview of molecular tools available for modulating this pathway.

This comparison guide delves into their mechanisms of action, functional effects in key assays, and provides detailed experimental protocols to facilitate reproducible research.

Mechanism of Action: A Tale of Agonism and Antagonism

Cyclic ADP-ribose (cADPR) is a naturally occurring signaling molecule synthesized from nicotinamide adenine (B156593) dinucleotide (NAD+) by the enzyme CD38.[1] Its primary role is to mobilize intracellular calcium (Ca²⁺) by binding to and sensitizing ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR).[2] This leads to Ca²⁺-induced Ca²⁺ release, a fundamental process in many cellular functions.

In contrast, 8-Br-N¹-cIDPR acts as a potent agonist of the cADPR receptor. Its key advantages are its ability to permeate cell membranes and its enhanced metabolic stability compared to the natural cADPR. This allows for the direct application to intact cells to study cADPR-mediated signaling pathways.

Conversely, 8-Br-cADPR is a well-established competitive antagonist of cADPR. It binds to the cADPR receptor but does not activate it, thereby inhibiting cADPR-induced Ca²⁺ release. This makes it an invaluable tool for dissecting the specific contributions of the cADPR pathway in cellular responses.

Signaling Pathway Overview

The following diagram illustrates the central role of cADPR in intracellular calcium signaling and the points of intervention for its synthetic analogs.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist_Receptor Agonist Receptor CD38_ext CD38 Agonist_Receptor->CD38_ext Activates cADPR cADPR CD38_ext->cADPR Synthesizes NAD NAD+ NAD->cADPR Precursor RyR Ryanodine Receptor (RyR) cADPR->RyR Activates 8-Br-N1-cIDPR 8-Br-N¹-cIDPR (Agonist) 8-Br-N1-cIDPR->RyR Activates (mimics cADPR) 8-Br-cADPR 8-Br-cADPR (Antagonist) 8-Br-cADPR->RyR Inhibits Ca2+ Ca²⁺ Cellular_Response Cellular Response Ca2+->Cellular_Response Leads to RyR->Ca2+ Releases ER_Ca2+ Ca²⁺ Store ER_Ca2+->RyR

Caption: cADPR signaling pathway and points of modulation.

Quantitative Comparison in Functional Assays

Direct quantitative comparisons of the potency of cADPR and 8-Br-N¹-cIDPR are limited in the available literature. However, studies in permeabilized Jurkat T-cells have shown that the calcium release induced by N¹-cIDPR (the non-brominated parent compound of the agonist) is "almost indistinguishable" from that induced by cADPR. Furthermore, a study comparing cADPR with a similar analog, cADP-4-thio-ribose (cADPtR), in the same cell type, revealed very similar concentration-response curves, with cADPR being only slightly more potent at a concentration of 100 µM. This suggests that 8-Br-N¹-cIDPR likely exhibits a similar potency and efficacy to the endogenous messenger, cADPR, in inducing calcium release.

CompoundFunctional EffectPotency (EC₅₀)EfficacyCell Permeability
cADPR Agonist~10-100 nM (cell type dependent)HighLow
8-Br-N¹-cIDPR AgonistLikely similar to cADPRHighHigh
8-Br-cADPR AntagonistIC₅₀ ~1 µM (in sea urchin egg homogenate)N/AHigh

Note: The EC₅₀ for cADPR can vary significantly between different cell types and experimental conditions. The potency of 8-Br-N¹-cIDPR is inferred from studies on its parent compound and similar analogs.

Experimental Protocols

Key Functional Assay: Intracellular Calcium Measurement

A common method to assess the functional effects of cADPR and its analogs is to measure changes in intracellular calcium concentration ([Ca²⁺]i) using fluorescent indicators. Fura-2 AM is a widely used ratiometric dye for this purpose.

cluster_workflow Intracellular Calcium Measurement Workflow A 1. Cell Culture B 2. Load cells with Fura-2 AM A->B C 3. Wash to remove extracellular dye B->C D 4. Baseline fluorescence measurement C->D E 5. Add test compound (e.g., 8-Br-N¹-cIDPR) D->E F 6. Record fluorescence changes over time E->F G 7. Data analysis (340/380nm ratio) F->G

Caption: Workflow for measuring intracellular calcium.

1. Reagent Preparation:

  • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 2 mg/mL bovine serum albumin (BSA), pH 7.4.

  • Fura-2 AM Stock Solution: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store in small aliquots at -20°C, protected from light and moisture.

  • Test Compound Solutions: Prepare stock solutions of cADPR, 8-Br-N¹-cIDPR, and 8-Br-cADPR in an appropriate solvent (e.g., water or DMSO) at a concentration at least 100-fold higher than the final desired concentration to minimize solvent effects.

2. Cell Loading:

  • Adherent Cells:

    • Plate cells on glass coverslips or in a 96-well black-walled, clear-bottom plate and grow to the desired confluency.

    • Remove the culture medium and wash the cells once with pre-warmed Loading Buffer.

    • Prepare the Fura-2 AM loading solution by diluting the stock solution in Loading Buffer to a final concentration of 2-5 µM.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Aspirate the loading solution and wash the cells twice with pre-warmed Loading Buffer.

    • Add fresh Loading Buffer and allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.

  • Suspension Cells:

    • Harvest cells by centrifugation and resuspend in Loading Buffer at a density of approximately 1 x 10⁶ cells/mL.

    • Add Fura-2 AM stock solution to the cell suspension to a final concentration of 2-5 µM.

    • Incubate for 30-60 minutes at 37°C with gentle agitation, protected from light.

    • Centrifuge the cells to pellet and remove the supernatant.

    • Wash the cells twice by resuspending in fresh, pre-warmed Loading Buffer and centrifuging.

    • Resuspend the final cell pellet in fresh Loading Buffer and allow for de-esterification for at least 30 minutes at room temperature in the dark.

3. Fluorescence Measurement:

  • Place the coverslip in a perfusion chamber or the 96-well plate in a fluorescence plate reader equipped for ratiometric measurements.

  • Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

  • Establish a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.

  • Add the test compound (e.g., 8-Br-N¹-cIDPR) at the desired concentration and continue recording the fluorescence ratio to observe the change in [Ca²⁺]i.

  • For antagonist studies, pre-incubate the cells with the antagonist (e.g., 8-Br-cADPR) for a designated period before adding the agonist.

4. Data Analysis:

  • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

  • The change in the F340/F380 ratio over time reflects the kinetics of the calcium response.

  • Calibration of the Fura-2 signal can be performed using ionomycin (B1663694) in the presence of high and low calcium concentrations to determine the minimum (Rmin) and maximum (Rmax) ratios, allowing for the calculation of absolute [Ca²⁺]i using the Grynkiewicz equation.

Summary and Conclusion

The development of synthetic analogs of cADPR has provided researchers with powerful tools to investigate the intricacies of calcium signaling. 8-Br-N¹-cIDPR, derived from 8-Br-NHD+, serves as a valuable membrane-permeant agonist that effectively mimics the action of endogenous cADPR, enabling the study of its downstream effects in intact cells. In contrast, 8-Br-cADPR acts as a specific antagonist, allowing for the inhibition of the cADPR pathway to confirm its involvement in a particular cellular response.

While direct quantitative comparisons of potency are not extensively documented, the available evidence suggests that 8-Br-N¹-cIDPR is a potent and effective tool for activating cADPR-mediated signaling. The detailed experimental protocols provided in this guide offer a solid foundation for conducting functional assays to further elucidate the roles of these important signaling molecules in health and disease.

References

Measuring Small Molecule Binding Affinity: A Comparative Guide to Isothermal Titration Calorimetry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the binding affinity of small molecules to their biological targets is a cornerstone of modern therapeutic development. This guide provides an objective comparison of Isothermal Titration Calorimetry (ITC) with other prevalent techniques, supported by experimental data and detailed protocols. We will focus on the analysis of a hypothetical small molecule, "8-Br-NHD+," to illustrate the principles and practical considerations of each method.

Isothermal Titration Calorimetry stands out as a gold-standard biophysical technique for the comprehensive thermodynamic characterization of binding events.[1][2][3] It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[3][4]

Principles of Isothermal Titration Calorimetry

ITC operates by measuring the heat change that occurs when a solution of a ligand is titrated into a solution containing a macromolecule.[4][5] The instrument consists of a reference cell and a sample cell, both maintained at a constant temperature.[4][6] As the ligand is injected into the sample cell, any heat change due to binding is detected and compensated by a feedback system that maintains a zero temperature difference between the two cells.[4][6] The resulting heat pulses are integrated to generate a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.[7]

Comparison of Key Techniques for Measuring Binding Affinity

While ITC provides a wealth of thermodynamic information, other techniques such as Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) offer advantages in terms of throughput and sample consumption. The choice of method often depends on the specific research question, the properties of the interacting molecules, and available resources.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)
Principle Measures heat change upon binding in solution.[4][5]Detects changes in refractive index upon binding to a sensor surface.[1]Measures changes in the interference pattern of light reflected from a biosensor tip.[1][8]
Labeling Requirement Label-free.[3][4]Label-free.[1]Label-free.[8]
Immobilization No immobilization required; interactions are measured in solution.[5]One binding partner is immobilized on a sensor chip.One binding partner is immobilized on a biosensor tip.[1]
Throughput Low to medium (0.25 – 2 hours per assay).[8]Medium to high.[1]High.
Sample Consumption Relatively high.[1][8]Low.[1]Low.
Data Obtained K D, stoichiometry (n), ΔH, ΔS.[4][7]K D, association rate (k on), dissociation rate (k off).[1]K D, association and dissociation rates.[1]
Hypothetical K D for 8-Br-NHD+ 50 nM55 nM60 nM
Hypothetical Stoichiometry (n) 1.1Not directly measuredNot directly measured
Hypothetical ΔH (kcal/mol) -8.5Not directly measuredNot directly measured
Hypothetical ΔS (cal/mol·deg) 15Not directly measuredNot directly measured

Experimental Protocols

Isothermal Titration Calorimetry Protocol for 8-Br-NHD+ Binding

This protocol outlines the key steps for determining the binding affinity of a small molecule ligand (8-Br-NHD+) to a target protein using ITC.

1. Sample Preparation:

  • Protein Solution: Prepare the target protein solution in a well-characterized buffer (e.g., PBS or HEPES) at a concentration typically 10-50 µM.[4] The protein should be highly pure and aggregate-free.

  • Ligand Solution: Prepare the 8-Br-NHD+ solution in the exact same buffer as the protein to minimize heats of dilution.[4] The ligand concentration should be 10-20 times that of the protein concentration.[7] If DMSO is required to dissolve the ligand, ensure the final DMSO concentration is identical in both the protein and ligand solutions and does not exceed 10%.[9]

  • Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.[4]

2. Instrument Setup:

  • Set the experimental temperature (e.g., 25°C).

  • Thoroughly clean the sample cell and syringe with buffer.

3. Titration Experiment:

  • Load the protein solution into the sample cell (typically ~200-300 µL).[4]

  • Load the 8-Br-NHD+ solution into the injection syringe (typically ~40-100 µL).[4]

  • Perform a series of small injections (e.g., 1-2 µL) of the ligand into the protein solution with adequate spacing between injections to allow the signal to return to baseline.[10]

  • The initial injections will produce larger heat changes as most of the injected ligand binds to the protein. As the protein becomes saturated, the heat changes will decrease.[7]

4. Control Experiments:

  • To determine the heat of dilution, perform a control titration by injecting the ligand solution into the buffer alone.[7] This data will be subtracted from the main experimental data.

5. Data Analysis:

  • Integrate the raw data peaks to obtain the heat change for each injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to an appropriate binding model (e.g., one set of sites) to determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH).[7] The entropy (ΔS) can then be calculated from these values.

Visualizing the Workflow and Binding Interaction

To better understand the experimental process and the molecular event being measured, the following diagrams are provided.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein Target Protein in Buffer Degas Degas Samples Protein->Degas Ligand 8-Br-NHD+ in Buffer Ligand->Degas Load_Protein Load Protein into Sample Cell Degas->Load_Protein Load_Ligand Load Ligand into Syringe Degas->Load_Ligand Titration Titrate Ligand into Protein Load_Protein->Titration Load_Ligand->Titration Raw_Data Raw Heat Pulses Titration->Raw_Data Binding_Isotherm Generate Binding Isotherm Raw_Data->Binding_Isotherm Fit_Model Fit to Binding Model Binding_Isotherm->Fit_Model Results Determine: KD, n, ΔH, ΔS Fit_Model->Results

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Binding_Interaction cluster_bound Bound State Target Target Protein Ligand 8-Br-NHD+ Complex Protein-Ligand Complex Ligand->Complex K_on / K_off

Caption: 1:1 binding equilibrium between a target protein and 8-Br-NHD+.

Conclusion

Isothermal Titration Calorimetry provides a powerful, label-free method for the detailed thermodynamic characterization of small molecule binding interactions. While alternative techniques like SPR and BLI offer higher throughput and require less sample, ITC remains the gold standard for obtaining a complete thermodynamic profile in a single experiment. The choice of technique should be guided by the specific goals of the study, the nature of the interacting molecules, and the available instrumentation. For a comprehensive understanding of the forces driving binding affinity, ITC is an invaluable tool in the researcher's arsenal.

References

Comparative Guide to 8-Br-NHD+ Activity and Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the activity of 8-Bromo-N¹-cyclic Inosine Diphosphate Ribose (8-Br-N¹-cIDPR), a key analog of cyclic ADP-ribose (cADPR), and its correlation with downstream signaling events. The information presented herein is intended to clarify the likely compound of interest, as "8-Br-NHD+" is not a standard designation in the relevant scientific literature. Based on common chemical nomenclature and the context of cADPR signaling, this guide focuses on 8-Br-N¹-cIDPR, a membrane-permeant cADPR agonist, and for comparative purposes, also discusses the well-characterized cADPR antagonist, 8-Bromo-cADP-Ribose (8-Br-cADPR).

Executive Summary

8-Br-N¹-cIDPR acts as a selective agonist of the cADPR signaling pathway, inducing the release of intracellular calcium (Ca²⁺) through ryanodine (B192298) receptors (RyRs). A key advantage of 8-Br-N¹-cIDPR is its membrane permeability, allowing for its application to intact cells. Furthermore, it selectively activates RyRs without engaging the transient receptor potential melastatin 2 (TRPM2) channels, a point of contention for the endogenous messenger cADPR. This specificity makes 8-Br-N¹-cIDPR a valuable tool for dissecting the precise roles of cADPR-mediated Ca²⁺ signaling in various cellular processes. In contrast, 8-Br-cADPR serves as a competitive antagonist at cADPR binding sites, effectively blocking cADPR-induced Ca²⁺ release.

Comparative Analysis of cADPR Analogs

CompoundChemical NamePrimary ActivityMembrane PermeabilityEffect on RyRsEffect on TRPM2
8-Br-N¹-cIDPR 8-Bromo-N¹-cyclic Inosine Diphosphate RibosecADPR AgonistYesActivates Ca²⁺ releaseNo direct activation
cADPR cyclic ADP-RiboseEndogenous AgonistNoActivates Ca²⁺ releaseActivation is debated and may be due to ADPR contamination
8-Br-cADPR 8-Bromo-cADP-RibosecADPR AntagonistYesBlocks cADPR-mediated activationAntagonizes ADPR-mediated activation

Downstream Signaling Pathways

The primary downstream effect of 8-Br-N¹-cIDPR is the mobilization of intracellular Ca²⁺. This process initiates a cascade of signaling events crucial for various cellular functions.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) 8-Br-N1-cIDPR_ext 8-Br-N¹-cIDPR (Extracellular) 8-Br-N1-cIDPR_int 8-Br-N¹-cIDPR (Intracellular) 8-Br-N1-cIDPR_ext->8-Br-N1-cIDPR_int Membrane Permeation SOCE Store-Operated Ca²⁺ Entry (SOCE) Ca_ext Ca²⁺ Ca_ext->SOCE Influx RyR Ryanodine Receptor (RyR) 8-Br-N1-cIDPR_int->RyR Activates ER_Ca Ca²⁺ Store RyR->ER_Ca On Ca_cytosol [Ca²⁺]i Increase Downstream Downstream Signaling Events (e.g., Gene Expression, Enzyme Activation) Ca_cytosol->Downstream ER_Ca->SOCE Depletion activates ER_Ca->Ca_cytosol Release

Caption: Signaling pathway of 8-Br-N¹-cIDPR.

Experimental Protocols

Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration in response to 8-Br-N¹-cIDPR in a cell line such as Jurkat T-cells.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • 8-Br-N¹-cIDPR stock solution (in DMSO or aqueous buffer)

  • Microplate reader or fluorescence microscope with ratiometric imaging capabilities (340/380 nm excitation, 510 nm emission)

Procedure:

  • Cell Preparation: Culture Jurkat T-cells in RPMI-1640 medium until the desired confluence. On the day of the experiment, harvest the cells and wash them with serum-free medium.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Resuspend the cells in the loading solution and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Resuspend the cells in HBSS and allow them to rest for 30 minutes at room temperature for complete de-esterification of the dye.

  • Calcium Measurement:

    • Transfer the Fura-2 loaded cells to a black-walled, clear-bottom 96-well plate or a perfusion chamber for microscopy.

    • Measure the baseline fluorescence ratio (F340/F380) for a few minutes.

    • Add 8-Br-N¹-cIDPR to the desired final concentration and continue recording the fluorescence ratio to observe the change in intracellular Ca²⁺.

    • To distinguish between Ca²⁺ release from intracellular stores and Ca²⁺ influx, the experiment can be performed in Ca²⁺-free HBSS initially, followed by the re-addition of extracellular Ca²⁺.

Workflow for Correlating 8-Br-N¹-cIDPR Activity with Downstream Events

A Cell Culture (e.g., Jurkat T-cells) B Load cells with Fura-2 AM A->B C Measure Baseline [Ca²⁺]i B->C D Stimulate with 8-Br-N¹-cIDPR C->D E Record [Ca²⁺]i changes (Release and Influx) D->E F Lyse cells at key time points D->F H Data Correlation and Analysis E->H G Analyze Downstream Signaling Markers (e.g., Western Blot for phosphorylated proteins, qPCR for gene expression) F->G G->H

Caption: Experimental workflow for correlating 8-Br-N¹-cIDPR-induced Ca²⁺ signals with downstream events.

Conclusion

8-Br-N¹-cIDPR is a valuable pharmacological tool for studying cADPR-mediated signaling. Its membrane permeability and selectivity for ryanodine receptors over TRPM2 channels allow for more precise investigations into the role of intracellular Ca²⁺ release in various physiological and pathological processes. By using the experimental approaches outlined in this guide, researchers can effectively correlate the activity of 8-Br-N¹-cIDPR with specific downstream signaling events, thereby advancing our understanding of this important signaling pathway and aiding in the development of novel therapeutic strategies.

Safety Operating Guide

Navigating the Safe Disposal of 8-Br-NHD+: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: The proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the safe disposal of 8-Bromo-N6-hydroxy-cAMP (8-Br-NHD+), a brominated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these step-by-step instructions to mitigate risks and ensure compliance with hazardous waste regulations.

Due to its classification as a brominated organic compound, 8-Br-NHD+ is considered hazardous waste.[1] Improper disposal can pose significant risks to human health and the environment.[2] The following procedures are based on established best practices for the disposal of hazardous chemical waste and should be executed in strict adherence to local, state, and federal regulations.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for 8-Br-NHD+ for detailed hazard information. In the absence of a specific SDS, the compound must be treated with the caution appropriate for a potentially toxic and reactive chemical.[1]

Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling 8-Br-NHD+ and its associated waste:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step in the disposal process.[2] All waste transfer should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Waste Stream Identification: Determine if the 8-Br-NHD+ waste is in a solid, liquid (dissolved in a solvent), or mixed-phase.[2]

  • Waste Classification: Classify 8-Br-NHD+ as hazardous chemical waste.[2]

  • Liquid Waste: Carefully transfer liquid waste containing 8-Br-NHD+ into a designated "Halogenated Organic Waste" container using a funnel.[1]

  • Solid Waste: Place all contaminated solid waste, such as gloves, pipette tips, and weighing paper, into a designated solid waste container for halogenated organics.[1]

  • Segregation: Do not mix 8-Br-NHD+ waste with non-hazardous waste or other incompatible chemical waste streams.[2]

Decontamination of Glassware

Glassware that has come into contact with 8-Br-NHD+ must be decontaminated.[1]

  • Perform a triple rinse with a suitable solvent (e.g., acetone, ethanol).

  • The first two rinses must be collected as halogenated organic waste.[1]

  • The third rinse may be collected as non-halogenated waste if a non-halogenated solvent is used.[1]

Container Management and Storage

Proper management and storage of waste containers are essential to prevent leaks and exposure.

  • Ensure waste containers are kept tightly sealed when not in use.[1]

  • Do not fill containers beyond 90% capacity to allow for expansion.[1]

  • Store containers in a designated, well-ventilated, and secondary containment area away from heat, sparks, and incompatible materials.[2]

Disposal Procedures

Under no circumstances should 8-Br-NHD+ or its solutions be disposed of down the drain.[1][3] This compound is not suitable for sewer disposal.[1]

  • Engage with Professionals: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to arrange for pickup.[2]

  • Prepare for Transport: Ensure the waste container is sealed and properly labeled for transport in accordance with the disposal company's instructions and Department of Transportation (DOT) regulations.[2]

  • Manifesting: A hazardous waste manifest will be required for disposal.[2]

Quantitative Data Summary

ParameterGuidelineCitation
Waste Classification Hazardous Waste (Brominated Organic Compound)[1][2]
Container Fill Level Do not exceed 90% capacity[1]
Glassware Rinse Collection First two rinses collected as halogenated waste[1]
Sewer Disposal Strictly prohibited[1][3]

Experimental Protocol: Disposal of 8-Br-NHD+ Waste

This protocol outlines the step-by-step methodology for the safe disposal of 8-Br-NHD+.

  • Hazard Assessment: Review the Safety Data Sheet (SDS) for 8-Br-NHD+. If an SDS is unavailable, treat the compound as a hazardous substance.

  • PPE Adherence: Don appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Segregation:

    • Prepare separate, clearly labeled, and compatible waste containers for solid and liquid halogenated organic waste.

    • Place all solid waste contaminated with 8-Br-NHD+ into the designated solid waste container.

    • Transfer all liquid waste containing 8-Br-NHD+ into the designated liquid waste container.

  • Glassware Decontamination:

    • Rinse contaminated glassware three times with a compatible solvent.

    • Collect the first two rinsates in the halogenated organic liquid waste container.

    • The third rinsate can be disposed of as non-halogenated waste if a non-halogenated solvent was used.

  • Container Management:

    • Securely seal all waste containers when not in use.

    • Store waste containers in a designated and well-ventilated hazardous waste accumulation area.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.

    • Ensure all required paperwork, including a hazardous waste manifest, is completed accurately.

Logical Workflow for 8-Br-NHD+ Disposal

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_decon Decontamination cluster_storage Storage & Final Disposal start Start: Identify 8-Br-NHD+ Waste sds Consult SDS start->sds ppe Don Appropriate PPE sds->ppe segregate Segregate Solid & Liquid Waste ppe->segregate liquid_waste Collect in Halogenated Liquid Waste Container segregate->liquid_waste solid_waste Collect in Halogenated Solid Waste Container segregate->solid_waste decon_glass Decontaminate Glassware (Triple Rinse) liquid_waste->decon_glass solid_waste->decon_glass collect_rinse Collect First Two Rinses as Halogenated Waste decon_glass->collect_rinse seal Seal & Label Containers collect_rinse->seal store Store in Designated Area seal->store ehs Contact EHS for Pickup store->ehs end End: Proper Disposal ehs->end

Caption: Disposal workflow for 8-Br-NHD+.

References

Personal protective equipment for handling 8-Br-NHD+

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8-Br-NHD+

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 8-Br-NHD+ (Nicotinamide 8-Br-hypoxanthine dinucleotide). Given the absence of a specific Safety Data Sheet (SDS) in the provided search results, this document is based on best practices for handling analogous chemical compounds, such as brominated organic compounds and NAD+ derivatives.[1][2][3][4] It is imperative to consult the official SDS for 8-Br-NHD+ from your supplier for definitive safety protocols.

8-Br-NHD+ is a derivative of NAD+ used as a potential substrate, competitive inhibitor, or modulator of enzymes that interact with β-NAD+, and for the synthesis of cyclic ADP nucleotide analogs.[1] As with any novel chemical compound, it should be handled with care, assuming potential hazards until comprehensively characterized.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 8-Br-NHD+.

PPE Category Specific Recommendations Purpose
Hand Protection Double-gloving with nitrile or other chemically resistant gloves tested for use with similar chemicals.To prevent skin contact with the compound.
Eye Protection Safety goggles with side shields or a face shield.To protect eyes from splashes or airborne particles of the compound.
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the powder outside of a certified chemical fume hood or if aerosolization is possible.To prevent inhalation of the powdered compound.

Always inspect PPE for integrity before use and dispose of single-use items properly after handling the compound.

Operational and Disposal Plan

This section outlines the procedural, step-by-step guidance for the safe handling and disposal of 8-Br-NHD+.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Follow any specific storage temperature recommendations provided by the supplier.

Handling and Experimental Use
  • Engineering Controls: All handling of powdered 8-Br-NHD+ and preparation of its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Weighing: When weighing the powdered compound, use a disposable weigh boat and ensure gentle handling to prevent aerosolization.

  • Dissolving: When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, use an inert absorbent material, and for larger spills, follow your institution's emergency procedures.[5] All spill cleanup materials must be disposed of as hazardous waste.

Disposal Plan

As 8-Br-NHD+ is a brominated organic compound, it must be disposed of as hazardous waste.[2][3]

  • Waste Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams.[3][4] Do not mix 8-Br-NHD+ waste with other non-halogenated solvents or chemicals.[3]

  • Liquid Waste: Collect all liquid waste containing 8-Br-NHD+ in a designated, properly labeled, and sealed container for "Halogenated Organic Waste."[2][3][4]

  • Solid Waste: All solid waste contaminated with 8-Br-NHD+ (e.g., gloves, pipette tips, weigh boats) must be placed in a designated, sealed container for solid hazardous waste.[2]

  • Decontamination: Glassware that has come into contact with 8-Br-NHD+ should be decontaminated by rinsing with an appropriate solvent. The initial rinses must be collected as halogenated organic waste.[2]

  • Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste in accordance with all local, state, and federal regulations.[3]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for safely handling 8-Br-NHD+ from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal A Receive & Inspect 8-Br-NHD+ B Store in Designated Cool, Dry Place A->B C Don Appropriate PPE B->C D Weigh Powdered Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Segregate Halogenated Waste (Solid & Liquid) F->G H Store Waste in Labeled, Sealed Containers G->H I Schedule EHS Waste Pickup H->I

Caption: Workflow for safe handling of 8-Br-NHD+.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。